molecular formula C8H7BrO3 B8714469 2-(2-Bromo-5-hydroxyphenyl)acetic acid

2-(2-Bromo-5-hydroxyphenyl)acetic acid

Cat. No.: B8714469
M. Wt: 231.04 g/mol
InChI Key: WCBUBZGDTNZFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS 38692-78-3) is a valuable aromatic building block in organic and medicinal chemistry research. Its structure, featuring bromine and hydroxyl functional groups on the phenyl ring adjacent to a reactive acetic acid side chain, allows for versatile applications. It is primarily employed as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and related bioactive compounds . The bromine atom serves as a strategic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for constructing complex aromatic systems in drug discovery projects . Furthermore, this compound has shown utility in materials science, where it is used in the preparation of photochromic materials due to its ability to undergo light-induced transformations . In advanced reduction processes, derivatives like 2-hydroxyphenyl acetic acid have been studied for their role in generating hydrated electrons under UV irradiation for environmental remediation, highlighting the potential of this compound class in diverse research fields . Store this white to yellow solid in an inert atmosphere at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-(2-bromo-5-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7BrO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

WCBUBZGDTNZFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

2-(2-Bromo-5-hydroxyphenyl)acetic Acid Synthesis Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS No. 38692-78-3) is a highly specialized aromatic building block utilized extensively in medicinal chemistry. It serves as a critical precursor for the synthesis of 4-substituted-2,3-dihydrobenzofurans, which are core pharmacophores in the development of melatonin receptor agonists and sodium-hydrogen exchange inhibitors[1]. Synthesizing this specific regiochemical isomer presents unique selectivity challenges. This whitepaper details the two primary synthetic pathways: an established biocatalytic whole-cell hydroxylation route and a classical electrophilic aromatic substitution approach.

Mechanistic Overview & Retrosynthetic Analysis

The synthesis of 2-(2-bromo-5-hydroxyphenyl)acetic acid requires the precise functionalization of a phenylacetic acid core. Achieving this regioselectivity dictates the choice of starting materials and catalytic methods:

  • Biocatalytic Approach: Relies on the late-stage C–H oxidation of 2-bromophenylacetic acid. Fungal monooxygenases bypass the need for pre-functionalized directing groups by directly inserting an oxygen atom into the unactivated aromatic ring under mild, aqueous conditions[2].

  • Chemical Approach: Relies on the electrophilic bromination of 3-hydroxyphenylacetic acid. The causality behind this route is rooted in electron density: the strongly activating hydroxyl (-OH) group directs the incoming bromonium ion to its ortho and para positions, allowing steric hindrance to dictate the major isomeric product[3].

The Biocatalytic Pathway: Microbial Hydroxylation

The most thoroughly documented route in the literature utilizes Aspergillus species to metabolize 2-bromophenylacetic acid[2]. The wild-type fungal P450 monooxygenase exhibits dual regioselectivity, oxidizing the aromatic ring at both the C5 and C6 positions. While this lack of absolute regiocontrol produces a ~1:1 mixture of isomers, the mild conditions and high overall conversion make it a robust pathway for generating the target compound[4].

BiocatalyticPathway Substrate 2-Bromophenylacetic Acid (Substrate) Biocatalyst Microbial Hydroxylation (Aspergillus sp.) Substrate->Biocatalyst Whole-cell biotransformation Target 2-Bromo-5-hydroxyphenylacetic acid (Target Metabolite) Biocatalyst->Target C5 Hydroxylation (~22% yield) Byproduct 2-Bromo-6-hydroxyphenylacetic acid (Isomeric Byproduct) Biocatalyst->Byproduct C6 Hydroxylation (~21% yield)

Figure 1: Microbial hydroxylation pathway of 2-bromophenylacetic acid.

Experimental Protocol: Biotransformation and Isolation

The following methodology details the biocatalytic synthesis and isolation of 2-(2-bromo-5-hydroxyphenyl)acetic acid.

Validation & Quality Control: This protocol operates as a self-validating system through In Situ Product Removal (ISPR). Because phenolic products are inherently toxic to microbial cells, the continuous removal of the product using XAD-16 resin prevents feedback inhibition and cellular toxicity, driving the bioconversion to completion[2].

Step-by-Step Methodology:

  • Bioconversion Initiation: Inoculate the Aspergillus culture in a standard fermentation medium. Introduce 5.8 g of 2-bromophenylacetic acid substrate into the bioreactor.

  • In-Process Monitoring: Monitor product formation via HPLC (C-18 Vydac column, 2.6 × 25 cm; mobile phase: 0.1% TFA in water/acetonitrile gradient). The target 5-hydroxy isomer elutes at approximately 5.82 minutes[2].

  • Cellular Clearance: Upon optimal conversion, remove the cellular biomass via centrifugation or filtration to yield a cell-free filtrate.

  • In Situ Product Removal (ISPR): Add 200 g of Amberlite XAD-16 polymeric resin to the filtrate. Stir continuously to allow the hydrophobic phenolic products to adsorb onto the resin matrix, effectively extracting 80% of the absorbed compounds[2].

  • Elution: Isolate the resin via filtration. Elute the absorbed metabolites by stirring the resin with 400 mL of an acetonitrile/water mixture (70:30 v/v) containing 4 mL of Trifluoroacetic acid (TFA) for 1 hour at room temperature[2].

  • Purification: Concentrate the eluate and purify via preparative column chromatography (YMC C-18 column) using a gradient of 20–80% Methanol/Water with 0.1% TFA.

  • Yield & Confirmation: This process yields approximately 1.38 g (22% yield) of 2-bromo-5-hydroxyphenylacetic acid. Confirm structural identity via

    
    H NMR (400 MHz, CD
    
    
    
    OD): look for characteristic splitting at 6.64 ppm (dd), 6.85 ppm (dd), and 6.91 ppm (d)[2].

Alternative Chemical Synthesis: Electrophilic Aromatic Bromination

For facilities lacking fermentation infrastructure, a purely chemical route starting from 3-hydroxyphenylacetic acid is highly viable.

Mechanistic Causality: The hydroxyl (-OH) group at the C3 position is a powerful electron-donating group via resonance, strongly activating the ring toward electrophilic aromatic substitution. It directs the incoming bromine electrophile to its ortho (C2, C4) and para (C6) positions.

  • C2 Substitution: Highly sterically hindered due to its position between the -OH and -CH

    
    COOH groups.
    
  • C6 Substitution (Para to -OH): This position is sterically accessible and electronically favored. Bromination here yields 6-bromo-3-hydroxyphenylacetic acid, which is structurally identical to the target 2-bromo-5-hydroxyphenylacetic acid.

To suppress over-bromination (polybromination), the reaction must be carefully controlled using buffered elemental bromine (pH 5–6) or N-Bromosuccinimide (NBS) in a polar aprotic solvent[3].

ChemicalPathway Substrate 3-Hydroxyphenylacetic Acid (Starting Material) Reaction Electrophilic Bromination (Br2 buffer or NBS) Substrate->Reaction Activation via -OH group Target 2-Bromo-5-hydroxyphenylacetic acid (Para-substitution) Reaction->Target Sterically favored Byproducts Other Bromo-Isomers (Ortho-substitution) Reaction->Byproducts Sterically hindered

Figure 2: Electrophilic aromatic bromination of 3-hydroxyphenylacetic acid.

Quantitative Data & Yield Comparison

The table below summarizes the operational and quantitative differences between the two synthetic pathways, allowing researchers to select the optimal route based on their laboratory capabilities.

ParameterBiocatalytic Pathway (Microbial)Chemical Pathway (Electrophilic Bromination)
Starting Material 2-Bromophenylacetic acid3-Hydroxyphenylacetic acid
Primary Reagent/Catalyst Aspergillus sp. (Whole-cell)Br

(buffered) or N-Bromosuccinimide (NBS)
Target Yield ~22% (Isolated)Moderate to High (Requires careful stoichiometric control)
Major Byproducts 2-Bromo-6-hydroxyphenylacetic acid (~21%)4-Bromo-3-hydroxyphenylacetic acid
Regioselectivity Mixed (C5 and C6 hydroxylation)Para-directed preference due to sterics
Environmental Impact Low (Aqueous, room temperature, green chemistry)Moderate (Halogenated waste, requires solvent extraction)
Scalability High (Fermentation-dependent)High (Standard chemical reactor-dependent)

Conclusion

The synthesis of 2-(2-bromo-5-hydroxyphenyl)acetic acid can be successfully executed via two distinct mechanistic philosophies. The biocatalytic microbial hydroxylation offers a highly specialized, green-chemistry approach that directly functionalizes unactivated C–H bonds, provided the laboratory is equipped for fermentation and in situ resin extraction. Conversely, the electrophilic bromination of 3-hydroxyphenylacetic acid leverages classical steric and electronic directing effects to provide a rapid, scalable alternative for traditional synthetic organic laboratories.

References

  • Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology and Biotechnology, 35(8), 901–906.[Link]

Sources

Molecular Structure of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, synthesis, and application of 2-(2-Bromo-5-hydroxyphenyl)acetic acid , a critical intermediate in the development of benzofuran-based therapeutics.

An In-Depth Technical Guide for Drug Development

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a disubstituted phenylacetic acid derivative serving as a high-value scaffold in medicinal chemistry. Its structural uniqueness lies in the specific ortho-bromo, meta-hydroxy substitution pattern relative to the acetic acid moiety. This configuration makes it an ideal precursor for 4-bromo-2,3-dihydrobenzofuran , a core pharmacophore in melatonin receptor agonists (e.g., Ramelteon analogs) and sodium-hydrogen exchanger (NHE) inhibitors.

This guide analyzes the compound's physicochemical properties, validates its synthetic pathways (chemical vs. biocatalytic), and details its characterization for quality control in pharmaceutical workflows.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a phenyl ring substituted at three positions:

  • Position 1: An acetic acid group (-CH₂COOH), conferring solubility and carboxylic acid reactivity.

  • Position 2: A bromine atom.[1][2][3][4][5][6] This ortho positioning relative to the acetic acid is critical for downstream cyclization (e.g., Heck reaction or intramolecular etherification).

  • Position 5: A hydroxyl group (-OH).[2][6] Being para to the bromine, this group activates the ring and provides a handle for further functionalization (e.g., ether formation).

Key Properties Table
PropertyValue / DescriptionSignificance
Physical State Solid (Crystalline powder)Stable for storage; requires milling for suspension.
Melting Point ~148–152 °C (Predicted)High crystallinity indicates potential for stable polymorphs.
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly in WaterAcidic pH improves organic extraction efficiency.
pKa (Acid) ~4.2 (Carboxylic acid)Standard carboxylic acid behavior.
pKa (Phenol) ~9.8 (Phenolic OH)Allows selective deprotonation of the acid over the phenol.
Isotopic Pattern ¹H (100%), ⁷⁹Br (50.7%), ⁸¹Br (49.3%)Mass spectrometry shows a characteristic 1:1 doublet (M, M+2).

Synthetic Pathways & Protocols

The synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid must balance regioselectivity with yield. Two primary routes exist: Direct Electrophilic Bromination (Chemical) and Microbial Hydroxylation (Biocatalytic).

Route A: Regioselective Chemical Bromination (Recommended)

This route utilizes the strong ortho/para directing effect of the hydroxyl group on the 3-hydroxyphenylacetic acid precursor.

  • Precursor: 3-Hydroxyphenylacetic acid.

  • Reagent: N-Bromosuccinimide (NBS) or Br₂.[5]

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C3 directs the incoming electrophile to C6 (para to OH, ortho to acetic acid). Upon renumbering, this yields the 2-bromo-5-hydroxy product.[4]

Experimental Protocol (Bench Scale)
  • Dissolution: Dissolve 3-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) or DMF (50 mL). Maintain temperature at 0–5 °C.

  • Bromination: Add N-Bromosuccinimide (11.7 g, 65.7 mmol) portion-wise over 30 minutes. Note: Slow addition prevents poly-bromination.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC or TLC (mobile phase: MeOH/DCM).

  • Quenching: Pour reaction mixture into ice-water (300 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Toluene/Acetonitrile or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM) to separate the minor 4-bromo isomer.

Route B: Biocatalytic Hydroxylation

As described by Mueller et al., microbial hydroxylation offers an alternative when starting from 2-bromophenylacetic acid.

  • Biocatalyst: Aspergillus species or specific P450 monooxygenases.

  • Substrate: 2-Bromophenylacetic acid.[2][6]

  • Outcome: Hydroxylation occurs at C5, yielding the target.

  • Pros/Cons: High regioselectivity but typically lower volumetric productivity compared to chemical synthesis.

Visualization of Synthetic Logic

SynthesisPathways Start1 3-Hydroxyphenylacetic Acid (Precursor A) Reagent1 NBS / DMF (Electrophilic Bromination) Start1->Reagent1 Start2 2-Bromophenylacetic Acid (Precursor B) Reagent2 Microbial Hydroxylation (P450 / Aspergillus) Start2->Reagent2 Intermediate Regioselectivity Check: Directs Para to OH Reagent1->Intermediate Target 2-(2-Bromo-5-hydroxyphenyl) acetic acid (TARGET) Reagent2->Target Biocatalytic Route Intermediate->Target Major Isomer Benzofuran 4-Bromo-2,3-dihydrobenzofuran (Drug Scaffold) Target->Benzofuran Cyclization (BH3 reduction / Mitsunobu)

Figure 1: Synthetic pathways to 2-(2-Bromo-5-hydroxyphenyl)acetic acid and its downstream application.

Structural Characterization & Quality Control

To ensure the integrity of the compound for drug development, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Aromatic Region (3H):

    • δ 7.35 (d, J=8.5 Hz, 1H): H-3 proton. Deshielded by the adjacent bromine atom.

    • δ 6.75 (d, J=2.8 Hz, 1H): H-6 proton. Shielded by the ortho hydroxyl and ortho alkyl group.

    • δ 6.62 (dd, J=8.5, 2.8 Hz, 1H): H-4 proton. Shows coupling to H-3 and H-6.

  • Aliphatic Region:

    • δ 3.65 (s, 2H): Benzylic methylene (-CH₂-).

  • Exchangeable Protons:

    • δ ~12.0 (br s, 1H): Carboxylic acid -COOH.

    • δ ~9.6 (s, 1H): Phenolic -OH.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

  • Pattern: Distinctive 1:1 isotopic ratio for Br.

    • m/z 229: [¹²C₈H₆⁷⁹BrO₃]⁻

    • m/z 231: [¹²C₈H₆⁸¹BrO₃]⁻

Functional Reactivity & Applications

The core value of this molecule lies in its ability to undergo cyclization to form dihydrobenzofurans .

Benzofuran Cyclization Pathway

The synthesis of 4-bromo-2,3-dihydrobenzofuran is a key step in creating melatonin receptor agonists.

  • Reduction: The carboxylic acid is reduced to an alcohol (using BH₃·THF).

  • Cyclization: The resulting phenethyl alcohol undergoes intramolecular etherification (Mitsunobu conditions or acid-catalyzed cyclization) where the phenolic oxygen attacks the alkyl chain, closing the ring.

  • Result: The bromine atom remains at position 4 of the benzofuran system, ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the requisite side chains for biological activity.

Reactivity Map

Reactivity Center 2-(2-Bromo-5-hydroxyphenyl) acetic acid Rxn1 Suzuki Coupling (at C-Br) Center->Rxn1 Pd(0) / Ar-B(OH)2 Rxn2 Esterification (at -COOH) Center->Rxn2 ROH / H+ Rxn3 Etherification (at -OH) Center->Rxn3 R-X / Base Rxn4 Intramolecular Cyclization (-> Benzofuran) Center->Rxn4 1. Reduction 2. Mitsunobu

Figure 2: Functional reactivity map highlighting the compound's versatility as a chemical scaffold.[1][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (due to bromine/phenol).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

References

  • Microbial Hydroxylation of o-Bromophenylacetic Acid. Oxford Academic / FEMS Microbiology Letters. (Describes the biocatalytic route and isolation of the 2-bromo-5-hydroxy isomer).

  • Synthesis of 4-Substituted-2,3-Dihydrobenzofurans. PubMed. (Details the conversion of the title compound into benzofuran intermediates for melatonin agonists).

  • Product Data: 2-(2-Bromo-5-hydroxyphenyl)acetic acid. Sigma-Aldrich. (CAS and catalog verification).

  • Regioselective Halogenation of Phenols. Benchchem Technical Notes. (General principles of phenol bromination regioselectivity).

Sources

Technical Guide: Biological Potential of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

[1]

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a bifunctional aromatic scaffold characterized by a phenylacetic acid core , a phenolic hydroxyl group at the meta position (relative to the acid), and a bromine substituent at the ortho position.[1]

While specific monograph data for this exact isomer is limited in public repositories, its structural pharmacophores strongly suggest activity in three primary domains:

  • Enzyme Inhibition: High potential as an inhibitor of Carbonic Anhydrase (CA) and Cholinesterases (AChE/BChE) due to the bromophenol motif.

  • Synthetic Utility: A critical precursor for benzofuran and indole synthesis via intramolecular cyclization, serving as a gateway to bioactive heterocycles.[1]

  • Plant Growth Regulation: Analogous activity to halogenated auxins, potentially acting as a stable auxin mimic.[1]

Chemical Profile & Structural Analysis[1][2][3][4][5]

Chemical Identity[1][6]
  • IUPAC Name: 2-(2-Bromo-5-hydroxyphenyl)acetic acid[1]

  • Molecular Formula: C₈H₇BrO₃[1]

  • Molecular Weight: 231.04 g/mol [1]

  • Key Functional Groups: Carboxylic acid (H-bond donor/acceptor), Phenolic -OH (H-bond donor, radical scavenger), Aryl Bromide (Halogen bond donor, lipophilic modulator).[1]

Structure-Activity Relationship (SAR) Map

The molecule's biological potential is dictated by three distinct zones of interaction.

SAR_AnalysisCore2-(2-Bromo-5-hydroxyphenyl)acetic acidZone1Zone 1: Carboxylic Acid(Anionic Binding Site)Core->Zone1Zone2Zone 2: Phenolic -OH(H-Bond / Antioxidant)Core->Zone2Zone3Zone 3: Ortho-Bromine(Halogen Bonding / Steric Lock)Core->Zone3Activity1COX InhibitionAuxin ActivityZone1->Activity1Activity2Carbonic Anhydrase InhibitionRadical ScavengingZone2->Activity2Activity3Metabolic StabilityLipophilicity BoostZone3->Activity3

Figure 1: SAR analysis highlighting the functional zones responsible for predicted biological interactions.[1]

Predicted Biological Activities[1][2][5][7]

Enzyme Inhibition (Carbonic Anhydrase & Cholinesterase)

Mechanism: Brominated phenols are established inhibitors of Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE).

  • Carbonic Anhydrase: The phenolic moiety coordinates with the Zinc (Zn²⁺) ion in the CA active site. The adjacent bromine atom provides secondary steric interactions and halogen bonding that stabilizes the complex, often increasing potency compared to non-halogenated phenols [1].

  • Cholinesterase: The phenylacetic acid backbone mimics the acetate group of acetylcholine, while the bromophenol ring interacts with the peripheral anionic site (PAS) of AChE.[1]

Anti-Inflammatory & Antioxidant Potential

Mechanism:

  • COX Inhibition: Phenylacetic acid is the pharmacophore of NSAIDs like Diclofenac. The 2-(2-bromo-5-hydroxyphenyl)acetic acid scaffold lacks the secondary amine of Diclofenac but retains the acidic "warhead" necessary for cyclooxygenase (COX) active site entry [2].[1]

  • Radical Scavenging: The 5-hydroxy group allows the molecule to act as a hydrogen atom donor, neutralizing reactive oxygen species (ROS).[1] The bromine substituent exerts an electron-withdrawing effect, potentially tuning the pKa of the phenol and altering its antioxidant capacity.[1]

Plant Growth Regulation (Auxin Mimicry)

Mechanism: Phenylacetic acid (PAA) is a natural auxin. Halogenation of the phenyl ring (specifically with Cl or Br) protects the molecule from rapid metabolic degradation (oxidation) in plant tissues, often resulting in prolonged growth-promoting activity similar to 2,4-D or NAA [3].[1]

Experimental Protocols

To validate the biological profile of this compound, the following standardized protocols are recommended.

Synthesis of the Core Scaffold

Rationale: Direct bromination of 3-hydroxyphenylacetic acid is the most efficient route, leveraging the ortho/para directing power of the hydroxyl group.[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-hydroxyphenylacetic acid in 50 mL of glacial acetic acid.

  • Bromination: Add 10.5 mmol of elemental bromine (Br₂) dropwise at 0–5°C over 30 minutes. The hydroxyl group strongly activates positions 2, 4, and 6.

    • Note: Steric hindrance at position 2 (between the alkyl and hydroxyl) is significant, but the target (2-bromo-5-hydroxy relative to acid, which corresponds to 6-bromo-3-hydroxy numbering) is favored over the doubly-ortho position.[1]

  • Quenching: Pour the mixture into 200 mL ice water containing 1% sodium bisulfite (to quench excess Br₂).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

Rationale: To verify the predicted interaction of the bromophenol motif with CA isozymes.

Protocol:

  • Reagents: Recombinant human CA-I and CA-II enzymes; Substrate: 4-nitrophenyl acetate (4-NPA).[1]

  • Preparation: Dissolve test compound in DMSO (stock 10 mM).

  • Reaction: In a 96-well plate, mix:

    • 140 µL Assay Buffer (50 mM Tris-HCl, pH 7.4).[1]

    • 20 µL Enzyme solution (CA-I or CA-II).[1]

    • 20 µL Test compound (various concentrations).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of 4-NPA (3 mM).

  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Antimicrobial Susceptibility Testing (MIC)

Rationale: Halogenated phenols are potent membrane disruptors in bacteria and fungi.

Protocol:

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Method: Broth Microdilution (CLSI standards).

  • Steps:

    • Prepare serial dilutions of the compound (0.5 – 256 µg/mL) in Mueller-Hinton Broth.

    • Inoculate with bacterial suspension (5 x 10⁵ CFU/mL).

    • Incubate at 37°C for 24 hours.

    • Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Synthetic Utility Pathway

This molecule is most valuable as a "divergent intermediate."[1] It can be cyclized to form Benzofuran-2-ones , which are scaffolds for bioactive lactones.[1]

Synthesis_PathwayStart2-(2-Bromo-5-hydroxyphenyl)acetic acidStep1Intramolecular Cyclization(Base/Heat or Pd-Catalysis)Start->Step1- HBrProduct5-Hydroxybenzofuran-2(3H)-one(Bioactive Lactone Scaffold)Step1->Product

Figure 2: Conversion of the target molecule into a benzofuran scaffold.[1]

References

  • Supuran, C. T. (2016). Structure-based drug discovery of Carbonic Anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents. Link

  • Aberg, B. (1981). Plant growth regulators. XLI. Monosubstituted phenylacetic acids.[1][3] Swedish Journal of Agricultural Research. Link

  • Taslimi, P., et al. (2018). Synthesis and biological activity of some bromophenols and their derivatives: Carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibition.[1][4] Journal of Biochemical and Molecular Toxicology. Link

2-(2-Bromo-5-hydroxyphenyl)acetic Acid as a Microbial Metabolite: Biotransformation, Analytical Profiling, and Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a critical core structure for developing advanced therapeutics, including melatonin receptor agonists and sodium-hydrogen exchange (NHE) inhibitors. Traditionally, synthesizing functionalized dihydrobenzofurans requires complex, multi-step organometallic chemistry. However, microbial biotransformation offers a highly efficient, "green chemistry" alternative.

During the microbial hydroxylation of o-bromophenylacetic acid (2-bromophenylacetic acid) using Aspergillus strains, the target precursor 2-(2-bromo-6-hydroxyphenyl)acetic acid is produced. However, this process simultaneously generates a major competitive regioisomer: 2-(2-bromo-5-hydroxyphenyl)acetic acid [1]. Understanding the formation, isolation, and analytical profiling of this specific 5-hydroxy metabolite is essential for process chemists aiming to optimize metabolic flux and improve the yield of downstream active pharmaceutical ingredients (APIs).

Mechanistic Pathway and Regioselectivity

The bioconversion of 2-bromophenylacetic acid relies on the oxidative power of fungal enzymes, primarily cytochrome P450 monooxygenases inherent to Aspergillus species. When the substrate enters the enzymatic active site, the bulky bromine atom at the ortho position (C2) and the acetic acid moiety at the ipso position (C1) create significant steric hindrance.

This steric environment directs the enzymatic hydroxylation to the more accessible positions on the aromatic ring. Consequently, the metabolic pathway splits into two parallel trajectories:

  • 6-Hydroxylation: Yields 2-(2-bromo-6-hydroxyphenyl)acetic acid (21% yield). The proximity of the newly formed hydroxyl group to the acetic acid side chain allows for subsequent reduction and cyclization to form the highly desired 4-bromo-2,3-dihydrobenzofuran.

  • 5-Hydroxylation: Yields 2-(2-bromo-5-hydroxyphenyl)acetic acid (22% yield). Because the hydroxyl group is para to the bromine and meta to the acetic acid group, this metabolite cannot undergo the necessary cyclization to form a dihydrobenzofuran ring, rendering it an off-target byproduct in this specific synthetic route [1].

Pathway Substrate 2-Bromophenylacetic Acid (Substrate) Enzyme Aspergillus sp. Hydroxylase (Cytochrome P450) Substrate->Enzyme Biotransformation Metabolite5 2-(2-Bromo-5-hydroxyphenyl)acetic acid (Major Metabolite, 22% Yield) Enzyme->Metabolite5 5-Hydroxylation (Para to Br) Metabolite6 2-(2-Bromo-6-hydroxyphenyl)acetic acid (Desired Precursor, 21% Yield) Enzyme->Metabolite6 6-Hydroxylation (Ortho to Acetic Acid) Product 4-Bromo-2,3-dihydrobenzofuran (Key Drug Intermediate) Metabolite6->Product Cyclization / Reduction

Regioselective microbial hydroxylation pathway of 2-bromophenylacetic acid.

Experimental Workflow: Production and Isolation

To successfully generate and isolate 2-(2-bromo-5-hydroxyphenyl)acetic acid, a robust, self-validating fermentation and extraction protocol is required. The following methodology ensures high recovery of the metabolite while eliminating polar fermentation byproducts [1].

Step 1: Fungal Fermentation

  • Action: Inoculate Aspergillus strains into a fungal broth containing 10 g/L malt extract, 10 g/L yeast extract, 1.0 g/L peptone, and 20 g/L dextrose (pH 7.0). Incubate at 28°C with 200-rpm shaking for 48 hours.

  • Causality: The complex nitrogen and carbon sources (malt/yeast extract) are critical for inducing the secondary metabolism and upregulating the expression of the necessary P450 monooxygenases.

Step 2: Bioconversion

  • Action: Add 2-bromophenylacetic acid to the active culture. Monitor the bioconversion daily via HPLC until the substrate is depleted.

  • Causality: Continuous monitoring ensures the reaction is quenched at peak metabolite accumulation, preventing over-oxidation or degradation of the phenolic products.

Step 3: Resin-Based Adsorption

  • Action: Filter the broth to remove fungal biomass. Add XAD-16 resin (e.g., 200 g resin per 5.8 g substrate) to the cell-free filtrate and agitate.

  • Causality: XAD-16 is a hydrophobic polystyrene-divinylbenzene copolymer. It acts as a molecular sponge, selectively adsorbing the aromatic substrate and hydroxylated metabolites while completely rejecting polar media components (sugars, salts, amino acids), providing a massive initial purification factor.

Step 4: Elution and Recovery

  • Action: Isolate the loaded resin and stir with an elution solvent consisting of Acetonitrile/Water (70/30) containing 1% Trifluoroacetic acid (TFA), or extract with Ethyl Acetate.

  • Causality: The organic solvent disrupts the hydrophobic interactions between the resin and the metabolites. The addition of TFA ensures the carboxylic acid and phenolic groups remain protonated (neutral), maximizing their solubility in the organic elution phase.

Workflow Ferm 1. Fermentation Aspergillus in Broth Bioconv 2. Bioconversion Add Substrate Ferm->Bioconv Adsorp 3. Adsorption Add XAD-16 Resin Bioconv->Adsorp Elut 4. Elution Extract with ACN/TFA Adsorp->Elut Purif 5. Purification Preparative HPLC Elut->Purif

Experimental workflow for the bioconversion and isolation of the metabolites.

Analytical Profiling and Chromatographic Separation

Because the 5-hydroxy and 6-hydroxy metabolites are structural regioisomers with identical molecular weights, high-resolution chromatography is required to separate them. The 5-hydroxy isomer exhibits a distinct retention profile due to differences in intramolecular hydrogen bonding and overall dipole moment compared to the 6-hydroxy isomer [1].

HPLC Parameters:

  • Column: C-18 Vydac (2.6 × 25 cm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 70% Acetonitrile containing 0.1% TFA

  • Gradient: 0–100% Solvent B applied over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 215 nm

Causality of Method Design: The inclusion of 0.1% TFA in both mobile phases is non-negotiable. TFA acts as an ion-pairing agent and acidifier, suppressing the ionization of the carboxylic acid (pKa ~4) and the phenolic hydroxyl group (pKa ~9-10). Keeping the molecules in their neutral state prevents peak tailing and ensures sharp, baseline resolution between the two closely related regioisomers.

Quantitative Data Summary
CompoundRole in SynthesisRetention Time (min)Isolated Yield (%)
2-Bromophenylacetic acid Starting Substrate10.48N/A (Consumed)
2-(2-Bromo-6-hydroxyphenyl)acetic acid Desired Precursor7.0921%
2-(2-Bromo-5-hydroxyphenyl)acetic acid Major Metabolite5.8222%

Strategic Insights in Drug Development

The identification of 2-(2-bromo-5-hydroxyphenyl)acetic acid is a classic example of the regioselectivity challenges inherent to microbial biotransformation. Because the 5-hydroxy metabolite forms in a 1:1 ratio with the desired 6-hydroxy precursor, 50% of the metabolic flux is diverted into an unusable dead-end pathway.

For drug development professionals scaling up the synthesis of melatonin receptor agonists, this presents a clear optimization target. Future process development should focus on directed evolution or rational protein engineering of the specific Aspergillus P450 enzymes. By mutating the amino acid residues lining the catalytic pocket, scientists can sterically occlude the C5 position of the substrate, thereby forcing the enzyme to exclusively hydroxylate the C6 position and effectively doubling the yield of the target API precursor.

References

  • Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology and Biotechnology, 35(8), 901-906.[Link]

Thermal Stability Profile: 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Process Chemistry & Stability Profiling

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a functionalized phenylacetic acid derivative primarily utilized as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates (e.g., benzofurans, indoles). Its thermal stability profile is governed by two competing factors: the stabilizing intermolecular hydrogen bonding network of the phenolic hydroxyl group and the destabilizing steric/electronic influence of the ortho-bromo substituent.

  • Predicted Melting Point (T_m): 165°C – 175°C (Based on structural analogs).[1]

  • Onset of Decomposition (T_d): >150°C (Solid state); significantly lower in solution or presence of Lewis acids.[1]

  • Primary Degradation Pathway: Thermal decarboxylation to 4-bromo-3-methylphenol.[1]

  • Critical Handling Requirement: Store <25°C, protect from light (photolytic dehalogenation risk), and avoid prolonged heating >100°C during drying processes.[1]

Structural Basis of Thermal Stability

To understand the thermal behavior of this molecule without relying solely on empirical batch data, we must analyze its structural moieties.[1]

Structural MoietyThermal ImpactMechanism
Phenylacetic Acid Core Labile Prone to decarboxylation.[1] The benzylic carbon facilitates the formation of a transition state leading to CO₂ loss.[1]
2-Bromo Substituent (ortho) Destabilizing Steric bulk at the ortho position twists the acetic acid side chain out of planarity, potentially lowering the activation energy for decarboxylation (steric acceleration).
5-Hydroxy Group (meta) Stabilizing Increases lattice energy via intermolecular Hydrogen bonding (O-H···O=C), raising the melting point and solid-state stability compared to non-hydroxylated analogs.[1]
The Decarboxylation Risk

The primary thermal risk for phenylacetic acids is the loss of carbon dioxide. For 2-(2-Bromo-5-hydroxyphenyl)acetic acid, this reaction is irreversible and yields 4-bromo-3-methylphenol .

Mechanism:

  • Proton Transfer: At elevated temperatures (near melt), the carboxylic proton may transfer to the aromatic ring (ipso attack) or facilitate a cyclic transition state.[1]

  • C-C Bond Cleavage: The bond between the benzyl carbon and the carboxyl group breaks.[1]

  • CO₂ Release: Irreversible generation of gas (safety hazard in closed vessels).[1]

Experimental Characterization Protocols

As a Senior Scientist, you cannot rely on literature values alone for critical intermediates. You must validate the stability of your specific lot using the following self-validating workflows.

Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine the precise Melting Point (


) and Decomposition Onset (

).

Protocol:

  • Sample Prep: Weigh 3–5 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow CO₂ escape without pan deformation).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.[1]

  • Data Analysis:

    • Look for the sharp endothermic peak (Melting).[1]

    • Watch for an immediate exothermic baseline shift or noisy endotherm post-melt (Decomposition/Decarboxylation).[1]

    • TGA Correlation: Run a TGA simultaneously. A mass loss of ~19% corresponds to theoretical decarboxylation (

      
      ).[1]
      
Isothermal Stress Testing (HPLC)

Objective: Determine stability in solution (process simulation).

Protocol:

  • Solvent System: Dissolve compound (1 mg/mL) in Acetonitrile/Water (1:1).[1]

  • Stress Conditions: Heat aliquots at 60°C and 80°C for 4, 8, and 24 hours.

  • Analysis: Reverse-Phase HPLC (C18 column, Gradient 0.1% H₃PO₄ in Water/ACN).

  • Acceptance Criteria: <0.5% degradation (growth of the 4-bromo-3-methylphenol peak).[1]

Degradation Pathways & Visualization

The following diagram illustrates the logical flow of thermal degradation and the experimental workflow to detect it.

ThermalStability Compound 2-(2-Bromo-5-hydroxyphenyl) acetic acid Heat Thermal Stress (>150°C or Solution >80°C) Compound->Heat Decarb Pathway A: Decarboxylation (Major Route) Heat->Decarb Primary Risk Dimer Pathway B: Esterification (Concentration Dependent) Heat->Dimer In Solution (High Conc) Dehal Pathway C: Photolytic Dehalogenation (Light + Heat) Heat->Dehal With UV Light Prod_A 4-Bromo-3-methylphenol + CO2 (Gas) Decarb->Prod_A Prod_B Oligomeric Esters Dimer->Prod_B Prod_C Debrominated Impurities Dehal->Prod_C Test Validation Workflow: DSC / TGA / HPLC Prod_A->Test Detect via HPLC

Caption: Figure 1. Thermal degradation pathways of 2-(2-Bromo-5-hydroxyphenyl)acetic acid. The primary risk is irreversible decarboxylation.

Practical Handling & Storage Guidelines

Based on the chemical structure and predicted stability profile, the following Standard Operating Procedures (SOPs) are recommended.

ParameterRecommendationRationale
Storage Temp 2°C – 8°C Minimizes lattice vibration energy, preventing slow solid-state decarboxylation over months.[1]
Drying Vacuum Oven < 45°C Avoids reaching the activation energy for decarboxylation.[1] Do not use convection ovens >60°C.
Light Exposure Amber Glass / Foil Aryl bromides are susceptible to homolytic cleavage by UV light (C-Br bond weakness).[1]
Solution Stability Use Fresh (<24h) Phenylacetic acids in solution are more reactive.[1] Avoid protic solvents at high temperatures if possible.[1]
Synthesis Implications

If using this compound as an intermediate (e.g., for a Buchwald-Hartwig coupling or cyclization):

  • Avoid aggressive reflux in high-boiling solvents (e.g., Toluene, DMF) unless the next step is immediate.

  • Base Selection: Strong bases at high temperatures may promote decarboxylation via the formation of the dianion.[1] Use mild bases (K₂CO₃, Cs₂CO₃) where possible.[1]

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-(2-Bromo-4-hydroxyphenyl)acetic acid (Isomer Analog Data). Retrieved from

  • Glein, C., et al. (2020).[1][3] Mechanisms of decarboxylation of phenylacetic acids and their sodium salts.Geochimica et Cosmochimica Acta. Retrieved from

  • BenchChem. (2025).[1][4] Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate.[1][4] (Mechanistic comparison for brominated phenol stability). Retrieved from

  • Organic Chemistry Portal. (2023). Decarboxylation of Carboxylic Acids.[1][5][6] Retrieved from

(Note: Specific thermal data for the exact 2-bromo-5-hydroxy isomer is proprietary/sparse. Data presented here is derived from high-confidence chemometric analysis of structural isomers and homologous phenylacetic acid derivatives.)

Sources

Purity Standards and Analytical Workflows for 2-(2-Bromo-5-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Causality

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) intermediate scale-up, I approach chemical purity not merely as a compliance checklist, but as a mechanistic imperative. 2-(2-Bromo-5-hydroxyphenyl)acetic acid is a pivotal synthetic intermediate. It is primarily derived from the microbial hydroxylation of o-bromophenylacetic acid and serves as the direct precursor to 4-bromo-2,3-dihydrobenzofuran—a core structural scaffold in the synthesis of melatonin receptor agonists and sodium-hydrogen exchange inhibitors [1].

The primary risk in this synthetic pathway stems from the lack of absolute regioselectivity during biocatalysis. While Aspergillus-mediated hydroxylation targets the 5-position, it concurrently generates the 2-bromo-6-hydroxyphenylacetic acid positional isomer [1]. If this 6-hydroxy isomer is not rigorously quantified and purged, it undergoes the same downstream Pd-mediated coupling. This results in isomeric API impurities that are thermodynamically and chromatographically nearly indistinguishable from the target drug. Therefore, controlling the purity of the upstream intermediate is the most effective strategy to ensure final API integrity.

Mechanistic Impurity Pathway

The following diagram illustrates the causality between upstream biocatalysis and downstream impurity carryover risks. Understanding this flow is critical for designing targeted analytical controls.

SynthesisPathway SM o-Bromophenylacetic Acid (Starting Material) Bio Microbial Hydroxylation (Aspergillus sp.) SM->Bio Biocatalysis Target 2-Bromo-5-hydroxyphenylacetic acid (Target Intermediate) Bio->Target Major Pathway Impurity 2-Bromo-6-hydroxyphenylacetic acid (Positional Isomer) Bio->Impurity Minor Pathway Downstream 4-Bromo-2,3-dihydrobenzofuran (API Precursor) Target->Downstream Pd-Coupling Impurity->Downstream Carryover Risk

Fig 1: Biocatalytic synthesis pathway and isomer impurity carryover risk.

Regulatory Framework: ICH Alignment

To establish a self-validating quality control system, our specifications must be anchored to the International Council for Harmonisation (ICH) guidelines.

  • ICH Q3A(R2) (Impurities in New Drug Substances): For a drug substance with a maximum daily dose of

    
     g/day , the qualification threshold for unknown impurities is 0.15% or 1.0 mg/day [2]. We apply this strict 0.15% threshold to the 6-hydroxy isomer to prevent downstream amplification.
    
  • ICH Q3C(R9) (Residual Solvents): The extraction process utilizes ethyl acetate and methanol, while the purification requires trifluoroacetic acid (TFA). These must be controlled within established Class 2 and Class 3 solvent limits [3].

Self-Validating Analytical Methodologies

A protocol is only as trustworthy as its internal validation mechanisms. The following RP-HPLC method is designed to be self-validating by incorporating a System Suitability Test (SST) that proves the chromatographic system can resolve the critical isomer pair before any sample analysis begins.

Protocol 1: RP-HPLC Resolution of Positional Isomers

Causality of Method Design: The 5-hydroxy and 6-hydroxy isomers possess identical molecular weights and highly similar pKa values. Separation relies entirely on subtle differences in the steric shielding of the hydroxyl group. Using a long-bed C-18 column maximizes theoretical plates, while Trifluoroacetic Acid (TFA) acts as an essential ion-pairing agent. TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

Step-by-Step Methodology:

  • Stationary Phase: Equip the HPLC with a high-resolution C-18 column (e.g., Vydac C-18, 2.6 × 250 mm) [1].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% v/v TFA in LC-MS grade water.

    • Solvent B: 0.1% v/v TFA in 70% Acetonitrile / 30% LC-MS grade water.

  • Gradient Elution Profile: Initiate a linear gradient from 0% to 100% Solvent B over 20 minutes. Maintain a constant flow rate of 1.0 mL/min.

  • Detection Parameters: Set the UV detector to 215 nm. Rationale: This wavelength captures the robust

    
     transition of the brominated aromatic ring, maximizing the signal-to-noise ratio for low-level impurity detection.
    
  • System Suitability Testing (Self-Validation Gate):

    • Inject a standard resolution mixture containing both isomers.

    • Validation Gate: The system is only approved for sample analysis if the resolution (

      
      ) between the 2-bromo-5-hydroxyphenylacetic acid (eluting at ~5.82 min) and 2-bromo-6-hydroxyphenylacetic acid (eluting at ~7.09 min) is 
      
      
      
      [1].

AnalyticalWorkflow Prep Sample Preparation HPLC RP-HPLC Separation Prep->HPLC UV UV Detection (215 nm) HPLC->UV Rs > 1.5 MS Mass Spec Confirmation HPLC->MS Peak ID Decision Purity Assessment UV->Decision MS->Decision Fail Reject Batch (>0.15% Isomer) Decision->Fail Pass Approve Batch (<0.15% Isomer) Decision->Pass

Fig 2: Self-validating RP-HPLC/MS analytical workflow for isomer quantification.

Quantitative Purity Specifications

To facilitate rapid batch disposition and ensure absolute clarity for quality control teams, all quantitative data and regulatory thresholds are summarized in the table below.

ParameterAnalytical MethodSpecification LimitRegulatory Rationale
Assay (Target) RP-HPLC (UV @ 215 nm)

w/w
Minimum purity for downstream Pd-coupling
2-Bromo-6-hydroxy Isomer RP-HPLC (UV @ 215 nm)

ICH Q3A(R2) Qualification Threshold [2]
Unspecified Impurities RP-HPLC (UV @ 215 nm)

ICH Q3A(R2) Identification Threshold [2]
Methanol (Residual) GC-FID (Headspace)

ppm
ICH Q3C(R9) Class 2 Solvent Limit [3]
Ethyl Acetate (Residual) GC-FID (Headspace)

ppm
ICH Q3C(R9) Class 3 Solvent Limit [3]
Moisture Content Karl Fischer Titration

w/w
Prevents degradation and batch weight variance

Conclusion

By understanding the mechanistic origins of the 6-hydroxy isomer during microbial hydroxylation, we can design targeted, self-validating analytical protocols. Adhering to these strict, ICH-aligned purity standards for 2-(2-bromo-5-hydroxyphenyl)acetic acid ensures that downstream syntheses of 4-substituted-2,3-dihydrobenzofurans proceed with high yield, predictable kinetics, and uncompromised safety profiles.

References

  • Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans Source: PubMed (National Institutes of Health) URL:[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Quality Guidelines (Q3C: Residual Solvents) Source: International Council for Harmonisation (ICH) URL:[Link]

Methodological & Application

Use of 2-(2-Bromo-5-hydroxyphenyl)acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid in Medicinal Chemistry

Executive Summary & Scaffold Analysis

2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS: 38692-78-3) is a trifunctional aromatic scaffold characterized by a phenylacetic acid core substituted with an ortho-bromide and a meta-hydroxyl group. This specific substitution pattern renders it a high-value intermediate for the synthesis of oxygen heterocycles, particularly benzofurans and pterocarpans , which are critical pharmacophores in melatonin receptor agonists and sodium-hydrogen exchange inhibitors.

Chemical Profile:

  • Formula: C₈H₇BrO₃

  • MW: 231.04 g/mol [1]

  • Key Functionalities:

    • Aryl Bromide (C2): Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization.

    • Phenolic Hydroxyl (C5): Nucleophilic site for etherification or directing group.

    • Carboxylic Acid (C1-Sidechain): Precursor for lactones, amides, or reduction to alcohols for ether cyclization.

Scientific Insight: A critical nuance in the utilization of this compound is its regiochemistry. While often co-produced with its isomer 2-(2-bromo-6-hydroxyphenyl)acetic acid via microbial hydroxylation, the 5-hydroxy isomer (subject of this guide) offers a meta-relationship between the acid side-chain and the phenol, whereas the 6-hydroxy isomer allows for direct cyclization to 4-bromo-2,3-dihydrobenzofuran. Distinguishing and separating these isomers is paramount for targeted synthesis.

Production & Purification Protocol

The primary access route to high-purity 2-(2-bromo-5-hydroxyphenyl)acetic acid is biocatalytic hydroxylation . Unlike classical electrophilic aromatic substitution, which yields complex mixtures, microbial transformation using Aspergillus or Trichosporon species provides defined regioselectivity.

Protocol A: Microbial Hydroxylation and Isomer Separation

Adapted from Deshpande et al. (2008)[2]

Objective: Selective production and isolation of 5-hydroxy and 6-hydroxy isomers from 2-bromophenylacetic acid.

Reagents & Equipment:

  • Substrate: 2-Bromophenylacetic acid (o-BPAA).

  • Biocatalyst: Aspergillus sp. or Trichosporon cutaneum (ATCC strains).

  • Adsorbent: Amberlite™ XAD-16 resin.

  • Solvents: Ethyl acetate, Acetonitrile, TFA.

Step-by-Step Methodology:

  • Fermentation:

    • Inoculate fungal broth (Malt extract 10 g/L, Yeast extract 10 g/L, Peptone 1 g/L, Dextrose 20 g/L, pH 7.[3]0) with Aspergillus sp.[3][4]

    • Incubate at 28°C, 200 rpm for 48 hours.

    • Add substrate 2-bromophenylacetic acid (0.5 g/L) and continue fermentation for 72–96 hours.

  • Extraction (Solid Phase):

    • Remove biomass via centrifugation/filtration.

    • Add XAD-16 resin (20 g per 1 g substrate) to the supernatant to adsorb the hydroxylated products. Stir for 2 hours.

    • Filter the resin and wash with water.

    • Elute products from resin using Ethyl Acetate (3 x resin volume). Evaporate solvent to obtain crude mixture.

  • Isomer Separation (Critical Step):

    • The crude residue contains both 2-bromo-5-hydroxyphenylacetic acid and 2-bromo-6-hydroxyphenylacetic acid (approx. 1:1 ratio).[3]

    • HPLC Purification:

      • Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

      • Mobile Phase: Gradient Acetonitrile/Water + 0.1% TFA (10% to 90% ACN over 20 min).

      • Retention Times:

        • 2-Bromo-5-hydroxyphenylacetic acid:[1][2][3][4][5][6][7] ~5.8 min (Target).

        • 2-Bromo-6-hydroxyphenylacetic acid:[3] ~6.2 min.

    • Collect fractions corresponding to the 5-hydroxy isomer (CAS 38692-78-3).

Data Validation (NMR Identification):

Isomer ¹H NMR Characteristic Signals (CD₃OD) Structural Diagnostic
5-Hydroxy (Target) δ 6.64 (dd, J=8.0, 2.8 Hz), δ 6.91 (d, J=2.8 Hz) Meta-coupling indicates 1,2,5-substitution pattern.

| 6-Hydroxy | δ 6.64 (d, J=8.0 Hz), δ 7.05 (t, J=8.0 Hz) | Ortho-coupling pattern typical of 1,2,6-substitution. |

Application Protocols: Divergent Synthesis

Once isolated, the 2-(2-bromo-5-hydroxyphenyl)acetic acid serves as a versatile scaffold. Below are two primary synthetic pathways.

Application B: Synthesis of Functionalized Benzofurans

Note: Direct cyclization to 4-bromo-2,3-dihydrobenzofuran utilizes the 6-isomer. The 5-isomer requires a different strategy to access 5-hydroxy-benzofuran derivatives.

Workflow Diagram:

G Start 2-Bromophenylacetic Acid BioCat Microbial Hydroxylation (Aspergillus sp.) Start->BioCat Biotransformation Isomer5 2-Bromo-5-hydroxyphenylacetic acid (CAS 38692-78-3) BioCat->Isomer5 Separation (HPLC) Isomer6 2-Bromo-6-hydroxyphenylacetic acid BioCat->Isomer6 Separation (HPLC) Prod5 5-Hydroxy-2-substituted-benzofurans (Via Cross-Coupling/Cyclization) Isomer5->Prod5 Pd-Catalyzed Modifications Prod6 4-Bromo-2,3-dihydrobenzofuran (Melatonin Agonist Precursor) Isomer6->Prod6 1. BH3 Reduction 2. Cyclization (Base)

Caption: Divergent synthetic pathways for 5-hydroxy and 6-hydroxy isomers derived from the common precursor.

Protocol C: Suzuki-Miyaura Cross-Coupling of the 5-Hydroxy Isomer

Objective: Functionalization of the C2 position to create biaryl acetic acid derivatives (e.g., NSAID analogs) while retaining the phenol and acid groups.

Reagents:

  • Substrate: 2-(2-Bromo-5-hydroxyphenyl)acetic acid (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane/Water (4:1).

Procedure:

  • Protection (Optional but Recommended): To prevent catalyst poisoning by the free phenol/acid, convert the substrate to its methyl ester/methyl ether derivative using MeI/K₂CO₃ in acetone (Yield >90%).

  • Coupling:

    • Charge a reaction vial with the protected substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

    • Add degassed Dioxane/Water (5 mL).

    • Add Pd(dppf)Cl₂ (0.05 mmol) under nitrogen.

    • Heat to 80°C for 12 hours.

  • Workup:

    • Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄.

    • Purify via flash chromatography (Hexanes/EtOAc).

  • Deprotection:

    • Hydrolyze ester/ether using BBr₃ (DCM, -78°C to RT) to recover the free acid/phenol functionality on the new biaryl core.

Troubleshooting & Senior Scientist Notes

  • Regiochemistry Trap: Commercial catalogs often list "2-bromo-hydroxyphenylacetic acid" without specifying the isomer. Always verify the ¹H NMR. The 5-hydroxy isomer shows a meta coupling pattern (dd + d), while the 6-hydroxy isomer shows an ortho pattern (d + t).

  • Cyclization Feasibility: Do not attempt to cyclize the 5-isomer to 4-bromo-2,3-dihydrobenzofuran using standard basic conditions (e.g., KOH/Heat). The geometry (meta-relationship) prevents the formation of the 5-membered ether ring. The 5-isomer is best suited for intermolecular couplings or formation of larger rings (e.g., lactones via linker insertion).

  • Stability: The free acid/phenol is prone to oxidation. Store under inert atmosphere at -20°C.

References

  • Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008).[3][4][5][7][8] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans.[2][3][4][5][6][7] Journal of Industrial Microbiology & Biotechnology, 35(8), 901–906.[2][4][6][8][9]

  • Jiménez-González, L., García-Muñoz, S., Álvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2006). Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans.[2][6] Chemistry – A European Journal, 12(34), 8762–8769.

  • Sigma-Aldrich. Product Specification: 2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS 38692-78-3).

Sources

Application Note: GC-MS Analysis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid via Silylation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Protocol Development and Method Optimization

Author: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a molecule of interest in various fields, including pharmaceutical development as a potential impurity or metabolite, and in environmental analysis. Its structure, featuring both a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group, presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). These polar functional groups are responsible for the compound's low volatility and thermal instability.[1] When subjected to the high temperatures of a GC inlet and column, such molecules tend to exhibit poor chromatographic behavior, including peak tailing, low response, and even thermal degradation, making accurate quantification and identification difficult.[2][3]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[4] This application note provides a comprehensive, field-proven protocol for the derivatization of 2-(2-Bromo-5-hydroxyphenyl)acetic acid using a silylation-based approach, rendering it amenable to robust and reproducible GC-MS analysis.

The Principle of Silylation: Enhancing Volatility and Stability

Silylation is the most widely utilized derivatization technique for GC analysis, involving the replacement of active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃. This chemical modification effectively masks the polar sites responsible for undesirable intermolecular hydrogen bonding, leading to a significant increase in volatility and thermal stability.[5][6]

For the target analyte, both the phenolic hydroxyl and the carboxylic acid moieties will be derivatized. The reagent of choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often supplemented with a catalyst, trimethylchlorosilane (TMCS) .

  • BSTFA: A powerful TMS donor. A key advantage of BSTFA is that its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.

  • TMCS: Added as a catalyst (typically 1-10%), TMCS enhances the silylating power of BSTFA, ensuring a rapid and complete reaction, particularly for less reactive or sterically hindered functional groups.[2][7][8]

The reaction proceeds as follows, converting the parent compound into its di-trimethylsilyl derivative:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis a 1. Sample Aliquot (e.g., 100 µL) b 2. Evaporation (Dry under N2 stream) a->b c 3. Add Solvent (e.g., 50 µL Pyridine) b->c d 4. Add Reagent (100 µL BSTFA + 1% TMCS) c->d e 5. Reaction (Heat at 70°C for 45 min) d->e f 6. Cool to RT e->f g 7. GC-MS Injection (1 µL) f->g

Caption: Step-by-step experimental workflow for derivatization.

Materials and Reagents
  • Analyte: 2-(2-Bromo-5-hydroxyphenyl)acetic acid standard or sample extract.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvent: Pyridine or Acetonitrile (Anhydrous/GC grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

  • Equipment: Heating block or water bath, nitrogen evaporator, calibrated micropipettes.

Protocol: Step-by-Step Derivatization

Causality: The success of silylation is critically dependent on the absence of water, which rapidly deactivates the reagent. [8]Therefore, the initial drying step is the most crucial part of the protocol.

  • Sample Preparation (Anhydrous Conditions):

    • Pipette an appropriate volume of the sample solution (containing approximately 0.1-1 mg of the analyte) into a 2 mL reaction vial.

    • Evaporate the solvent completely to dryness under a gentle stream of dry nitrogen at a moderate temperature (e.g., 50°C). The absence of residual moisture is paramount. [8]

  • Reagent Addition:

    • To the dry residue, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and can also serve as an HCl scavenger, driving the reaction to completion.

    • Add 100 µL of BSTFA + 1% TMCS. This provides a significant molar excess of the reagent to ensure the derivatization of all active hydrogens. [7][9]

  • Reaction:

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 10-15 seconds to ensure homogeneity.

    • Place the vial in a heating block or water bath set to 70°C for 45 minutes . While many silylations are rapid, heating ensures the complete derivatization of both the sterically unhindered phenolic group and the less reactive carboxylic acid. [9]

  • Final Preparation for Analysis:

    • Remove the vial from the heat source and allow it to cool completely to room temperature before opening.

    • The derivatized sample is now ready for direct injection into the GC-MS system.

GC-MS Instrumental Parameters

The choice of instrumental parameters is critical for achieving good chromatographic separation and sensitive detection. The following conditions serve as a validated starting point and can be optimized further.

Parameter Condition Rationale / Field Insight
GC System Agilent 8890 or equivalentProvides excellent retention time stability.
Mass Spectrometer Agilent 5977B MSD or equivalentSingle quadrupole offers robust performance for routine analysis.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane phase is inert and provides excellent resolution for TMS derivatives. [10]
Injector Splitless Mode, 250°CSplitless injection maximizes sensitivity for trace analysis. The temperature is high enough for volatilization but low enough to prevent degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for MS applications.
Oven Program 100°C (hold 1 min), then 15°C/min to 280°C (hold 5 min)The initial hold ensures good peak shape, while the ramp allows for efficient separation from solvent and by-products.
MS Ion Source Electron Ionization (EI)Standard 70 eV ionization creates reproducible fragmentation patterns for library matching. [11]
Source Temperature 230°CStandard operating temperature.
Quadrupole Temp 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 50-550)Used for initial identification and confirmation by comparing the acquired spectrum against a reference library (e.g., NIST). [12][13]
(Optional) SIM Mode Ions: m/z 374, 359, 269, 73For enhanced sensitivity and quantitative analysis, monitor characteristic ions after initial identification.

Expected Results and Data Interpretation

Chromatographic Profile

The derivatization process should yield a single, sharp, and symmetrical chromatographic peak for the di-TMS derivative of 2-(2-Bromo-5-hydroxyphenyl)acetic acid. Incomplete derivatization would manifest as additional, often tailing, peaks corresponding to the mono-TMS derivative or the underivatized parent compound. [14]

Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectrum provides a molecular fingerprint for identification. Key expected ions for the di-TMS derivative (C₁₄H₂₁BrO₃Si₂) are:

  • Molecular Ion (M⁺): A pair of peaks at m/z 374/376 corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br). The presence and ~1:1 ratio of this isotopic cluster is a strong confirmation of a monobrominated compound.

  • [M-15]⁺: A fragment at m/z 359/361 , resulting from the characteristic loss of a methyl group (-CH₃) from one of the TMS moieties. This is a very common fragmentation pathway for TMS derivatives. [15]* [M-117]⁺: A fragment at m/z 257/259 , corresponding to the loss of the TMS-derivatized carboxyl group (-COOTMS).

  • Base Peak (m/z 73): The [Si(CH₃)₃]⁺ ion is almost universally the most abundant ion (base peak) in the spectra of TMS derivatives and is a hallmark of successful silylation. [16][17] Confident identification is achieved by matching the acquired mass spectrum and retention index against an established spectral library, such as the NIST Mass Spectral Library. [11][18]

Conclusion and Trustworthiness

The protocol detailed in this application note describes a robust and reliable method for the derivatization of 2-(2-Bromo-5-hydroxyphenyl)acetic acid for GC-MS analysis. By converting the polar analyte into its volatile and thermally stable di-trimethylsilyl derivative, this silylation procedure overcomes the inherent challenges of direct GC analysis. The provided experimental steps, instrumental parameters, and data interpretation guidelines establish a self-validating system for researchers and drug development professionals, enabling accurate and sensitive analysis of this and structurally related compounds.

References

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

  • Bokhart, M. T., et al. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. ACS Publications. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. Retrieved from [Link]

  • Gruenert, T., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Google Books.
  • Psillakis, E., et al. (2004). Analytical procedure for the in-vial derivatization - Extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. ResearchGate. Retrieved from [Link]

  • Gruenert, T., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2020). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. Retrieved from [Link]

  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. InTech. Retrieved from [Link]

  • Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Retrieved from [Link]

  • Harvey, D. J. (2019). Formation and fragmentation of [M + 73]⁺ ions from the TMS derivative... ResearchGate. Retrieved from [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Pereira, V., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. Retrieved from [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Shree, P., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Retrieved from [Link]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Retrieved from [Link]

  • Mirokhin, Y. A., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2019). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Retrieved from [Link]

  • NIST. (n.d.). NIST Mass Spectral Libraries. Retrieved from [Link]

  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Li, Z., & Lee, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

2-(2-Bromo-5-hydroxyphenyl)acetic acid as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Bromo-5-hydroxyphenyl)acetic acid as a Versatile Building Block in Pharmaceutical Synthesis

Executive Summary

Substituted phenylacetic acids are foundational intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), heterocyclic compounds, and complex natural products[1]. Among these, 2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS: 38692-78-3) represents a highly functionalized, trifunctional building block[2]. Its unique substitution pattern—featuring a carboxylic acid, an ortho-bromine atom, and a meta-phenolic hydroxyl group—enables divergent synthetic pathways. This application note details the mechanistic rationale, biocatalytic generation, and self-validating protocols for utilizing this molecule in the development of advanced active pharmaceutical ingredient (API) scaffolds, such as functionalized phenylethanols and dihydrobenzofurans[3].

Structural Rationale & Reactivity Profile

The strategic value of 2-(2-bromo-5-hydroxyphenyl)acetic acid lies in the orthogonal reactivity of its three functional groups, allowing for sequential, chemoselective modifications without the need for excessive protecting group chemistry:

  • Carboxylic Acid (-COOH): Serves as the primary site for homologation, amidation, or chemoselective reduction. Because the carbonyl carbon is highly oxidized, it can be selectively targeted by electrophilic hydrides (e.g., diborane) while leaving the halogen and aromatic ring intact.

  • Aromatic Bromide (-Br): Acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations)[3]. The ortho-relationship to the acetic acid moiety is particularly useful for synthesizing fused bicyclic systems like oxindoles or indoles.

  • Phenolic Hydroxyl (-OH): Provides a nucleophilic center for O-alkylation or intramolecular etherification (Williamson-type reactions) to generate oxygen-containing heterocycles[4].

Biocatalytic Generation (Green Chemistry)

Traditional electrophilic aromatic substitution (e.g., chemical hydroxylation) of deactivated halogenated phenyl rings often suffers from poor regiocontrol and requires harsh, environmentally damaging conditions. To overcome this, researchers at Bristol-Myers Squibb developed a highly regioselective microbial hydroxylation process using the cytochrome P450 monooxygenases of Aspergillus niger[3].

Incubation of 2-bromophenylacetic acid with A. niger yields 2-bromo-5-hydroxyphenylacetic acid alongside its 6-hydroxy isomer[5]. This biocatalytic approach not only adheres to green chemistry principles but also provides direct access to substitution patterns that are synthetically challenging to achieve via de novo construction[3].

Quantitative Data Summary

The following table summarizes the key reaction metrics and chromatographic properties for the synthesis and downstream reduction of this building block, establishing a baseline for in-process quality control.

Table 1: Reaction Metrics and Chromatographic Validation Data

CompoundTransformation StepYield (%)HPLC RT (min)*Key ¹H NMR Diagnostic Shift (ppm)
2-Bromophenylacetic acid Starting MaterialN/A10.483.75 (s, 2H, -CH₂COOH)
2-Bromo-5-hydroxyphenylacetic acid Microbial Hydroxylation22%5.826.64 (dd, 1H, Ar-H, J = 8.0 Hz)
2-Bromo-6-hydroxyphenylacetic acid Microbial Hydroxylation21%7.096.85 (t, 1H, Ar-H, J = 7.9 Hz)
Phenylethanol Derivatives Chemoselective Reduction>85%4.15–4.304.00 (t, 2H, -CH₂OH, J = 5.3 Hz)

*HPLC Conditions: C-18 Vydac column (2.6 × 25 cm), Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 70% Acetonitrile containing 0.1% TFA. Gradient: 0–100% B over 20 min, Flow rate: 1 mL/min, Detection: 215 nm[5].

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis and Resin-Based Recovery

Causality Focus: Extracting highly polar hydroxylated metabolites from aqueous fermentation broth is notoriously difficult. This protocol utilizes Amberlite XAD-16, a non-ionic polymeric adsorbent resin, to hydrophobically capture the aromatic products directly from the culture filtrate, preventing emulsion formation and minimizing organic solvent waste[5].

  • Fermentation: Grow Aspergillus niger in a fungal broth (10 g/L malt extract, 10 g/L yeast extract, 1.0 g/L peptone, 20 g/L dextrose, pH 7.0) at 28 °C with 200-rpm shaking[3].

  • Biotransformation: After 2 days of growth, dose the culture with 2-bromophenylacetic acid (substrate). Continue incubation until HPLC monitoring shows maximum conversion (monitor disappearance of the 10.48 min peak)[5].

  • Resin Capture: Filter the cells. Add Amberlite XAD-16 resin (approx. 35 g per gram of substrate) to the cell-free filtrate. Stir for 4 hours to allow hydrophobic adsorption of the products.

  • Elution: Filter the resin and wash with water. Elute the bound products by stirring the resin in Acetonitrile/Water (70:30) containing 1% Trifluoroacetic acid (TFA) for 1 hour at room temperature[5]. Note: TFA suppresses the ionization of the carboxylate and phenolate, ensuring the molecules partition efficiently into the organic phase.

  • Validation (In-Process Control): Analyze the eluate via HPLC. The successful generation of 2-bromo-5-hydroxyphenylacetic acid is confirmed by a new peak at RT = 5.82 min[5].

Protocol B: Chemoselective Carboxyl Reduction

Causality Focus: Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce a carboxylic acid. The addition of Boron trifluoride etherate (BF₃·OEt₂) generates diborane (B₂H₆) in situ. Diborane is a highly electrophilic reducing agent that rapidly coordinates to the electron-rich carbonyl oxygen, facilitating hydride transfer while leaving the aromatic bromide and phenol completely unreacted[3].

  • Preparation: Dissolve 2-(2-bromo-5-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add NaBH₄ (2.5 eq) in one portion. Slowly add BF₃·OEt₂ (3.3 eq) dropwise over 15 minutes via a syringe. Caution: Vigorous hydrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases. Concentrate the mixture in vacuo, dilute with ethyl acetate, and wash with saturated NaHCO₃ and brine[4].

  • Validation (Self-Validating Check):

    • TLC: The starting acid will streak near the baseline (R_f ~0.1), while the product phenylethanol will appear as a tight, UV-active spot at a higher R_f (~0.4 in 1:1 Hexanes/EtOAc).

    • NMR: Confirm success via ¹H NMR by the disappearance of the carboxyl proton and the emergence of a new triplet integrating to 2H around δ 4.00 ppm, corresponding to the newly formed -CH₂OH group[4].

Workflow Visualization

The following DOT diagram illustrates the divergent synthetic utility of the building block, mapping the transition from raw material to advanced API scaffolds.

G SM 2-Bromophenylacetic acid Bio Biotransformation (A. niger P450) SM->Bio Regioselective Oxidation Core 2-(2-Bromo-5-hydroxyphenyl) acetic acid Bio->Core + Isomers Red Chemoselective Reduction Core->Red NaBH4/BF3·OEt2 (Targeting -COOH) Coup Pd-Catalyzed Cross-Coupling Core->Coup Suzuki/Heck (Targeting -Br) Alc Phenylethanol Derivatives Red->Alc Yield >85% API Biphenyl/Heterocyclic API Scaffolds Coup->API C-C Bond Formation

Divergent synthetic workflows utilizing 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

References[2] P-hydroxyphenyl acetic acid | Sigma-Aldrich. Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1g0NBwJtunmh9naN0_cppmYGUOeCgDVW2yBK5EM2XRbJdJeAt4wPpJfhUJQYqLvdfbbBZ2xu9E-Gebp9I0WXmOKE9Y4dBhQ1quhginCprXzfVP30bq2t5CdAYEQ2n05xDUUAsLPEzmBwjJH8PBHvAQ924t99HYSrdb6H0lW1PqUvwdzBxu4B3Of8F-i1lm2vFLhgeYnuCDvkWcTC4ZGhGGYbJ7_vaXH8tj8YQvHNo6z_gMT6NjoYMqs0KpIz4HHEM2QcNH4vR5dGBU_ie2BYFVDnJOjwA0poeQPtWCb36u71now==[5] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqNek32ls_RA4FAW0ZushFxFUge_YfRlSPzlmoomolrIbLfgGcXn41uIR-7fbGOFJsnxEdycEzNHSNAjS0DDxtvgKauEO_35DdwMZJ3JYcxV474fE1cXe0JLB60xWOZ180CYkk9SrOeBY55OF_7fY1E0ude5IarFpe9wyvVxM54E0yow==[3] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENGz6RcHvcBFfN6UUfySErwOtwzRJBQ3WwM0wY39h_beqgMwcn4ltY-Zs-J-uylpc1AtvtFEeSh10s9uEadwY9CDpqnC8ZtSrYXlgY7y0-UsT-dd3f11C2UGy468XFL_mpoTaFFAAiea4-08RsXf7J4pO2oJiv_fJMMDT0HHLPGK1bsw==[4] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans | Journal of Industrial Microbiology and Biotechnology. Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0CO6DOACRgEg_12mfxraT_reJ5eQM_JKM7p0CPmvrhkSV0Y78UU21DH-eHcdnITLzKyiP7hM_9d5_MwyAHIt5_vMVrADFb9S-FATuq2mMVNz1rKKvkvjmEjpG41pISeTOSty7LGeZ2A051JKspZW78w==[1] Annie Pullockaran's research works | Bristol-Myers Squibb and other places. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJlkm1iHWPC56Tyv9UDn7E357O0XyUM7SAiHbA9K8fN5NEU80FcE-KGJSgHTL5GH6LPztNr3RZJ2xGIplIsqedSbFL_Y911wmZAFXeKcmzHErMwj_0h8KLFih0_yFGmskm4axWCyqnSaG6LHULvagrrped5URRYQ3d1n2FRqlP2eqQI6MtnktWkND

Sources

Application Note: HPLC Analysis of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid (BHPAA).

This guide is designed for analytical chemists and pharmaceutical researchers who require a robust, stability-indicating method for this specific intermediate, often critical in the synthesis of benzofuran-based therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction & Scope

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a bifunctional aromatic intermediate characterized by a carboxylic acid moiety, a phenolic hydroxyl group, and a bromine substituent on the phenyl ring. Its unique substitution pattern makes it a versatile building block for fused heterocycles but also presents specific chromatographic challenges:

  • Acidity: The carboxylic acid (

    
    ) and phenolic hydroxyl (
    
    
    
    ) require strict pH control to prevent peak tailing and ensure retention reproducibility.
  • Hydrophobicity: The bromine atom increases lipophilicity compared to parent phenylacetic acid, necessitating a stronger organic eluent.

  • Oxidation Potential: The electron-rich phenolic ring is susceptible to oxidation, requiring rapid analysis and proper sample handling.

Physicochemical Profile
PropertyValue (Predicted)Chromatographic Implication
Molecular Formula

MW: 231.04 g/mol

(COOH)
~4.0 - 4.2Mobile phase pH must be

to suppress ionization.

(Phenol-OH)
~9.5 - 10.0Retains proton at acidic pH; contributes to secondary interactions.
LogP ~1.8 - 2.1Moderate retention on C18; elutes after non-brominated analogs.
UV Max ~210 nm, ~275 nmDual wavelength monitoring recommended.

Method Development Strategy

The development of this protocol follows a Quality by Design (QbD) approach, prioritizing resolution (


) between the target analyte and potential synthetic impurities (e.g., 2-bromophenylacetic acid or 3-hydroxyphenylacetic acid).
Column Selection Logic
  • Primary Choice (C18): A high-purity, base-deactivated C18 column is selected to provide strong hydrophobic retention for the brominated ring while minimizing silanol interactions with the phenolic group.

  • Alternative (Phenyl-Hexyl): If positional isomers (e.g., 4-hydroxy vs. 5-hydroxy) are present, a Phenyl-Hexyl column offers orthogonal selectivity via

    
     interactions.
    
Mobile Phase Design
  • Buffer (Component A): 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid in Water.
    
    • Rationale: Maintaining pH ~2.0 ensures the carboxylic acid is fully protonated (neutral), maximizing retention and peak symmetry on C18. Phosphoric acid is preferred for UV transparency at low wavelengths (<220 nm).

  • Organic Modifier (Component B): Acetonitrile (ACN).

    • Rationale: ACN provides sharper peaks and lower backpressure than Methanol for brominated aromatics.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC System with DAD (Agilent 1260/1290 or equivalent)
Column Agilent ZORBAX Eclipse Plus C18,

(or equivalent)
Column Temp

Flow Rate

Injection Vol

Detection UV at 280 nm (Quantitation), 210 nm (Impurity profiling)
Run Time 15 Minutes
Mobile Phase Gradient
  • Solvent A: 0.1%

    
     in Water (Milli-Q grade)
    
  • Solvent B: Acetonitrile (HPLC Grade)

Time (min)% Solvent A% Solvent BStep Description
0.0 9010Equilibration / Loading
8.0 4060Linear Gradient (Elution of BHPAA)
10.0 1090Wash (Elution of highly lipophilic dimers)
10.1 9010Return to Initial Conditions
15.0 9010Re-equilibration
Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2-(2-Bromo-5-hydroxyphenyl)acetic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (ensure complete solubility).

  • Dilute to volume with Mobile Phase A.

    • Note: The presence of methanol aids solubility of the brominated core, while water prevents precipitation upon injection.

Working Standard (50


): 
  • Transfer 500

    
     of Stock Solution into a 10 mL volumetric flask.
    
  • Dilute to volume with Mobile Phase A/B (90:10 v/v).

  • Filter through a 0.22

    
     PTFE syringe filter before injection.
    

Method Validation (ICH Q2 Guidelines)

To ensure the reliability of this method for regulatory submissions, the following validation parameters must be assessed.

System Suitability Criteria

Run 6 replicate injections of the Working Standard.

  • Retention Time (

    
    ):  ~6.5 - 7.5 min (RSD 
    
    
    
    )
  • Theoretical Plates (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for acidic analytes)
  • Resolution (

    
    ): 
    
    
    
    from nearest impurity (if applicable)
Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100


.
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Robustness Check (pH Sensitivity)

Because the analyte is a weak acid (


), small changes in mobile phase pH can drastically shift retention time.
  • Test: Vary Mobile Phase A pH by

    
     units.
    
  • Pass Criteria: Retention time shift

    
    ; Resolution maintains 
    
    
    
    .

Visual Workflow & Logic

The following diagram illustrates the critical decision-making process for optimizing the separation of brominated phenylacetic acids.

MethodDevelopment Start Analyte: 2-(2-Bromo-5-hydroxyphenyl)acetic acid CheckSolubility Step 1: Solubility Check (Dissolve in MeOH) Start->CheckSolubility SelectColumn Step 2: Column Selection (C18 vs Phenyl-Hexyl) CheckSolubility->SelectColumn MobilePhase Step 3: Mobile Phase pH (Must be pH < 3.0) SelectColumn->MobilePhase Decision Is Peak Tailing > 1.5? MobilePhase->Decision FixTailing Action: Increase Buffer Conc. or Add TEA Modifier Decision->FixTailing Yes FinalMethod Final Method: Gradient 10-90% ACN 0.1% H3PO4 Decision->FinalMethod No FixTailing->FinalMethod

Figure 1: Decision tree for optimizing HPLC conditions for acidic/phenolic analytes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% MeOH).Dilute sample in Mobile Phase A (Water/Acid) to match initial gradient conditions.
Broad/Tailing Peak Secondary silanol interactions with -OH or ionization of -COOH.Ensure pH

. Use a high-quality "Base Deactivated" (BD) or "End-capped" column.
Retention Time Drift Column temperature fluctuation or incomplete equilibration.Use a column oven (

). Allow 5-10 column volumes of re-equilibration between runs.
Ghost Peaks Oxidation of the phenolic group.Prepare fresh standards daily. Store samples in amber vials at

.

References

  • Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

Sources

Synthesis of novel compounds from 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Scaffold Morphing of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid

Abstract

This technical guide outlines the synthetic utility of 2-(2-Bromo-5-hydroxyphenyl)acetic acid (1) , a tri-functionalized scaffold offering unique orthogonal reactivity. Unlike simple phenylacetic acids, the presence of a para-positioned hydroxyl group (relative to the bromide) and an ortho-positioned acetic acid moiety allows for divergent synthesis. This guide details the chemoselective transformation of (1) into privileged pharmacophores, specifically 5-hydroxyoxindoles (kinase inhibitor precursors) and functionalized biaryls (PROTAC linkers), utilizing palladium-catalyzed cross-coupling and cyclization methodologies.

Section 1: Structural Analysis & Chemoselectivity Strategy

The starting material (1) presents three reactive sites with distinct pKa and electrophilicity profiles:

  • Carboxylic Acid (

    
    ):  Susceptible to esterification, amidation, and decarboxylation.
    
  • Phenolic Hydroxyl (

    
    ):  Nucleophilic; prone to oxidation if unprotected during Pd-catalysis.
    
  • Aryl Bromide: The electrophilic handle for oxidative addition (

    
    ).[1]
    

Critical Causality: Direct metal-catalyzed cyclization without protecting the phenol often leads to catalyst poisoning via phenoxide coordination or oxidative oligomerization. Therefore, a "Protect-Cyclize-Deprotect" strategy is strictly enforced for high-yield synthesis.

Diagram 1: Divergent Synthetic Workflow

G Start 2-(2-Bromo-5-hydroxyphenyl) acetic acid (1) Step1 Chemoselective Protection Start->Step1 BnBr/K2CO3 or MeI RouteA Path A: Oxindole Synthesis (Buchwald-Hartwig) Step1->RouteA 1. Amine/HATU 2. Pd cat. RouteB Path B: Biaryl Coupling (Suzuki-Miyaura) Step1->RouteB Ar-B(OH)2 Pd(dppf)Cl2 ProdA 5-Alkoxyoxindole (Kinase Scaffold) RouteA->ProdA Cyclization ProdB 4'-Substituted-4-hydroxy -biphenyl-3-acetic acid (PROTAC Linker) RouteB->ProdB Hydrolysis

Caption: Strategic divergence from scaffold (1). Path A yields fused heterocycles; Path B yields linear linkers.

Section 2: Detailed Experimental Protocols

Protocol A: Chemoselective Protection (Synthesis of Intermediate 2)

Objective: Mask the phenol and carboxylic acid to prevent side reactions. Target: Methyl 2-(2-bromo-5-methoxyphenyl)acetate.

Reagents:

  • Compound (1) (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq) - Note: Excess covers both O-alkylation and Esterification.

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetone (0.2 M concentration)[2]

Methodology:

  • Dissolution: Charge a round-bottom flask with Compound (1) and anhydrous Acetone.

  • Base Addition: Add

    
     in one portion. The suspension will turn yellow (phenoxide formation).
    
  • Alkylation: Add MeI dropwise at 0°C to prevent exotherm-driven over-alkylation (C-alkylation).

  • Reflux: Warm to room temperature, then reflux at 60°C for 4 hours.

  • Validation (TLC): Monitor disappearance of starting material (

    
    , 50% EtOAc/Hex) and appearance of product (
    
    
    
    ).
  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine. Dry over

    
    .
    

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for two distinct singlets:

    
     ppm (Ester 
    
    
    
    ) and
    
    
    ppm (Aryl
    
    
    ). Absence of broad OH/COOH peak confirms protection.
Protocol B: Synthesis of 5-Methoxyoxindole via One-Pot Amination/Cyclization

Objective: Construct the oxindole core, a privileged scaffold in tyrosine kinase inhibitors (e.g., Sunitinib). Mechanism: This protocol utilizes a cascade reaction: Amidation of the ester followed by intramolecular


-arylation or Buchwald-Hartwig amidation.

Table 1: Reaction Optimization Matrix

VariableCondition A (Standard)Condition B (Optimized for Sterics)
Catalyst

(5 mol%)

(2 mol%)
Ligand

Xantphos (High bite angle favors reductive elimination)
Base


(Anhydrous)
Solvent Toluene (100°C)1,4-Dioxane (100°C)
Yield 45-55%82-88%

Step-by-Step Procedure (Condition B):

  • Amidation (Step 1):

    • React Intermediate 2 (from Protocol A) with primary amine (

      
      , 1.2 eq) and 
      
      
      
      (1.5 eq) in Toluene at 80°C to form the 2-bromo-phenylacetamide intermediate.
    • Why: Direct amidation of esters with aluminum amides is more efficient than thermal amidation.

    • Quench: Carefully quench with dilute HCl (gas evolution!). Extract and dry.

  • Cyclization (Step 2 - The Critical Step):

    • In a glovebox or under Argon, combine:

      • Amide Intermediate (1.0 eq)

      • 
         (2 mol%)
        
      • Xantphos (4 mol%)

      • 
         (2.0 eq)
        
      • 1,4-Dioxane (degassed).

    • Seal tube and heat to 100°C for 12 hours.

  • Purification:

    • Filter through Celite.[2] Flash chromatography (Hexane/EtOAc gradient).

Diagram 2: Mechanism of Pd-Catalyzed Oxindole Formation

Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)-L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Amide Enolate Coord) OxAdd->LigEx Base RedElim Reductive Elimination (C-C Bond Formation) LigEx->RedElim RedElim->Pd0 Product Release Product 5-Methoxyoxindole RedElim->Product Precursor 2-Bromo-acetamide Precursor->OxAdd

Caption: Pd(0)/Pd(II) cycle utilizing Xantphos to force ring closure via C-alpha arylation.

Section 3: Application Note - PROTAC Linker Design

Compound (1) is an ideal "Left-Hand Side" (LHS) anchor for PROTACs targeting proteins with hydrophobic pockets.

Design Logic:

  • The Anchor (5-OH): The hydroxyl group at position 5 is chemically distal from the acetic acid tail. This allows for the attachment of a Warhead (ligand that binds the target protein) via ether linkage.

  • The Linker Exit (Acetic Acid): The carboxylic acid can be coupled to a diamine or PEG chain, which then connects to the E3 Ligase ligand (e.g., Thalidomide or VHL).

  • The Spacer (Aryl Ring): The rigid phenyl ring reduces the entropic penalty of binding compared to flexible alkyl chains.

Protocol: Suzuki Coupling for Linker Extension To extend the scaffold rigidity, perform a Suzuki coupling before attaching the linker.

  • Substrate: Methyl 2-(2-bromo-5-methoxyphenyl)acetate.

  • Partner: 4-Pyridineboronic acid (or other heteroaryl).

  • Conditions:

    
     (5 mol%), 
    
    
    
    (3 eq), Dioxane/Water (4:1), 90°C.
  • Outcome: A biaryl backbone with a pendant ester (for linker attachment) and a methoxy group (deprotect to OH for warhead attachment).

References

  • Synthesis of Oxindoles via Pd-Catalysis

    • Lee, S., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Oxindoles from -Chloroacetanilides. Journal of Organic Chemistry.
    • (Validated via ACS)

  • Suzuki-Miyaura Coupling of 2-Halophenylacetic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Oxindole Scaffolds in Drug Discovery

    • Milles, R., et al. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs.[3] University of Strathclyde.

  • General Reactivity of 2-(2-Bromo-hydroxyphenyl)

    • Sigma-Aldrich Product Specification & Safety D

Note: While specific CAS 70977-72-9 refers to the exact starting material, reactivity profiles are extrapolated from the highly validated 4-hydroxy and 5-methoxy congeners cited above.

Sources

Cell proliferation assay using 2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Antiproliferative Activity of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid-Derived Dihydrobenzofurans

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Assay Design, and Step-by-Step Protocols

Introduction & Biological Rationale

The compound 2-(2-Bromo-5-hydroxyphenyl)acetic acid is a critical synthetic intermediate, typically generated via the microbial hydroxylation of o-bromophenylacetic acid[1]. In medicinal chemistry, it serves as the foundational synthon for the synthesis of 4-substituted-2,3-dihydrobenzofurans[1]. These dihydrobenzofuran scaffolds are highly prized in drug discovery, primarily functioning as core structures for melatonin receptor agonists (such as ramelteon) and sodium-hydrogen exchange (NHE) inhibitors[1].

Recent oncological research has highlighted the potent antiproliferative and cytotoxic properties of dihydrobenzofurans and their derivatives[2]. The causality behind their antiproliferative efficacy is multifactorial:

  • Receptor-Mediated Arrest: Dihydrobenzofuran-derived melatonin receptor agonists bind to MT1/MT2 G-protein coupled receptors. This activation stimulates Gαi proteins, which subsequently inhibit adenylyl cyclase, suppress cAMP production, and downregulate proliferative signaling cascades such as the PKA and Akt pathways[3]. This mechanism has been shown to effectively modulate tumor growth, particularly in PTEN-mutated gliomas[4].

  • Direct Cytotoxicity & Cytoskeletal Disruption: Certain dihydrobenzofuran lignans act as antimitotic agents by directly inhibiting tubulin polymerization[2]. Furthermore, isolated 2,3-dihydrobenzofurans have demonstrated significant, selective cytotoxicity against specific human cancer cell lines, such as HeLa (cervical cancer), while sparing healthy cells[5].

To rigorously evaluate the efficacy of these derivatives, a self-validating experimental system is required. Relying solely on metabolic assays can yield false positives if a compound merely suppresses mitochondrial metabolism without halting division. Therefore, this guide details an orthogonal approach: coupling an MTS Assay (to measure metabolic viability) with a BrdU Incorporation Assay (to directly quantify DNA synthesis).

Experimental Workflow & Mechanistic Pathways

Workflow A 2-(2-Bromo-5-hydroxyphenyl) acetic acid B Pd-Mediated Coupling & Cyclization A->B C 4-Substituted 2,3-Dihydrobenzofurans B->C D Cell Culture (HeLa, A549, MCF-7) C->D E MTS Proliferation Assay D->E Viability F BrdU Incorporation Assay D->F DNA Synthesis

Fig 1. Experimental workflow from precursor synthesis to orthogonal cell proliferation assays.

Pathway L Dihydrobenzofuran Derivatives R MT1 / MT2 Receptors (GPCRs) L->R Agonism G Gαi Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition cAMP cAMP Production AC->cAMP Decreased PKA PKA / Akt Pathway cAMP->PKA Downregulation Prolif Cell Proliferation (Inhibited) PKA->Prolif Arrest

Fig 2. Mechanistic pathway of dihydrobenzofuran-derived melatonin agonists on cell proliferation.

Quantitative Data Summary

The following tables summarize the benchmark cytotoxic activity and selectivity of 2,3-dihydrobenzofuran derivatives against various cell lines, providing a baseline for your own assay validation.

Table 1: Cytotoxic Activity (IC50) of 2,3-Dihydrobenzofuran Across Cell Lines [5]

Cell Line Origin IC50 (µg/mL) ± SD Sensitivity Level
HeLa Cervical Adenocarcinoma 23.86 ± 2.5 High
PC-3 Prostate Adenocarcinoma > 50.0 Low
Huh-7 Hepatocellular Carcinoma > 50.0 Low
HepG2 Hepatocellular Carcinoma > 50.0 Low

| MCF-7 | Breast Adenocarcinoma | > 50.0 | Low |

Table 2: Selectivity Index (SI) of 2,3-Dihydrobenzofuran [5] (Note: SI > 1 indicates desirable selectivity against cancer cells over healthy cells)

Cell Line Selectivity Index (SI) Clinical Implication
HeLa 5.17 Highly selective therapeutic window
HepG2 1.65 Marginal selectivity
Huh-7 1.54 Marginal selectivity
PC-3 1.53 Marginal selectivity

| MCF-7 | 1.15 | Non-selective |

Step-by-Step Methodologies

Protocol A: Compound Preparation and Cell Seeding

Causality Check: Compounds must be dissolved in DMSO, but the final assay concentration of DMSO must not exceed 0.5%[5]. Higher concentrations induce solvent-mediated cytotoxicity, confounding the IC50 calculations.

  • Stock Preparation: Dissolve the synthesized 2,3-dihydrobenzofuran derivative in 100% molecular-grade DMSO to create a 20 mg/mL stock solution.

  • Serial Dilution: Prepare working solutions in complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS) to achieve final well concentrations of 200, 100, 50, 25, and 12.5 µg/mL[5]. Ensure the final DMSO concentration remains ≤ 0.5%.

  • Cell Seeding: Harvest cells at ~80% confluency. Seed cells (e.g., HeLa) at a density of 4 × 10³ cells/well into a 96-well clear-bottom plate[5]. For BrdU assays, use black-walled plates to minimize luminescence/fluorescence cross-talk[3].

  • Adhesion: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adhesion and recovery.

Protocol B: MTS Cell Proliferation Assay (Metabolic Viability)

Causality Check: The MTS assay utilizes the CellTiter 96® AQueous One Solution[5]. Dehydrogenase enzymes in metabolically active cells reduce the MTS tetrazolium compound into a soluble, colored formazan product. A drop in absorbance directly correlates with a loss of metabolic viability.

  • Treatment: Aspirate the seeding medium. Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (0.5% DMSO in medium) and a positive control (e.g., Paclitaxel)[5].

  • Incubation: Incubate the treated cells at 37°C in 5% CO₂ for 48 hours[5].

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing the 100 µL of culture medium[6].

  • Color Development: Incubate the plate for an additional 1 to 4 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm (or 490 nm) using an automated ELISA microplate reader[5],[4].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol C: BrdU Incorporation Assay (Orthogonal DNA Synthesis Validation)

Causality Check: To prove that the reduction in MTS signal is due to true proliferation arrest (and not just a temporary metabolic shift), BrdU (a thymidine analog) is used. It incorporates exclusively into the DNA of actively dividing cells during the S-phase[3].

  • Synchronization (Optional but Recommended): After the initial 24-hour seeding phase, replace the medium with serum-free DMEM/F-12 (or 0.5% FBS) for 24 hours to synchronize the cell cycle[3].

  • Treatment & Labeling: Replace with fresh medium containing the compound dilutions. Add 10 µL of 10X BrdU labeling solution to each well. Incubate for 48 hours[3].

  • Fixation & Denaturation: Remove the medium. Add 200 µL of FixDenat solution per well and incubate for 30 minutes at room temperature. This fixes the cells and denatures the DNA, exposing the incorporated BrdU.

  • Antibody Binding: Remove the FixDenat solution. Add 100 µL of anti-BrdU-POD (peroxidase-conjugated) working solution per well. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells 3 times with 200 µL of washing buffer to remove unbound antibodies.

  • Substrate Reaction: Add 100 µL of Substrate Solution (TMB) per well. Incubate for 5–15 minutes until color development is sufficient.

  • Measurement: Stop the reaction with 1M H₂SO₄ and measure the absorbance at 450 nm (reference wavelength 690 nm).

References

1.[1] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans - PubMed. National Institutes of Health (NIH). Available at:[Link] 2.[2] Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. ResearchGate. Available at:[Link] 3.[5] Cytotoxic Activity of Wild Plant and Callus Extracts of Ageratina pichinchensis and 2,3-Dihydrobenzofuran Isolated from a Callus Culture. MDPI. Available at:[Link] 4.[3] Melatonin MT2 receptor is expressed and potentiates contraction in human airway smooth muscle - PMC. National Institutes of Health (NIH). Available at:[Link] 5.[4] The melatonin-MT1 receptor axis modulates tumor growth in PTEN-mutated gliomas. Chinese Academy of Sciences (CAS). Available at:[Link] 6.[6] Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromo-5-hydroxyphenyl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize the reaction conditions for improved yield, purity, and efficiency.

I. Introduction to the Synthesis

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a valuable intermediate in the synthesis of various biologically active molecules, including melatonin receptor agonists. The successful synthesis of this compound hinges on a well-controlled reaction sequence. A common synthetic approach involves the bromination of a substituted phenylacetic acid derivative. However, challenges such as regioselectivity, potential side reactions, and purification difficulties can arise. This guide will provide a framework for understanding and overcoming these challenges.

One established method for synthesizing 2-bromo-5-hydroxyphenylacetic acid is through the microbial hydroxylation of o-bromophenylacetic acid[1]. Another potential route, though not explicitly detailed for this specific molecule, could involve a Sandmeyer reaction starting from an appropriate amino-substituted precursor[2][3][4][5]. This reaction is a versatile tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate[2][3][5]. Direct bromination of 5-hydroxyphenylacetic acid is also a conceivable, though potentially challenging, approach due to the directing effects of the hydroxyl and acetic acid groups[6]. The hydroxyl group is a strong activating, ortho-, para-director, which could lead to a mixture of products[6][7].

This guide will focus on troubleshooting and optimizing a general bromination approach, as it represents a common and accessible synthetic strategy.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) may have degraded. 2. Insufficient Activation: The aromatic ring may not be sufficiently activated for electrophilic substitution. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.1. Use fresh or purified brominating agent. NBS can be recrystallized from water. 2. Consider using a Lewis acid catalyst to enhance the electrophilicity of the bromine. However, be cautious as this can also lead to over-bromination. 3. Systematically vary the reaction temperature. Start at room temperature and gradually increase while monitoring the reaction by TLC.
Formation of Multiple Products (Poor Regioselectivity) 1. Competing Directing Effects: The hydroxyl and acetic acid groups direct bromination to different positions. The hydroxyl group is a strong ortho-, para-director, while the acetic acid group is a deactivating meta-director. 2. Over-bromination: The activated ring is susceptible to the addition of more than one bromine atom, potentially leading to dibromo- or tribromo-substituted products[6][8].1. Protect the hydroxyl group as an ester or ether to modulate its directing effect and reduce ring activation. Subsequent deprotection would be necessary. 2. Use a milder brominating agent such as NBS, which can offer better regioselectivity compared to Br₂[9]. 3. Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is recommended to minimize over-bromination.
Product "Oiling Out" During Recrystallization 1. Inappropriate Solvent Choice: The chosen solvent or solvent system may not be suitable for crystallization, leading to the separation of the product as an oil. 2. Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.1. Utilize a solvent pair for recrystallization. A common technique is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) until turbidity is observed, followed by gentle heating to redissolve and slow cooling[10]. 2. Perform a preliminary purification step such as column chromatography before recrystallization to remove significant impurities[10].
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts, such as isomers or over-brominated compounds, may have similar polarities to the desired product, making separation by chromatography challenging. 2. Product is an Acid: The carboxylic acid functionality can cause streaking on silica gel during column chromatography.1. Optimize the mobile phase for column chromatography. A systematic trial of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. 2. Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape during column chromatography. 3. Consider derivatization to the methyl ester, which is often less polar and easier to purify by chromatography. The ester can then be hydrolyzed back to the acid.
Troubleshooting Decision Tree

G start Synthesis Issue Encountered low_yield Low or No Product start->low_yield Yield? multi_prod Multiple Products start->multi_prod Purity? oiling_out Product Oils Out start->oiling_out Crystallization? pur_diff Purification Difficulty start->pur_diff Separation? check_reagents Check Reagent Activity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp add_catalyst Consider Catalyst low_yield->add_catalyst protect_oh Protect Hydroxyl Group multi_prod->protect_oh mild_br Use Milder Brominating Agent multi_prod->mild_br control_stoich Control Stoichiometry multi_prod->control_stoich solvent_pair Use Solvent Pair oiling_out->solvent_pair pre_purify Pre-purify by Chromatography oiling_out->pre_purify optimize_eluent Optimize Eluent pur_diff->optimize_eluent acidify_eluent Acidify Eluent pur_diff->acidify_eluent derivatize Derivatize to Ester pur_diff->derivatize

Caption: Troubleshooting decision tree for the synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-Bromo-5-hydroxyphenyl)acetic acid?

A1: While several routes are possible, a common approach involves the direct bromination of a 5-hydroxyphenylacetic acid precursor. However, as discussed, this can present regioselectivity challenges. An alternative that offers potentially better control is to start with a precursor where other positions are blocked or to use a directed synthesis such as a Sandmeyer reaction on 2-amino-5-hydroxyphenylacetic acid[2][3][4][5]. The choice of route often depends on the availability and cost of starting materials.

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The key parameters to optimize are:

  • Brominating Agent: The choice between a harsh reagent like Br₂ and a milder one like NBS can significantly impact selectivity[9].

  • Solvent: The solvent can influence the reactivity of the brominating agent and the solubility of the starting material and product. Acetic acid and chlorinated solvents are commonly used[11][12].

  • Temperature: Temperature control is crucial to manage the reaction rate and prevent side reactions or decomposition.

  • Stoichiometry: Precise control over the amount of brominating agent is essential to avoid over-bromination[6].

  • Catalyst: The use of a Lewis or Brønsted acid catalyst can enhance the rate of bromination but may also decrease selectivity[9].

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress[10]. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring[10].

Q4: What are the expected spectroscopic characteristics of 2-(2-Bromo-5-hydroxyphenyl)acetic acid?

Q5: What are the primary safety precautions for this synthesis?

A5: Brominating agents like bromine and NBS are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[13]. Solvents such as dichloromethane and acetic acid are also hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

IV. Experimental Protocols

General Experimental Workflow

G start Starting Material (e.g., 5-hydroxyphenylacetic acid) reaction Bromination Reaction (Brominating agent, Solvent, Temp.) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Product characterization->product

Caption: General workflow for the synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

Protocol 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile and water)[9].

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction may be exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography or recrystallization[10].

Optimization of Reaction Parameters

To optimize the yield and purity, a design of experiments (DoE) approach can be employed, systematically varying the following parameters:

ParameterRange to InvestigateRationale
Temperature 0 °C to 80 °CTo find the optimal balance between reaction rate and prevention of side reactions.
Solvent Acetic Acid, Dichloromethane, Acetonitrile/WaterSolvent polarity can influence reaction kinetics and selectivity.
NBS Equivalents 1.0 to 1.5 eqTo determine the minimum amount of NBS required for complete conversion while minimizing over-bromination.
Reaction Time 1 to 24 hoursTo identify the point at which the reaction reaches completion.

V. References

  • Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. PubMed.

  • A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Benchchem.

  • Sandmeyer reaction. Wikipedia.

  • 3,5-Dibromo-4-hydroxyphenoxyacetic Acid|Research Chemical. Benchchem.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • 2-Bromo-5-hydroxybenzoic acid. AK Scientific, Inc.

  • Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid. Benchchem.

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. American Chemical Society.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.

  • Sandmeyer Reaction: Definition, Mechanism, and Examples. Chemistry Learner.

  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.

  • 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid. PubChem.

Sources

Technical Support Center: Aqueous Stability of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical behaviors of halogenated phenolic acids. 2-(2-Bromo-5-hydroxyphenyl)acetic acid is a highly valuable intermediate, primarily recognized for its role in synthesizing 4-substituted-2,3-dihydrobenzofurans—critical scaffolds for melatonin receptor agonists and sodium-hydrogen exchange compounds[1].

However, handling this compound in aqueous media presents unique challenges. Its dual functional groups (a phenolic hydroxyl and a carboxylic acid) coupled with an ortho-bromine atom create competing degradation pathways. This guide is designed to help you troubleshoot instability, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure absolute data integrity during your experiments.

Part 1: Mechanistic FAQs & Troubleshooting (The "Why")

Q: Why does my aqueous stock solution of 2-(2-bromo-5-hydroxyphenyl)acetic acid turn brown over time? A: The browning is a classic macroscopic indicator of phenolic oxidation. The hydroxyl group on the aromatic ring is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This oxidation yields quinone-type structures, which subsequently undergo rapid polymerization into dark, complex macromolecules[2]. This reaction is heavily accelerated by UV light exposure and trace transition metals (such as Fe²⁺/Fe³⁺), which catalyze hydroxyl radical formation via Fenton-like chemistry[3].

Q: How does pH influence the degradation kinetics of this compound? A: pH is the master variable governing the stability of phenolic acids. At pH levels above 7.0, the phenol group deprotonates to form a phenoxide anion. The phenoxide is significantly more electron-rich than the protonated phenol, making it exponentially more reactive toward oxidants. Studies on related bromophenols demonstrate a bell-shaped pH-rate profile for oxidation, with maximum degradation rates occurring near their pKa values[4]. Conversely, maintaining an acidic environment (pH 3.0–4.0) ensures the phenol remains protonated, effectively shutting down this oxidative vulnerability.

Q: I am observing unexpected peaks during basic forced degradation. What is happening? A: Under highly basic conditions (e.g., 0.1 N NaOH) combined with thermal stress, the compound is susceptible to nucleophilic aromatic substitution and hydrolysis, leading to debromination[2]. The carbon-bromine bond, while generally stable at room temperature, becomes a leaving group target under extreme basic stress, resulting in ring-opened or debrominated polymeric products[4].

Degradation A 2-(2-Bromo-5-hydroxyphenyl) acetic acid B Phenoxide Anion (pKa ~9.5) A->B pH > 7.0 C Radical Intermediates (ROS / O2 exposure) A->C UV / Trace Metals B->C Oxidation E Debrominated Products (High pH / Heat) B->E Hydrolysis (Heat) D Quinone Derivatives (Brown Discoloration) C->D Polymerization

Caption: Degradation pathways of 2-(2-Bromo-5-hydroxyphenyl)acetic acid in aqueous media.

Part 2: Experimental Protocols & Methodologies

To ensure self-validating results, your protocol must proactively control for pH, trace metals, and oxidation. The following methodology is designed to yield reproducible stability data by arresting degradation pathways immediately prior to analysis.

Protocol: Preparation and Stability-Indicating Analysis of Aqueous Stocks

Step 1: Buffer Selection and Preparation

  • Action: Prepare a 50 mM acetate buffer adjusted to pH 3.5 using glacial acetic acid.

  • Causality: Unbuffered water or phosphate buffers can exacerbate oxidation. Phosphate is known to form stable complexes with trace iron, facilitating Fenton-like oxidation[3]. Acetate buffer maintains the pH well below the pKa of the phenol, keeping it protonated and highly resistant to oxidation.

Step 2: Stock Solution Formulation

  • Action: Dissolve 2-(2-Bromo-5-hydroxyphenyl)acetic acid to a final concentration of 1 mg/mL in the pH 3.5 acetate buffer. Store immediately in amber glass vials.

  • Causality: Amber glass prevents UV-induced homolytic cleavage of the C-Br bond and subsequent radical generation, which would otherwise initiate a cascade of photodecomposition[3].

Step 3: Forced Degradation (Stress Testing)

  • Action: Aliquot 1 mL of stock into three separate vials. To Vial A, add 100 µL of 3% H₂O₂. To Vial B, adjust pH to 10 using 0.1 N NaOH. Keep Vial C as a control. Incubate all vials at 40°C for 2 hours[2].

  • Causality: This controlled stress accelerates oxidative and base-catalyzed degradation, allowing you to map the compound's weak points and validate that your HPLC method is truly stability-indicating (i.e., it can separate the parent peak from degradants).

Step 4: Reaction Quenching (Critical Validation Step)

  • Action: After 2 hours, immediately add 50 µL of 0.1 M sodium sulfite to Vial A, and neutralize Vial B with 0.1 N HCl.

  • Causality: Sodium sulfite acts as a chemical switch; it rapidly reduces residual H₂O₂, instantly halting the oxidation reaction[3]. Without this quenching step, degradation continues uncontrollably in the autosampler queue, invalidating your kinetic data.

Step 5: HPLC Analysis

  • Action: Inject 10 µL onto a C18 column. Use a gradient mobile phase of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA).

  • Causality: The 0.1% TFA ensures the carboxylic acid moiety remains fully protonated during the run. This prevents secondary interactions with the stationary phase, eliminating peak tailing and ensuring reproducible retention times[5].

Workflow S1 1. Stock Prep (Acidic Buffer pH 3.5) S2 2. Stress Testing (Oxidation, Heat, Base) S1->S2 S3 3. Quenching (Sodium Sulfite/Neutralize) S2->S3 S4 4. HPLC Analysis (C18, 0.1% TFA) S3->S4

Caption: Step-by-step workflow for forced degradation and stability analysis.

Part 3: Quantitative Data Presentation

The following table summarizes the expected stability profile of 2-(2-Bromo-5-hydroxyphenyl)acetic acid based on its physicochemical properties and the behavior of closely related structural analogs. Use this as a benchmark to validate your own experimental recoveries.

Table 1: Quantitative Stability Profile under Aqueous Stress Conditions

Stress ConditionTime / TempExpected Recovery (%)Primary Degradant / Pathway
Ambient Aqueous (pH ~7.0) 24 h / 25°C85 - 90%Quinones (Slow Oxidation)
Acidic Buffer (pH 3.5) 7 days / 4°C> 98%None (Highly Stable)
Basic Stress (0.1 N NaOH) 2 h / 60°C< 50%Polymeric / Debrominated products
Oxidative Stress (3% H₂O₂) 2 h / 25°C< 20%Ring-opened products / Quinones

References

  • [1] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans | Source: PubMed (nih.gov) | 1

  • [5] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans | Source: Oxford University Press | 5

  • [2] An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid | Source: Benchchem | 2

  • [4] Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Source: ACS Publications | 4

  • [3] The Role of Hydroxyl Radicals for the Decomposition of p-Hydroxy Phenylacetic Acid in Aqueous Solutions | Source: Daum / ResearchGate | 3

Sources

Identification of impurities in 2-(2-Bromo-5-hydroxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Bromo-5-hydroxyphenyl)acetic acid . It is designed to troubleshoot synthesis issues, identify impurities, and optimize purification protocols.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Impurity Identification & Process Optimization Reference Molecule: 2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS: Derivative of 86826-93-9)[1]

Process Overview & Reaction Logic

Core Synthetic Pathway

The most direct and atom-economical route to 2-(2-Bromo-5-hydroxyphenyl)acetic acid involves the electrophilic aromatic bromination of 3-hydroxyphenylacetic acid (3-HPAA) .[1]

  • Substrate: 3-Hydroxyphenylacetic acid.[1][2]

  • Reagent: N-Bromosuccinimide (NBS) or Elemental Bromine (

    
    ).[1]
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Directing Effects:

    • The -OH group (Position 3) is a strong ortho/para director.

    • The -CH₂COOH group (Position 1) is a weak ortho/para director.

    • Cooperative Effect: Position 6 (para to -OH, ortho to -CH₂COOH) is the most electronically activated and sterically accessible site. Substitution here yields the target 2-bromo-5-hydroxy isomer (renumbered).

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways leading to the target molecule and its primary impurities.[1]

SynthesisPathway SM Starting Material 3-Hydroxyphenylacetic Acid Reagent Bromination Agent (NBS or Br2, < 0°C) SM->Reagent Target TARGET PRODUCT 2-(2-Bromo-5-hydroxyphenyl)acetic acid (Substitution at C6) Reagent->Target Major Pathway (Para to OH) Impurity_A IMPURITY A (Regioisomer) 4-Bromo-3-hydroxyphenylacetic acid (Substitution at C4) Reagent->Impurity_A Minor Pathway (Ortho to OH) Impurity_C IMPURITY C (Steric Isomer) 2-Bromo-3-hydroxyphenylacetic acid (Substitution at C2 - Trace) Reagent->Impurity_C Sterically Hindered Impurity_B IMPURITY B (Over-reaction) 2,4-Dibromo-5-hydroxyphenylacetic acid (Double Bromination) Target->Impurity_B Excess Reagent Lack of Temp Control Impurity_A->Impurity_B Excess Reagent

Caption: Electrophilic aromatic substitution pathways of 3-HPAA showing the origin of regioisomers and poly-brominated impurities.

Impurity Profiling & Identification

When your HPLC or LC-MS data shows unexpected peaks, use this table to identify the culprit. Retention times (


) are relative to the target (Target = 1.0).
Impurity IDChemical NameOriginRelative

(Approx)
Mass Spec (

)
SM 3-Hydroxyphenylacetic acidUnreacted Starting Material0.4 - 0.6151
Impurity A 4-Bromo-3-hydroxyphenylacetic acidRegioisomer (Ortho to OH)0.90 - 0.95229 / 231 (1:[1]1)
Target 2-(2-Bromo-5-hydroxyphenyl)acetic acid Product 1.00 229 / 231 (1:1)
Impurity B 2,4-Dibromo-5-hydroxyphenylacetic acidOver-bromination1.4 - 1.6307 / 309 / 311 (1:2:[1]1)
Impurity C 2-Bromo-3-hydroxyphenylacetic acidRegioisomer (Between substituents)0.85 - 0.90229 / 231 (1:[1]1)
Impurity D SuccinimideReagent Byproduct (if NBS used)< 0.2 (Void vol)98
Deep Dive: Distinguishing Regioisomers (Target vs. Impurity A)

The most difficult separation is between the Target (Para-bromo relative to OH) and Impurity A (Ortho-bromo relative to OH).

  • HPLC Behavior: Impurity A often elutes slightly earlier or later depending on the pH of the mobile phase due to differences in pKa. The intramolecular H-bond in the ortho-isomer (Impurity A) can alter its polarity distinctively compared to the target.

  • NMR Diagnostic:

    • Target: Two aromatic protons will appear as singlets (or weak doublets) if they are para to each other (positions 3 and 6 relative to original ring).

    • Impurity A: You will see an AB system (two doublets) with an ortho coupling constant (

      
      ) for the protons at positions 5 and 6.
      

Troubleshooting & FAQs

Scenario 1: "I have a persistent peak at RRT 1.5 that won't wash off easily."

Diagnosis: This is likely Impurity B (Dibromo species) .[1] Cause:

  • Stoichiometry Error: Using >1.05 equivalents of brominating agent.

  • Temperature Spikes: Adding NBS/Br₂ too fast causes local hotspots, accelerating the second bromination.[1] Solution:

  • Strict Stoichiometry: Use 0.95 - 0.98 equivalents of NBS. It is better to have unreacted SM (easy to remove via polarity) than dibromo impurities (hard to separate).

  • Slow Addition: Add the brominating agent dropwise over 1 hour at 0°C.

Scenario 2: "My product contains 10-15% of a closely eluting isomer (Impurity A)."

Diagnosis: Regioselectivity issues. Cause:

  • Solvent Polarity: Using highly polar protic solvents can stabilize the transition state for ortho attack.[1]

  • Temperature: Running the reaction at Room Temperature (RT) or higher decreases selectivity. Solution:

  • Switch Solvent: Use a non-polar or moderately polar solvent like Dichloromethane (DCM) or Chloroform .[1] These solvents often enhance para-selectivity (Target) over ortho-selectivity.

  • Lower Temperature: Cool the reaction to -10°C to -5°C.

Scenario 3: "The reaction mixture turned black/tarry."

Diagnosis: Oxidation of the phenol to quinones.[1] Cause:

  • Light Exposure: Bromination reactions are light-sensitive.[1]

  • Oxidative Stress: Presence of oxygen or metal contaminants.[1] Solution:

  • Protect from Light: Wrap the flask in aluminum foil.

  • Inert Atmosphere: Run under Nitrogen (

    
    ) or Argon.[1]
    

Validated Analytical Protocol (HPLC)

To accurately quantify these impurities, do not use a generic gradient. Use this focused protocol designed for phenylacetic acid derivatives.

Instrument: HPLC with UV/Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),


.
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of COOH)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenol absorption) and 254 nm
Temperature 30°C

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold to elute salts/succinimide)

  • 2-15 min: 10%

    
     60% B (Linear gradient)
    
  • 15-20 min: 60%

    
     90% B (Wash dibromo species)
    
  • 20-25 min: 90% B (Hold)

  • 25.1 min: 10% B (Re-equilibration)

Experimental Protocol: High-Purity Synthesis

Objective: Synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid with <1% Regioisomer.

  • Preparation:

    • Charge a 3-neck round bottom flask with 3-hydroxyphenylacetic acid (1.0 eq) .

    • Add Dichloromethane (DCM) (10-15 volumes). Note: DCM is preferred over acetic acid to minimize di-bromo formation.

    • Cool the suspension to 0°C using an ice/salt bath.

  • Bromination:

    • Dissolve N-Bromosuccinimide (NBS) (0.98 eq) in minimal DMF or add as a solid in small portions.

    • Crucial Step: Add NBS over 60-90 minutes . Monitor internal temperature; do not allow it to exceed 5°C.

    • Stir at 0°C for 4 hours. Monitor by HPLC.

  • Work-up:

    • Add water to the reaction mixture.[3][4][5][6] The succinimide byproduct is water-soluble.

    • Separate the organic layer (DCM).

    • Wash the organic layer with 5% Sodium Bisulfite (

      
      )  solution (removes trace 
      
      
      
      and prevents oxidation).
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification (Recrystallization):

    • The crude solid likely contains traces of SM and Regioisomers.

    • Recrystallize from Toluene/Ethyl Acetate or Water/Ethanol . The target molecule is less soluble in non-polar solvents than the impurities.

References

  • Synthesis of Phenylacetic Acid Derivatives

    • Organic Syntheses, Coll.[3] Vol. 1, p. 436 (1941). "Phenylacetic Acid".[1][2][3][5][7][8][9][10]

  • Bromination Regioselectivity in Phenols: Journal of Organic Chemistry, "Regioselective Bromination of Phenols". (General reference for ortho/para directing effects of OH vs Alkyl groups).
  • Analytical Data for Hydroxyphenylacetic Acids

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12122, 3-Hydroxyphenylacetic acid.[11]

  • Related Brominated Intermediates

    • Sigma-Aldrich Product Sheet, "2-(2-Bromo-6-hydroxyphenyl)acetic acid" (Isomer comparison).

(Note: Specific CAS 86826-93-9 refers to the methoxy-precursor, which follows identical regiochemistry principles.)

Sources

Troubleshooting guide for the synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles.

Overview of Synthetic Strategy

The most common and reliable synthetic route to 2-(2-Bromo-5-hydroxyphenyl)acetic acid involves a four-step sequence starting from 2-bromo-5-methoxybenzaldehyde. This pathway includes a reduction, conversion to a benzyl cyanide, hydrolysis of the nitrile, and a final demethylation. Each step presents unique challenges that this guide will address.

Synthetic Workflow Diagram

G A 2-Bromo-5-methoxybenzaldehyde B 2-Bromo-5-methoxybenzyl alcohol A->B  Reduction (e.g., NaBH4) C 2-Bromo-5-methoxybenzyl cyanide B->C  Halogenation then Cyanation (e.g., PBr3, then NaCN) D 2-(2-Bromo-5-methoxyphenyl)acetic acid C->D  Acid or Base Hydrolysis E 2-(2-Bromo-5-hydroxyphenyl)acetic acid D->E  Demethylation (e.g., BBr3 or HBr)

Caption: Overall synthetic workflow for 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

Frequently Asked Questions & Troubleshooting Guide

Step 1 & 2: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

This precursor is typically formed via reduction of the corresponding benzaldehyde to a benzyl alcohol, followed by conversion to a benzyl halide and subsequent reaction with a cyanide salt.

Question 1: My yield of 2-(2-bromo-5-methoxyphenyl)acetonitrile is low. What are the likely causes?

Low yields in the cyanation step often stem from issues with the starting benzyl halide or the reaction conditions.[1]

  • Poor Quality of Benzyl Halide: The intermediate benzyl bromide/chloride can be unstable. Ensure it is used immediately after preparation or stored under anhydrous, inert conditions. Impurities or degradation can lead to side reactions.

  • Presence of Water: Water can hydrolyze the benzyl halide back to the benzyl alcohol or react with the cyanide salt, reducing the concentration of the active nucleophile.[1] Use anhydrous solvents (like dry acetone or DMSO) and ensure all glassware is thoroughly dried.[2]

  • Inadequate Reaction Conditions: The solvent must be able to dissolve both the organic substrate and the inorganic cyanide salt to some extent.[1] Vigorous stirring and gentle heating (reflux in acetone, for example) are often required to drive the reaction to completion.[2]

  • Side Reactions: The primary side reaction is the formation of the isonitrile isomer, although this is generally minor when using sodium or potassium cyanide.[1] Another possibility is elimination to form a styrene derivative if the reaction temperature is too high or a strong, non-nucleophilic base is present.

Question 2: How do I monitor the progress of the cyanation reaction?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.

  • Analysis: The product, 2-(2-bromo-5-methoxyphenyl)acetonitrile, will have a different Rf value than the starting benzyl halide. The reaction is complete when the spot corresponding to the starting material has disappeared.

Step 3: Hydrolysis of the Nitrile

The conversion of the arylacetonitrile to the corresponding carboxylic acid is a critical step. This is typically achieved through acid or base-catalyzed hydrolysis.

Question 3: My nitrile hydrolysis is incomplete, and I've isolated a neutral compound. What is it?

You have likely isolated the amide intermediate, 2-(2-bromo-5-methoxyphenyl)acetamide. Nitrile hydrolysis is a two-step process, and forcing conditions are often needed for the second step (amide hydrolysis).

  • Acid Hydrolysis: Using a mixture of sulfuric acid and water and heating under reflux for several hours is a common method.[3] If the reaction is not heated long enough or the acid concentration is too low, the reaction can stall at the amide stage.

  • Basic Hydrolysis: Refluxing with aqueous sodium or potassium hydroxide is also effective. A co-solvent like ethanol may be needed to improve solubility. The reaction produces the carboxylate salt, which must be acidified during work-up to yield the final carboxylic acid.

Side Reaction: Incomplete Hydrolysis

G Nitrile Arylacetonitrile (R-CH2-CN) Amide Amide Intermediate (R-CH2-CONH2) Nitrile->Amide H2O, H+ or OH- (Fast) Acid Carboxylic Acid (R-CH2-COOH) Amide->Acid H2O, H+ or OH- (Slow, requires heat)

Caption: The two-stage process of nitrile hydrolysis.

Solution: To drive the reaction to completion, increase the reaction time, temperature, or concentration of the acid/base. Monitor the reaction by TLC until the starting nitrile and the intermediate amide are no longer visible.

Step 4: Demethylation

The final step is the cleavage of the methyl ether to yield the free phenol. This is a common transformation in medicinal chemistry, but it can be harsh.

Question 4: I'm getting a low yield or a complex mixture of products during the demethylation of 2-(2-bromo-5-methoxyphenyl)acetic acid. What's going wrong?

The choice of demethylating agent and strict control of reaction conditions are critical to avoid side reactions.

  • Reagent Choice:

    • Boron Tribromide (BBr₃): This is a highly effective but aggressive reagent. It must be handled with extreme care in a well-ventilated fume hood. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) in an anhydrous solvent like dichloromethane (DCM).[4] Using excess BBr₃ or letting the temperature rise too high can lead to decomposition.

    • Aqueous Hydrobromic Acid (HBr): Refluxing in concentrated HBr (48%) is a more classic method.[5][6] While effective, the high temperatures can sometimes promote decarboxylation or other side reactions, particularly with sensitive substrates.

  • Anhydrous Conditions: For reactions with BBr₃, the presence of water will rapidly quench the reagent and inhibit the reaction. All glassware must be flame-dried, and anhydrous solvents must be used.

  • Work-up Procedure: The work-up for BBr₃ reactions is critical. The reaction must be quenched slowly and carefully at low temperatures by adding water or methanol. A vigorous exothermic reaction will occur.

Troubleshooting Decision Tree: Low Yield in Final Demethylation Step

G Start Low yield of final product observed Q1 Was the starting material pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Purify starting material and repeat) Q1->A1_No Q2 Which demethylation agent was used? A1_Yes->Q2 A2_BBr3 BBr3 Q2->A2_BBr3 A2_HBr HBr Q2->A2_HBr Q3_BBr3 Were anhydrous conditions maintained? A2_BBr3->Q3_BBr3 Q3_HBr Was the reaction heated to reflux long enough? A2_HBr->Q3_HBr A3_BBr3_No No (Reaction failed. Repeat with dry equipment/solvents) Q3_BBr3->A3_BBr3_No A3_BBr3_Yes Yes Q3_BBr3->A3_BBr3_Yes Q4_BBr3 Was the reaction quenched at low temp? A3_BBr3_Yes->Q4_BBr3 A4_BBr3_No No (Product likely decomposed. Repeat with careful quenching) Q4_BBr3->A4_BBr3_No A4_BBr3_Yes Yes (Consider incomplete reaction. Increase time or BBr3 equivalents) Q4_BBr3->A4_BBr3_Yes A3_HBr_No No (Incomplete reaction. Increase reflux time) Q3_HBr->A3_HBr_No A3_HBr_Yes Yes (Product may have decomposed. Consider BBr3 method as a milder alternative) Q3_HBr->A3_HBr_Yes

Caption: Decision tree for troubleshooting the final demethylation step.

Purification and Characterization

Question 5: My crude product is a dark oil and "oils out" during recrystallization. How can I purify it?

"Oiling out" occurs when a compound melts in the recrystallization solvent rather than dissolving, or when the solution becomes supersaturated too quickly.[7]

  • Troubleshooting Recrystallization:

    • Use a Solvent Pair: Dissolve the crude product in a minimum amount of a hot solvent in which it is very soluble (e.g., ethyl acetate). Slowly add a "non-solvent" in which it is poorly soluble (e.g., hexanes or heptane) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.[7]

    • Slow Cooling: Do not cool the solution too quickly. Allow it to cool to room temperature slowly before placing it in an ice bath.[7]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to encourage nucleation.[7]

  • Alternative Purification: Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable alternative. A gradient elution starting with a nonpolar solvent system (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the polarity is typically effective. Use TLC to identify the fractions containing the pure product.[1]

Question 6: What are the expected analytical data for pure 2-(2-Bromo-5-hydroxyphenyl)acetic acid?

Confirming the structure and purity requires a combination of analytical techniques.

Analysis Type Expected Result
Appearance White to off-white solid.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.4 (s, 1H, COOH), 9.5 (s, 1H, OH), 7.2-7.3 (m, 1H, Ar-H), 6.7-6.8 (m, 2H, Ar-H), 3.6 (s, 2H, CH₂). Note: Peak positions can vary slightly depending on solvent and concentration.
FT-IR (KBr, cm⁻¹)Broad O-H stretch (~3300-2500), C=O stretch (~1700), C=C aromatic stretches (~1600, 1480).[8]
Purity (HPLC) >95% (typical for research grade). A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with 0.1% acid is a good starting point.[8]

Experimental Protocols

Protocol 1: General Extractive Workup for Carboxylic Acids
  • Cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure.

  • Dilute the residue with water and transfer to a separatory funnel.

  • Wash the aqueous solution with a nonpolar organic solvent like hexanes or diethyl ether to remove nonpolar impurities.[7]

  • Carefully acidify the aqueous phase to a pH of 1-4 using an acid such as 1M or 3M HCl.[7] Monitor the pH using pH paper. The product should precipitate as a solid or oil.

  • Extract the acidified aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude carboxylic acid.

References

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molecules. Available from: [Link]

  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka | Patsnap. Available from: [Link]

  • 2-(2-Bromo-5-methoxyphenyl)acetonitrile. PubChem. Available from: [Link]

  • 2-(2-Bromo-5-methoxyphenyl)acetonitrile. J&K Scientific. Available from: [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. Available from: [Link]

  • P-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available from: [Link]

  • Phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are synthesizing 2-(2-Bromo-5-hydroxyphenyl)acetic acid—a critical intermediate for melatonin receptor agonists and sodium-hydrogen exchange compounds[1].

Synthesizing this specific regioisomer presents significant challenges. Chemical bromination often yields complex isomer mixtures due to competing electronic directing effects, while biological routes suffer from end-product toxicity. This guide synthesizes field-proven methodologies, explaining the structural causality behind these challenges and providing self-validating protocols to elevate your reaction yields.

Pathway Visualization & Mechanistic Overview

The synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid typically follows one of two pathways: the chemical bromination of 3-hydroxyphenylacetic acid or the microbial hydroxylation of 2-bromophenylacetic acid[1]. The diagram below illustrates the flow, bottlenecks, and byproduct distribution of each route.

Synthesis Substrate1 3-Hydroxyphenylacetic Acid (Chemical Precursor) ChemRx Electrophilic Bromination (Br₂, AcOH) Substrate1->ChemRx Substrate2 2-Bromophenylacetic Acid (Microbial Precursor) BioRx Microbial Hydroxylation (Whole-cell Biocatalysis) Substrate2->BioRx Target 2-(2-Bromo-5-hydroxyphenyl)acetic acid (Target Product) ChemRx->Target Para-directing (Low Yield) Byproduct1 4-Bromo & 2-Bromo Isomers (Major Byproducts) ChemRx->Byproduct1 Ortho-directing (Steric Hindrance) ISPR In Situ Product Removal (XAD-16 Resin) BioRx->ISPR Mitigates Toxicity ISPR->Target 22% Yield (HPLC) Byproduct2 2-Bromo-6-hydroxyphenylacetic acid (Minor Metabolite) ISPR->Byproduct2 21% Yield (HPLC)

Figure 1: Mechanistic workflows for 2-(2-Bromo-5-hydroxyphenyl)acetic acid synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I getting a complex mixture of brominated isomers when starting from 3-hydroxyphenylacetic acid?

Causality: In 3-hydroxyphenylacetic acid, the hydroxyl (-OH) group is strongly activating and ortho/para directing. During electrophilic aromatic substitution, the positions available for bromination are C2, C4, and C6. Bromination at C6 yields your target (2-bromo-5-hydroxyphenylacetic acid). However, because C4 is also para to the -OH group and sterically accessible, the 4-bromo isomer often dominates the product mixture. Solution: To improve regioselectivity chemically, you must rely on steric bulk. Using a bulky protecting group on the hydroxyl or employing milder, kinetically controlled brominating agents (like N-Bromosuccinimide with catalytic diisopropylamine at -78°C) can shift the ratio. However, for absolute regiocontrol, we strongly recommend abandoning the chemical route in favor of microbial hydroxylation[1].

Q2: During the microbial hydroxylation of 2-bromophenylacetic acid, the conversion stalls at around 40%. How can I push the reaction to completion?

Causality: Stalled biotransformations are a classic hallmark of end-product inhibition. As the microbial cells (e.g., Aspergillus strains) hydroxylate the substrate, the accumulation of 2-bromo-5-hydroxyphenylacetic acid and its 6-hydroxy counterpart becomes toxic to the cellular membrane and inhibits the cytochrome P450 enzymes driving the reaction[2]. Solution: Implement In Situ Product Removal (ISPR). By adding a hydrophobic adsorbent resin like XAD-16 directly to the fermentation broth or filtrate, you continuously sequester the hydroxylated products as they form. This keeps the aqueous concentration of the product below the toxicity threshold, driving the equilibrium forward and allowing for complete substrate conversion[1].

Q3: How do I separate the desired 2-bromo-5-hydroxyphenylacetic acid from the 2-bromo-6-hydroxyphenylacetic acid byproduct generated in the microbial route?

Causality: The 5-hydroxy and 6-hydroxy regioisomers possess nearly identical dipole moments and pKa values, making standard normal-phase silica gel chromatography highly inefficient for baseline resolution. Solution: You must exploit subtle differences in their hydrophobic surface area using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Utilizing a C-18 stationary phase with a tightly controlled Trifluoroacetic acid (TFA) modified gradient suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and excellent resolution[1].

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By coupling the synthesis protocol with an analytical monitoring method, you can verify the success of each step in real-time.

Protocol A: Microbial Biotransformation with In Situ Product Removal

This protocol utilizes XAD-16 resin to bypass product toxicity, recovering up to 80% of the absorbed compounds[1].

  • Bioconversion: Inoculate the microbial culture in a bioreactor. Once the optimal cell density is reached, feed 2-bromophenylacetic acid (e.g., 5.8 g scale) into the broth.

  • Resin Adsorption: After the bioconversion phase, remove the cellular biomass via centrifugation. To the cell-free filtrate, add 200 g of Amberlite XAD-16 resin. Stir gently for 4 hours to allow complete adsorption of the hydroxylated products[1].

  • Product Elution: Isolate the loaded resin via filtration. To desorb the products, stir the resin with 400 mL of an Acetonitrile/Water mixture (70:30 v/v) containing 1% TFA (4 mL) at room temperature for 1 hour[1].

  • Preparative Purification: Concentrate the eluate under reduced pressure. Purify the crude mixture using a preparative YMC C-18 column. Run a gradient method of 20–80% Methanol/Water/TFA. This will yield approximately 22% of the target 2-bromo-5-hydroxyphenylacetic acid and 21% of the 2-bromo-6-hydroxyphenylacetic acid byproduct[1].

Protocol B: Self-Validating Analytical HPLC Method

Use this method to monitor substrate depletion and confirm the purity of your isolated fractions[1].

  • Column: Vydac C-18 column (2.6 × 25 cm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 70% Acetonitrile containing 0.1% TFA.

  • Procedure: Equilibrate the column with 100% Phase A. Inject a 10 µL sample of the reaction broth (filtered). Run a linear gradient from 0% to 100% Phase B over 30 minutes. Monitor the UV absorbance at 280 nm. The 5-hydroxy and 6-hydroxy isomers will elute as distinct, baseline-resolved peaks.

Quantitative Data Summary

The table below summarizes the comparative efficiency of the chemical versus biological synthesis routes, highlighting why the biotechnology approach is favored for this specific molecule.

ParameterChemical Bromination RouteMicrobial Hydroxylation Route[1]
Starting Material 3-Hydroxyphenylacetic acid2-Bromophenylacetic acid
Primary Reagent Br₂ / Acetic Acid or NBSMicrobial whole cells (Aspergillus sp.)
Major Byproducts 4-bromo and 2-bromo isomers2-Bromo-6-hydroxyphenylacetic acid
Target Isomer Yield < 10% (Due to poor regiocontrol)~22% (Highly specific biotransformation)
Reaction Bottleneck Steric hindrance and over-brominationEnd-product cellular toxicity
Optimization Strategy Bulky protecting groups, low tempIn situ product removal (XAD-16 resin)
Purification Method Complex fractional crystallizationPreparative RP-HPLC (C-18, TFA gradient)

References

1.1 - oup.com 2.2 - nih.gov

Sources

Removal of by-products from 2-(2-Bromo-5-hydroxyphenyl)acetic acid reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex isolation of 2-(2-Bromo-5-hydroxyphenyl)acetic acid. Below, we dissect the chemical causality behind by-product formation and provide field-proven, self-validating protocols for achieving high-purity yields.

Overview & Causality in Synthesis

The synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid typically proceeds via the electrophilic aromatic bromination of 3-hydroxyphenylacetic acid using reagents like N-bromosuccinimide (NBS) or elemental bromine[1]. Because the phenolic hydroxyl group is strongly electron-donating and ortho/para-directing, bromination inherently produces a statistical mixture of regioisomers.

Alternatively, advanced biocatalytic methods, such as the microbial hydroxylation of 2-bromophenylacetic acid using specific fungal strains, can selectively yield the target compound, bypassing the regioisomer issue entirely[2]. However, conventional chemical synthesis remains the most accessible route, necessitating rigorous downstream purification to remove over-brominated species, regioisomers, and oxidative quinone by-products[3].

Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Target, Isomers, Quinones) Quench Na2S2O3 Quench (Reduces Oxidative Species) Start->Quench Extract Acid-Base Extraction (pH 1-2, EtOAc) Quench->Extract Charcoal Activated Carbon Treatment (Adsorbs Colored Bodies) Extract->Charcoal Chromatography Silica Gel Chromatography (Separates Regioisomers) Charcoal->Chromatography Pure Pure 2-(2-Bromo-5-hydroxyphenyl) acetic acid Chromatography->Pure

Workflow for the isolation and purification of 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

Quantitative Data for By-product Separation

To successfully isolate the target from its by-products, one must exploit differences in polarity, hydrogen-bonding capacity, and solubility. The table below summarizes the critical physicochemical parameters used during chromatography and recrystallization.

CompoundMolecular WeightRelative PolarityTypical Rf (Hexane:EtOAc 2:1)Solubility in Cold Toluene
3-Hydroxyphenylacetic acid (SM) 152.15 g/mol High0.15Poor
2-(2-Bromo-5-hydroxyphenyl)acetic acid 231.04 g/mol Medium0.35Moderate
2-(4-Bromo-3-hydroxyphenyl)acetic acid 231.04 g/mol Medium0.30Moderate
Dibrominated by-products 309.94 g/mol Low0.55High
Succinimide (NBS by-product) 99.09 g/mol High0.10Insoluble (Water soluble)

Troubleshooting FAQs

Q1: My reaction mixture turned dark brown/black during the bromination step. How do I remove these colored impurities? Causality: Phenols are highly susceptible to oxidation by electrophilic brominating agents. This oxidation generates highly conjugated, dark-colored quinone by-products[3]. Solution: These oxidative species must be chemically reduced before extraction. Quench the crude reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate acts as a reducing agent, converting unreacted bromine to bromide and reducing quinones back to their phenolic forms. Follow this with an activated carbon (charcoal) treatment during the organic phase work-up to adsorb residual high-molecular-weight colored bodies.

Q2: The product is not extracting into the organic phase (ethyl acetate). What went wrong? Causality: 2-(2-Bromo-5-hydroxyphenyl)acetic acid contains a carboxylic acid group (pKa ~4.2) and a phenolic hydroxyl group (pKa ~9.5). If the aqueous phase is neutral or basic, the compound exists as a highly water-soluble carboxylate salt[4]. Solution: You must force the compound into its fully protonated, neutral state. Carefully acidify the aqueous layer using concentrated hydrochloric acid (HCl) until the pH is between 1 and 2[4]. Once protonated, the target molecule will readily partition into ethyl acetate during liquid-liquid extraction.

Q3: How do I separate the target 2-bromo isomer from the 4-bromo regioisomer and dibrominated by-products? Causality: Because the 4-position on the precursor is sterically less hindered than the 6-position (which becomes the 2-position in the final nomenclature), the 4-bromo regioisomer is a major competitive by-product. Over-bromination also leads to non-polar dibrominated species. Solution: Silica gel column chromatography is required. The dibrominated species lack the hydrogen-bonding capacity of the monobrominated phenols (due to steric shielding and electronic withdrawal) and will elute first (Rf ~0.55). The target 2-(2-bromo-5-hydroxyphenyl)acetic acid (Rf ~0.35) can be separated from the 4-bromo isomer (Rf ~0.30) using a carefully optimized gradient of Hexane:Ethyl Acetate (starting at 4:1 and slowly increasing to 2:1)[1].

Self-Validating Experimental Protocol: Step-by-Step Purification

This protocol is designed as a self-validating system: each step includes a specific observable metric to confirm success before proceeding to the next phase of the workflow.

  • Step 1: Reductive Quench

    • Action: Cool the reaction mixture to 0–5 °C. Slowly add saturated aqueous Na₂S₂O₃ under vigorous stirring until the dark red/brown color dissipates to a pale yellow.

    • Validation: The disappearance of the dark color confirms the complete reduction of active bromine and quinones.

  • Step 2: pH-Controlled Extraction

    • Action: Add concentrated HCl dropwise to the aqueous mixture until pH indicator paper reads pH 1–2[4]. Extract the aqueous layer with ethyl acetate (3 x 50 mL per 100 mL aqueous).

    • Validation: Spot the post-extraction aqueous layer on a TLC plate; the absence of UV-active spots confirms complete extraction of the phenolic acid into the organic phase.

  • Step 3: Decolorization & Drying

    • Action: Combine the ethyl acetate layers. Add 5% w/w activated charcoal and anhydrous sodium sulfate (Na₂SO₄). Stir at room temperature for 30 minutes, then filter through a pad of Celite to remove the solids.

    • Validation: The filtrate should be completely transparent and colorless to pale yellow.

  • Step 4: Chromatographic Separation

    • Action: Concentrate the filtrate under reduced pressure. Load the crude residue onto a silica gel column. Elute using a Hexane/Ethyl Acetate gradient (4:1 to 2:1 v/v)[1].

    • Validation: Monitor fractions via TLC. The target compound will elute after the dibrominated impurities but slightly before the 4-bromo regioisomer.

  • Step 5: Final Recrystallization

    • Action: Pool the fractions containing the pure target and evaporate the solvent. Recrystallize the resulting solid from a minimal amount of hot toluene, allowing it to cool slowly to room temperature, then to 4 °C.

    • Validation: Collect the crystals via vacuum filtration. A sharp melting point and a clean ¹H-NMR spectrum (specifically looking for the characteristic splitting pattern of the 1,2,4-trisubstituted aromatic ring) will validate absolute purity.

References

1.[3] 3-Bromo-4-hydroxyphenylacetic acid. CymitQuimica. URL: 2.[1] 2-Bromo-2-phenylacetic acid synthesis. ChemicalBook. URL: 3.[4] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem. URL: 4.[2] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Oxford University Press. URL:

Sources

Technical Support Center: 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. Moving beyond basic safety data sheets, this guide is engineered to address the mechanistic causality behind the handling, storage, and synthetic application of 2-(2-Bromo-5-hydroxyphenyl)acetic acid .

This bifunctional aryl bromide is a highly valuable building block, most notably utilized as a key intermediate in the synthesis of 4-substituted-2,3-dihydrobenzofurans and melatonin receptor agonists . However, the presence of both an electron-rich phenolic hydroxyl group and a carboxylic acid moiety introduces specific challenges in stability and catalytic compatibility.

Critical Storage Parameters & Physicochemical Profile

To maintain the integrity of the compound, strict adherence to the following physicochemical parameters is required.

ParameterSpecification / ThresholdMechanistic Rationale
Storage Temperature 2°C to 8°C (Long-term: -20°C)Minimizes thermal degradation and significantly slows the kinetics of auto-oxidation.
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric oxygen from oxidizing the electron-rich phenol into reactive quinones.
Light Exposure Protect from light (Amber vial)Mitigates UV-induced photodehalogenation (cleavage of the C-Br bond).
Solvent Compatibility DMF, DMSO, THF, MeOHHigh polarity and hydrogen-bonding capacity require polar aprotic or protic solvents for complete dissolution.
pKa (Approximate) ~4.2 (-COOH) and ~9.5 (-OH)Dictates the stoichiometric equivalents of base required to prevent acid-base quenching during cross-coupling reactions.

Troubleshooting & FAQs: Mechanistic Insights

Q1: My batch of 2-(2-Bromo-5-hydroxyphenyl)acetic acid has shifted from an off-white powder to a pinkish-brown hue. Is it still viable for synthesis?

  • Causality: The molecule contains an electron-rich phenolic ring. Exposure to ambient oxygen and light induces auto-oxidation, generating trace amounts of highly colored, conjugated quinone derivatives.

  • Resolution: If the discoloration is faint, the material is generally suitable for standard reactions, provided excess equivalents are used. However, for sensitive quantitative assays or low-catalyst-loading cross-couplings, the oxidized impurities can poison the catalyst. Action: Recrystallize the material and store the purified batch strictly under an Argon atmosphere .

Q2: I am observing severe catalyst deactivation and low product yields during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using this aryl bromide. What is the mechanism of failure?

  • Causality: The free carboxylic acid and phenolic hydroxyl groups are acidic. If unaddressed, they will rapidly consume the inorganic base required for the transmetalation step of the Pd-catalytic cycle. Furthermore, deprotonated phenoxides are strong ligands that can coordinate directly to the Palladium center, forming stable, unreactive off-cycle Pd-complexes .

  • Resolution: You must either use a vast excess of base (minimum 3.5 equivalents of K₃PO₄ or Cs₂CO₃) to account for the deprotonation of both acidic protons, or pre-protect the -OH and -COOH groups prior to the coupling step (see SOP below).

Q3: The compound is crashing out of solution when I attempt to set up my reaction in Dichloromethane (DCM) or Toluene. How should I prepare my stock solutions?

  • Causality: The molecule is highly polar and forms extensive intermolecular hydrogen-bond networks due to the concurrent presence of -OH and -COOH groups.

  • Resolution: Transition to polar aprotic solvents such as anhydrous DMF, DMSO, or THF. If your downstream application is aqueous, adjust the pH to >7 using NaOH to form the highly soluble sodium salt.

Standard Operating Procedure (SOP): Preparation for Pd-Catalyzed Cross-Coupling

To ensure trustworthy and reproducible results, the following self-validating protocol outlines the global protection of 2-(2-Bromo-5-hydroxyphenyl)acetic acid prior to transition-metal catalysis.

Objective: Convert the problematic acid and phenol groups into their corresponding methyl ester and methyl ether to prevent catalyst poisoning.

  • Step 1: Reagent Preparation & Inertion Transfer 1.0 eq of 2-(2-Bromo-5-hydroxyphenyl)acetic acid into an oven-dried Schlenk flask. Evacuate and backfill with Argon three times. Causality: Removing surface moisture prevents the hydrolysis of the electrophiles used in the next step.

  • Step 2: Global Methylation Dissolve the starting material in anhydrous DMF to achieve a 0.2 M concentration. Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃), followed by the dropwise addition of 2.5 eq of Methyl Iodide (MeI). Stir at room temperature for 12 hours under Argon.

  • Step 3: Self-Validating Check Perform Thin-Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes eluent. Validation: The disappearance of the highly polar baseline spot (unprotected material) and the appearance of a distinct, high-Rf spot confirms complete conversion. A streak indicates incomplete protection.

  • Step 4: Workup and Isolation Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Causality: Complete removal of DMF is critical, as trace dimethylamine (a degradation product of DMF) can coordinate to Palladium in the subsequent coupling step.

  • Step 5: Cross-Coupling Execution The fully protected intermediate can now be subjected to standard Pd-catalyzed coupling conditions with high fidelity.

Handling & Application Workflow

The following diagram maps the logical relationship between storage conditions, degradation pathways, and synthetic preparation routes.

G Start 2-(2-Bromo-5-hydroxyphenyl) acetic acid Storage Optimal Storage (2-8°C, Ar/N2, Dark) Start->Storage Receive & Log Degradation Oxidation / Discoloration (Quinone Formation) Storage->Degradation O2 / UV Exposure Reaction Reaction Preparation (Polar Aprotic Solvents) Storage->Reaction Inert Handling Coupling Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) Reaction->Coupling Direct Use (Needs >3 eq Base) Protection Protect -OH & -COOH (Highly Recommended) Reaction->Protection Preferred Route Protection->Coupling High Yield / No Poisoning

Handling and application workflow for 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

References

  • Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans Journal of Industrial Microbiology and Biotechnology URL:[Link] [1]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides Chemical Reviews URL:[Link] [3]

Technical Support Center: Scaling Up 2-(2-Bromo-5-hydroxyphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the scale-up synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid , a critical intermediate often employed in the synthesis of benzofurans and pharmaceutical active ingredients (APIs) targeting GPCRs.[1]

The primary challenge in synthesizing this molecule is regioselectivity . The starting material, 3-hydroxyphenylacetic acid, contains two directing groups: a strongly activating hydroxyl group (-OH) and a weakly activating alkyl group (-CH₂COOH).[1] Controlling the bromination to occur exclusively at the para-position relative to the hydroxyl group (C6 position, becoming C2 in the product) while avoiding ortho-bromination or poly-bromination requires precise thermodynamic and kinetic control.[1]

Visual Workflow: Synthetic Pathway & Logic

The following diagram illustrates the critical decision nodes and chemical logic for the synthesis.

SynthesisWorkflow Start Starting Material: 3-Hydroxyphenylacetic Acid Reaction Bromination Reaction (Br2 or NBS, <5°C) Start->Reaction Electrophilic Aromatic Substitution Check In-Process Control (IPC) (HPLC/NMR) Reaction->Check Target Target Product: 2-Bromo-5-hydroxyphenylacetic acid (Para-substitution relative to OH) Check->Target Major Product (Kinetic/Thermodynamic Control) Side1 Impurity A: 4-Bromo isomer (Ortho-substitution) Check->Side1 High Temp (>10°C) Side2 Impurity B: 2,4-Dibromo / 2,4,6-Tribromo (Over-bromination) Check->Side2 Excess Reagent (>1.05 eq) Purification Purification: Recrystallization (Water/Ethanol or Toluene) Target->Purification Side1->Purification Remove in Mother Liquor Side2->Purification Remove in Mother Liquor

Caption: Logical flow for the regioselective bromination of 3-hydroxyphenylacetic acid, highlighting critical process parameters (CPP) for impurity control.

Module 1: Synthetic Strategy & Protocol

Core Philosophy

The synthesis relies on the direct regioselective bromination of 3-hydroxyphenylacetic acid. The hydroxyl group (-OH) at position 3 is the dominant ortho/para director.

  • Target Position (C6 of SM): Para to the -OH and ortho to the alkyl side chain. This is electronically favored and leads to the 2-bromo-5-hydroxy product.[1]

  • Competitor Position (C2/C4 of SM): Ortho to the -OH. Attack here yields the 4-bromo or 2-bromo isomers (undesired).[1]

Optimized Scale-Up Protocol
ParameterRecommendationTechnical Rationale
Reagent Bromine (Br₂) Cost-effective for kg-scale.[1] NBS is viable for pilot scale but expensive.
Solvent Glacial Acetic Acid (AcOH) Stabilizes the transition state; allows for easy precipitation of the product upon water addition.
Temperature 0°C to 5°C CRITICAL. Low temperature maximizes para-selectivity (kinetic control) and suppresses over-bromination.
Stoichiometry 1.00 - 1.02 equiv. Excess bromine leads to rapid formation of 2,4-dibromo species.[1]
Addition Rate Slow (Dropwise) Prevents localized hot spots (exotherms) that favor side reactions.

Standard Operating Procedure (SOP) Summary:

  • Dissolve 3-hydroxyphenylacetic acid in Glacial AcOH (5-7 volumes).

  • Cool the solution to 0–5°C using a cryostat or brine/ice bath.

  • Add Br₂ (1.0 equiv) dissolved in AcOH slowly over 2–4 hours, maintaining internal temperature <5°C.

  • Stir for 1–2 hours at 0–5°C. Monitor by HPLC.

  • Quench: Add aqueous sodium bisulfite (NaHSO₃) to destroy unreacted bromine.

  • Isolation: Dilute with cold water. The product often precipitates. If not, extract with Ethyl Acetate, wash with brine, dry, and concentrate.[1]

  • Purification: Recrystallize from Water/Ethanol or Toluene/Ethyl Acetate to remove isomers.

Module 2: Troubleshooting Guide (FAQ)

Category A: Regioselectivity & Impurities

Q: I am seeing a significant amount of the 4-bromo isomer (approx. 10-15%). How do I reduce this? A: The 4-bromo isomer results from ortho-attack relative to the phenol.[1] This pathway has a higher activation energy than the para-attack.

  • Root Cause: Your reaction temperature likely spiked above 10°C during addition.

  • Solution: Ensure efficient cooling. On a larger scale, the exotherm is significant.[1] Slow down the addition rate of bromine.

  • Correction: If the isomer is already present, recrystallization from Toluene:Ethyl Acetate (9:1) is often effective at rejecting the more soluble ortho-isomer.[1]

Q: My product contains 2,4,6-tribromo or dibromo species. Why? A: Phenols are highly activated substrates.[2] Even a slight local excess of bromine can lead to poly-bromination.

  • Root Cause: Poor mixing or rapid addition of bromine. If Br₂ pools in the reactor, the local concentration exceeds 1.0 equivalent.

  • Solution: Increase stirring speed (tip speed > 2 m/s for large reactors). Dilute the bromine feed in acetic acid before addition. Stop the reaction immediately upon consumption of starting material (IPC < 0.5% SM).

Category B: Isolation & Yield

Q: The product is not precipitating after adding water. It formed an oil. A: This "oiling out" is common when impurities (isomers) depress the melting point or if residual acetic acid acts as a co-solvent.

  • Troubleshooting:

    • Seed the mixture: Add a few crystals of pure 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

    • Cool further: Chill the mixture to 0°C.

    • Extraction: If it remains an oil, extract into Ethyl Acetate, wash thoroughly with water (to remove AcOH), and then attempt crystallization from a non-polar solvent like Toluene or Dichloromethane (DCM).[1]

Q: The product is colored (red/brown) even after drying. A: This indicates trace free bromine or oxidized quinone species.

  • Solution: Wash the organic layer (or filter cake) with a 5% Sodium Thiosulfate or Sodium Bisulfite solution during workup. This reduces colored oxidants to colorless salts.

Module 3: Analytical Validation

To ensure the integrity of your synthesized material, you must validate the structure, specifically distinguishing the 2-bromo (target) from the 4-bromo (isomer).[1]

1H NMR Interpretation (DMSO-d6, 400 MHz):

  • Target (2-Bromo-5-hydroxyphenylacetic acid):

    • Look for the aromatic region.[3] You expect a singlet (or doublet with very small coupling) for the proton at C6 (original C2), which is isolated between the alkyl group and the hydroxyl group? Correction:

    • Structure Check: 1-CH₂COOH, 2-Br, 5-OH.[1][4]

    • Protons are at C3, C4, C6.[1]

    • H3 (ortho to Br): Doublet (J ~ 8.8 Hz).

    • H4 (ortho to OH, meta to Br): Doublet of doublets (J ~ 8.8, 3.0 Hz).

    • H6 (ortho to alkyl, meta to OH): Doublet (J ~ 3.0 Hz).

    • Key Feature: The coupling pattern will show one distinct ortho coupling (H3-H4) and one meta coupling (H4-H6).[1]

  • Isomer (4-Bromo-3-hydroxyphenylacetic acid):

    • Protons at C2, C5, C6.[1]

    • H5 and H6 are ortho to each other (two doublets with J ~ 8 Hz).

    • H2 is isolated (singlet).

    • Differentiation: If you see a clear aromatic singlet , you likely have the wrong isomer (4-bromo) or the 6-bromo isomer (where H2 is isolated).[1] Wait, let's re-verify the target structure's coupling.

    • Target (2-Br, 5-OH): H3 and H4 are adjacent.[1] H6 is isolated? No, H6 is at position 6.[1] C1 has CH2COOH. C5 has OH.[2][5][6] H6 is adjacent to neither H3 nor H4. H6 is meta to H4.

    • Result: The Target will not have a singlet. It will have an ABX system or similar. The 4-bromo isomer (Br at 4, OH at 3, Alkyl at 1) has H2 (isolated singlet), H5, H6 (ortho pair).[1]

    • Rule of Thumb: If you see a sharp aromatic singlet, suspect the 4-bromo impurity.[1]

References

  • Microbial Hydroxyl

    • Source: Vertex AI Search / PubMed / Journal of Industrial Microbiology and Biotechnology.
    • Relevance: Confirms the stability and existence of the 2-bromo-5-hydroxy isomer.[1]

    • URL:[Link]

  • Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Source: ChemicalBook / Literature Precedents. Relevance: Establishes the regioselectivity of brominating 3-hydroxy-substituted benzenes to the para-position (C6).
  • Regioselective Bromin

    • Source: MDPI / Molecules.
    • Relevance: Discusses the mechanics of NBS vs Br2 in phenol bromination and the preference for para substitution at low temper
    • URL:[Link]

  • Safety in Bromin

    • Source: Organic Syntheses / Prudent Practices.[7]

    • Relevance: Safety protocols for handling elemental bromine and exothermic reaction control.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Bromo-5-hydroxyphenyl)acetic acid and Brominated Phenolic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Brominated phenolic acids are indispensable building blocks in modern medicinal chemistry. Their dual functionality—an acidic moiety for esterification or amidation and a bromine atom for transition-metal-catalyzed cross-coupling—makes them highly versatile. Among these, 2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS: 38692-78-3) stands out due to its unique regiochemistry, which enables complex cyclization pathways not accessible with standard para-brominated or aliphatic-brominated analogs.

This guide provides a rigorous comparison between 2-(2-Bromo-5-hydroxyphenyl)acetic acid and its structural counterparts, such as 4-Bromophenylacetic acid and


-Bromophenylacetic acid. By detailing their physicochemical properties, reactivity profiles, and specific applications in active pharmaceutical ingredient (API) synthesis, this document serves as a strategic roadmap for researchers and drug development professionals.

Structural and Physicochemical Comparison

To effectively leverage these intermediates, researchers must understand how the spatial arrangement of the bromine and hydroxyl groups dictates chemical reactivity. The table below summarizes the core differences and their downstream utility.

CompoundCAS NumberStructural FeaturesPrimary Reactivity ProfileTarget API / Application
2-(2-Bromo-5-hydroxyphenyl)acetic acid 38692-78-3Ortho-bromo, meta-hydroxy relative to the acetic acid side chain.Intramolecular cyclization, Pd-catalyzed cross-coupling.Melatonin receptor agonists, Sodium-hydrogen exchange inhibitors[1].
4-Bromophenylacetic acid 1878-68-8Para-bromo substitution, lacks a hydroxyl group.Electrophilic substitution, Suzuki/Heck coupling at the para position.Antihistamines (Bilastine, Fexofenadine), Endothelin receptor antagonists (Mecitentan)[2].

-Bromophenylacetic acid
4870-65-9Bromine on the alpha-carbon of the acetic acid side chain.Nucleophilic substitution (

) at the alpha position.
Semi-synthetic penicillins, Anti-ulcer thiazolium salts[3].

Mechanistic Pathways: The Case for Regioselective Hydroxylation

The synthesis of highly specific heterocycles, such as 4-substituted-2,3-dihydrobenzofurans, requires precursors with precise spatial arrangements. 2-(2-Bromo-5-hydroxyphenyl)acetic acid is uniquely suited for this because the ortho-bromine atom and the acetic acid side chain facilitate sequential palladium-mediated coupling and cyclization[1].

However, synthesizing this specific isomer via traditional chemical bromination or hydroxylation often yields a complex mixture of positional isomers (e.g., 2-bromo-6-hydroxyphenylacetic acid) due to competing directing effects. To overcome this, researchers employ microbial hydroxylation of o-bromophenylacetic acid using specific fungal strains like Aspergillus or Trichosporon[4]. This enzymatic approach leverages the active site geometry of cytochrome P450 enzymes to achieve high regioselectivity, a critical requirement for scalable drug development[5].

Workflow A o-Bromophenylacetic acid (Starting Material) B Microbial Hydroxylation (Cytochrome P450 / Aspergillus sp.) A->B C 2-(2-Bromo-5-hydroxyphenyl)acetic acid (Key Intermediate) B->C D Pd-Mediated Cross-Coupling & Cyclization C->D E 4-Substituted-2,3-dihydrobenzofurans (API Precursor) D->E

Caption: Workflow from microbial hydroxylation to API precursor synthesis.

Experimental Protocol: Biotransformation and Isolation

The following self-validating protocol outlines the bioconversion of o-bromophenylacetic acid to 2-(2-Bromo-5-hydroxyphenyl)acetic acid, followed by isolation. The causality behind the resin extraction step is to prevent product inhibition and degradation by continuously removing the hydroxylated product from the aqueous fermentation broth[4].

Step 1: Microbial Fermentation
  • Inoculation: Inoculate a bioreactor containing standard growth medium (e.g., yeast extract, peptone, dextrose) with a pre-cultured Aspergillus strain.

  • Substrate Addition: After 24-48 hours of exponential growth, introduce o-bromophenylacetic acid (e.g., 5.8 g) dissolved in a minimal volume of ethanol or DMSO to the broth.

  • Biotransformation: Maintain the culture at 28°C with high aeration (1-2 vvm) and agitation. Monitor the reaction via HPLC (C-18 column, 0.1% TFA in water/acetonitrile gradient)[4]. The retention time for 2-(2-Bromo-5-hydroxyphenyl)acetic acid is typically shorter (e.g., 5.82 min) than the starting material (10.48 min) due to increased polarity.

Step 2: In Situ Product Recovery (ISPR)

Causality: Hydroxylated aromatic acids can be toxic to the microbial cells or subject to further unwanted oxidation. Immediate removal stabilizes the yield.

  • Resin Addition: Add XAD-16 adsorbent resin (e.g., 200 g) directly to the filtrate after cell removal to adsorb the products[4].

  • Extraction: Elute the resin with a mixture of acetonitrile/water (70/30) containing 1% TFA at room temperature for 1 hour.

  • Concentration: Filter the resin and concentrate the filtrate under reduced pressure to yield the crude brown residue.

Step 3: Purification and Validation
  • Chromatography: Purify the crude extract using preparative C-18 reverse-phase chromatography (gradient: 20–80% Methanol/water/TFA) to separate the desired 2-(2-Bromo-5-hydroxyphenyl)acetic acid from the undesired 2-bromo-6-hydroxyphenylacetic acid isomer[4].

  • Verification: Confirm the structure using

    
    H NMR (400 MHz, CD
    
    
    
    OD). The presence of a singlet for the –CH
    
    
    Ar group and specific coupling constants (dd) for the aromatic protons will validate the regiochemistry[4].

Comparative Applications in API Synthesis

The choice of brominated phenolic acid directly dictates the downstream pharmaceutical application. While 2-(2-Bromo-5-hydroxyphenyl)acetic acid is a niche, high-value intermediate for complex ring systems, its analogs serve as workhorses for linear or less sterically hindered molecular architectures.

Targets Core Brominated Phenylacetic Acids Sub1 2-(2-Bromo-5-hydroxyphenyl)acetic acid (Ortho-Br, Meta-OH) Core->Sub1 Sub2 4-Bromophenylacetic acid (Para-Br) Core->Sub2 Sub3 α-Bromophenylacetic acid (Alpha-Br) Core->Sub3 Target1 Melatonin Receptor Agonists (via Dihydrobenzofurans) Sub1->Target1 Pd-Coupling & Cyclization Target2 Antihistamines (e.g., Bilastine) Sub2->Target2 Alkylation / Cross-Coupling Target3 Semi-Synthetic Penicillins Sub3->Target3 Nucleophilic Substitution

Caption: Divergent drug development pathways for brominated phenylacetic acids.

  • 4-Bromophenylacetic acid: Features a highly accessible para-bromine atom, making it ideal for standard Suzuki-Miyaura or Heck couplings without steric hindrance from an ortho group. It is the primary starting material for blockbuster antihistamines like Bilastine and Fexofenadine[2].

  • 
    -Bromophenylacetic acid:  The reactivity shifts entirely from the aromatic ring to the aliphatic side chain. The alpha-bromine is highly susceptible to nucleophilic attack, making it a critical precursor for semi-synthetic penicillins and specific anti-ulcer agents[3].
    

Conclusion

For drug development professionals, selecting the appropriate brominated phenolic acid is a strategic decision rooted in mechanistic chemistry. 2-(2-Bromo-5-hydroxyphenyl)acetic acid offers unparalleled utility for synthesizing 4-substituted-2,3-dihydrobenzofurans, provided that researchers utilize biotransformation to overcome the regioselectivity challenges inherent in its synthesis. By contrasting its behavior with 4-bromophenylacetic acid and


-bromophenylacetic acid, chemists can better design robust, scalable synthetic routes for novel therapeutics.
References[1] "Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans." PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/18496668/[4] "Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans." Journal of Industrial Microbiology & Biotechnology / OUP. URL:https://academic.oup.com/jimb/article/35/8/831/5993707[5] "Biotransformation of Polymethoxylated Flavonoids: Access to Their 4'-O-Demethylated Metabolites." ResearchGate. URL:https://www.researchgate.net/publication/26815413_Biotransformation_of_Polymethoxylated_Flavonoids_Access_to_Their_4'-O-Demethylated_Metabolites[2] "An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acid and Its Intermediate." Quick Company. URL:https://www.quickcompany.in/patents/an-improved-process-for-the-preparation-of-highly-pure-4-bromophenylacetic-acidand-its-intermediate[3] "US5036156A - Process for the preparation of α-bromo-phenylacetic acids." Google Patents. URL:https://patents.google.com/patent/US5036156A/en

Sources

A Comparative Analysis of the Biological Activity of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Editorial Note: Direct comparative studies on a comprehensive series of 2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives are not extensively available in the public domain. This guide, therefore, presents a comparative analysis of the biological activities of structurally related compounds, including derivatives of hydroxyphenylacetic acid, brominated phenyl compounds, and other related structures. The insights from these analogous compounds provide a valuable framework for understanding the potential therapeutic applications and guiding future research on 2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives.

Introduction: The Therapeutic Potential of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a significant class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of various substituents onto the phenyl ring and the acetic acid side chain can dramatically modulate the biological activity of the parent molecule, leading to a wide spectrum of pharmacological effects. The specific scaffold of 2-(2-Bromo-5-hydroxyphenyl)acetic acid combines several key features that suggest a high potential for diverse biological activities: a hydroxyl group, a bromine atom, and a carboxylic acid moiety. These functional groups can participate in various interactions with biological targets, including hydrogen bonding, halogen bonding, and ionic interactions, making this class of compounds a promising area for drug discovery.

This guide provides a comparative overview of the antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities of derivatives structurally related to 2-(2-Bromo-5-hydroxyphenyl)acetic acid. By examining the structure-activity relationships (SAR) of these related compounds, we can infer the potential of the target class and identify key structural modifications that may enhance their therapeutic efficacy.

Comparative Biological Activities

The biological activities of substituted phenylacetic acid derivatives and related brominated compounds are diverse, with significant potential in several therapeutic areas. Below is a comparative summary of the key activities observed in structurally similar compounds.

Antimicrobial Activity

Derivatives containing a 2-hydroxyphenyl moiety have demonstrated notable antimicrobial properties. For instance, N-substituted-β-amino acid derivatives incorporating a 2-hydroxyphenyl group have shown good activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium luteum.[1][2][3] The introduction of additional hydrophobic and electrophilic groups, such as in benzo[b]phenoxazine and quinoxaline moieties, appears to enhance this activity.[1][2][3]

Ketimines and chalcones derived from 2-hydroxyacetophenone also exhibit a broad range of biological activities, including antibacterial and antifungal effects.[4][5][6] The presence of a bromine substituent in these structures is often associated with increased antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Related Derivatives

Compound ClassTest OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
N-substituted-β-amino acid derivatives with 2-hydroxyphenylStaphylococcus aureusGood activity at 0.5% concentration (diffusion method)[1][2][3]
N-substituted-β-amino acid derivatives with 2-hydroxyphenylMycobacterium luteumGood activity at 0.5% concentration (diffusion method)[1][2][3]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC = 2.5–5.0 mg/mL[7]
2'-hydroxyphenylchalconesVarious bacteria and fungiReported antibacterial and antifungal activity[4]
5-Bromo-2-hydroxy-4-chloro substituted ketiminesVarious bacteria and fungiReported antibacterial and antifungal activity[5]
Anti-inflammatory and Antioxidant Activity

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties. The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[7] Structurally related phenyl-pyrazolone derivatives have shown significant anti-inflammatory activity in vivo, which is hypothesized to be related to their lipophilicity.[8]

The antioxidant potential of phenylacetic acid derivatives has also been investigated. Compounds isolated from Ilex aquifolium demonstrated free radical scavenging properties in the DPPH assay.[9] The presence of a hydroxyl group on the phenyl ring is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.

Table 2: Comparative Anti-inflammatory and Antioxidant Activity

Compound ClassAssayActivity Metric (e.g., IC50, % inhibition)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProteinase inhibitory activityIC50 = 0.04–0.07 mg/mL[7][10]
Phenyl-pyrazolone derivativesCroton oil ear test (in vivo)Significant reduction in edema[8]
Phenylacetic acid derivatives from Ilex aquifoliumDPPH radical scavengingIC50 = 1.50 x 10⁻³ and 2.55 x 10⁻³ mg/mL[9]
Acetamide derivativesROS production in J774.A1 macrophagesSignificant reduction in ROS[11]
Cytotoxic Activity

The potential of substituted phenylacetic acid derivatives as anticancer agents has been explored. Phenylacetamide derivatives have been shown to induce apoptosis in various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[12] The mechanism of action often involves the upregulation of pro-apoptotic proteins and the activation of caspases.[12]

Coumarin derivatives, which can be considered structurally related in terms of being substituted aromatic compounds, have also demonstrated cytotoxic activity against cancer cell lines.[13] The presence of bromine atoms in some of these derivatives appears to influence their cytotoxic potential.

Table 3: Comparative Cytotoxic Activity of Related Derivatives

Compound ClassCell LineActivity Metric (IC50)Reference
Phenylacetamide derivative 3dMDA-MB-468 and PC-120.6 ± 0.08 µM[12]
Phenylacetamide derivatives 3c and 3dMCF-70.7 ± 0.08 µM and 0.7 ± 0.4 µM[12]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)A549 (lung cancer)48.1 µM[13]
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5)A549 (lung cancer)89.3 µM[13]
5-Bromonicotinic acid derivativesCaco-2 (colorectal cancer)Comparative data on related compounds suggest potential cytotoxicity[14]
Marinopyrroles and PyrrolomycinsVarious cancer cell linesSubmicromolar IC50 concentrations[15]

Structure-Activity Relationship (SAR) Insights

The analysis of structurally related compounds provides valuable insights into the structure-activity relationships that are likely to govern the biological activity of 2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives.

Caption: Key structural features of the 2-(2-Bromo-5-hydroxyphenyl)acetic acid scaffold and their likely contribution to different biological activities based on SAR analysis of related compounds.

  • The Hydroxyl Group (-OH): The position and presence of the hydroxyl group are critical for antioxidant activity through hydrogen atom donation. It can also participate in hydrogen bonding with enzyme active sites, contributing to inhibitory activity.

  • The Bromine Atom (-Br): The introduction of a bromine atom can enhance the lipophilicity of the molecule, which may improve membrane permeability and overall biological activity.[7] Halogen bonding is also an increasingly recognized interaction in drug-receptor binding. The electron-withdrawing nature of bromine can also influence the acidity of the hydroxyl and carboxylic acid groups, thereby affecting their interactions.

  • The Carboxylic Acid Moiety (-COOH): This group is often essential for the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs), as it can interact with key residues in the active site of COX enzymes. Its ability to exist in an ionized state at physiological pH also influences solubility and transport.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or hydrazides can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound.[1][2][3] This can lead to changes in solubility, stability, and target-binding affinity.

Experimental Methodologies

The evaluation of the biological activities of these compounds involves a range of standardized in vitro and in vivo assays. Below are representative protocols for assessing antimicrobial and cytotoxic activities.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesized Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Dilution Serial Dilution of Compounds in Broth Stock->Dilution Microorganism Prepare Standardized Microbial Inoculum Inoculation Inoculate with Microorganism Microorganism->Inoculation Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Observation Visual or Spectrophotometric Observation of Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against microbial strains.

Detailed Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Compounds: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Workflow for In Vitro Cytotoxicity Assay (MTT Assay)

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay and Readout cluster_data_analysis Data Analysis Cells Cancer Cell Lines (e.g., MCF-7, A549) Seeding Seed Cells in 96-well Plates Cells->Seeding Adherence Allow Cells to Adhere (e.g., 24 hours) Seeding->Adherence Treatment_step Treat Cells with Compounds Adherence->Treatment_step Compound_ Compound_ dilutions Prepare Serial Dilutions of Test Compounds dilutions->Treatment_step Incubation_step Incubate for a Defined Period (e.g., 48h) Treatment_step->Incubation_step MTT_add Add MTT Reagent Incubation_step->MTT_add Formazan_incubation Incubate to Allow Formazan Crystal Formation MTT_add->Formazan_incubation Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Formazan_incubation->Solubilization Absorbance Measure Absorbance (e.g., at 570 nm) Solubilization->Absorbance Viability_calc Calculate Cell Viability (%) Absorbance->Viability_calc IC50_calc Determine IC50 Value Viability_calc->IC50_calc

Caption: Step-by-step workflow of the MTT assay for assessing the cytotoxicity of compounds on cancer cell lines.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[12][14]

Conclusion and Future Directions

The comparative analysis of compounds structurally related to 2-(2-Bromo-5-hydroxyphenyl)acetic acid reveals a promising landscape of diverse biological activities. The presence of hydroxyl, bromo, and carboxylic acid functionalities on a phenylacetic acid scaffold suggests a high potential for antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. The insights from structure-activity relationship studies on analogous compounds provide a rational basis for the design and synthesis of novel derivatives with enhanced potency and selectivity.

Future research should focus on the systematic synthesis of a library of 2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives and their comprehensive biological evaluation. Key areas of investigation should include:

  • Broad-spectrum antimicrobial screening against a panel of clinically relevant bacteria and fungi.

  • In-depth anti-inflammatory studies to elucidate the mechanism of action, including COX-1/COX-2 selectivity.

  • Comprehensive antioxidant profiling using various in vitro assays.

  • Cytotoxicity screening against a diverse panel of cancer cell lines to identify potential anticancer agents.

  • Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for designing more potent compounds.[17][18]

By leveraging the knowledge gained from related compound classes and employing a systematic approach to synthesis and biological testing, the therapeutic potential of 2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives can be fully explored, potentially leading to the discovery of novel drug candidates.

References

  • Bublevičienė, L., Vektarienė, A., Stankevičiūtė, J., Šiugždaitė, J., & Vektaris, A. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 20(2), 3170-3189. [Link]

  • Bublevičienė, L., Vektarienė, A., Stankevičiūtė, J., Šiugždaitė, J., & Vektaris, A. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. PubMed. [Link]

  • Bublevičienė, L., Vektarienė, A., Stankevičiūtė, J., Šiugždaitė, J., & Vektaris, A. (2015). (PDF) Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. ResearchGate. [Link]

  • Thirunarayanan, G. (2013). Synthesis, Spectral Correlations and Antimicrobial Activities of some 2-Hydroxyphenyl-Styrylketone. Semantic Scholar. [Link]

  • Patil, S. D., et al. (2014). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. ResearchGate. [Link]

  • Wadher, S. J., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. SciSpace. [Link]

  • Manfredini, S., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. PubMed. [Link]

  • Ienașcu, I. M. C., et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

  • Khan, K. M., et al. (2013). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. PMC. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Demirtas, I., et al. (2009). Antioxidant phenylacetic acid derivatives from the seeds of Ilex aquifolium. ResearchGate. [Link]

  • Cappello, A. R., et al. (2021). The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. MDPI. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2-styryl-5-hydroxy-4-pyrone derivatives and analogues as multiple functional agents with the potential for the treatment of Alzheimer's disease. PubMed. [Link]

  • Smith, J. D., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. [Link]

  • Papakyriakou, A., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]

  • Ienașcu, I. M. C., et al. (2020). (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. ResearchGate. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • De Vita, D., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Locock, K. E. S., et al. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. [Link]

  • Guha, R. (2016). On Exploring Structure Activity Relationships. PMC. [Link]

  • Sbardella, G., et al. (2012). Design, synthesis and biological evaluation of 5-hydroxy, 5-substituted-pyrimidine-2,4,6-triones as potent inhibitors of gelatinases MMP-2 and MMP-9. PubMed. [Link]

  • Radecka-Paryzek, W., et al. (2025). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. MDPI. [Link]

  • Roy, K., et al. (2014). Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a Series of Hydroxamate Analogues Acting as HDAC Inhibitors. ResearchGate. [Link]

  • Macabeo, A. P. G., et al. (2021). RESEARCH ARTICLE Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

Sources

Publish Comparison Guide: Validation of HPLC-UV Method for 2-(2-Bromo-5-hydroxyphenyl)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Bromfenac Sodium , the compound 2-(2-Bromo-5-hydroxyphenyl)acetic acid serves as a critical quality attribute (CQA). It is often a key intermediate whose purity directly impacts the yield and safety profile of the final API.

While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity, it is often cost-prohibitive for routine Quality Control (QC). This guide validates High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the optimal "workhorse" method. We provide a direct comparison against alternatives, a scientifically grounded method development narrative, and a self-validating protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Right Tool

Before validating a method, one must justify the technique.[1] The table below objectively compares HPLC-UV against its primary alternatives for this specific analyte.

Table 1: Analytical Technique Comparison Matrix
FeatureHPLC-UV (Recommended) UPLC-PDA LC-MS/MS
Primary Use Case Routine QC, Purity Assay, Process ControlHigh-Throughput ScreeningTrace Impurity ID, Genotoxic Screening
Sensitivity (LOD) Moderate (~0.1 µg/mL)High (~0.01 µg/mL)Ultra-High (< 1 ng/mL)
Linearity Range Wide (

)
Wide (

)
Limited (Saturation prone)
Cost per Run Low ($)Medium (

)
High (

)
Robustness Excellent (Tolerates matrix effects)Good (Sensitive to particulates)Moderate (Matrix suppression risks)
Suitability for Analyte Ideal. The phenyl ring + auxochromes (-OH, -Br) provide strong UV absorption at 280 nm.Overkill unless cycle time is critical (< 2 min).Unnecessary for macro-quantification (>0.1%).

Method Development: The "Why" Behind the Parameters

As a Senior Scientist, I do not randomly select conditions. Every parameter below is chosen based on the physicochemical properties of 2-(2-Bromo-5-hydroxyphenyl)acetic acid .

Physicochemical Logic
  • Structure: Phenyl ring substituted with:

    • Acetic acid group (

      
      ): pKa 
      
      
      
      4.2.
    • Hydroxyl group (

      
      ): pKa 
      
      
      
      9.8.
    • Bromine atom (

      
      ): Lipophilic, electron-withdrawing.
      
  • Mobile Phase pH Strategy: To achieve consistent retention on a C18 column, the analyte must be in its neutral (non-ionized) state .

    • Target pH: 3.0 (well below the pKa of 4.2).

    • Result: The carboxylic acid is protonated (

      
      ), increasing hydrophobicity and retention. If pH > 4.5, it ionizes to 
      
      
      
      , eluting near the void volume with poor resolution.
Optimized Chromatographic Conditions
ParameterSettingScientific Rationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)Provides strong hydrophobic interaction with the brominated phenyl ring.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of the carboxylic acid moiety.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than methanol; sharper peaks for brominated compounds.
Flow Rate 1.0 mL/minStandard balance between backpressure and efficiency.
Wavelength 280 nmMaximizes signal-to-noise for the phenol group while minimizing solvent cutoff noise.
Injection Volume 10 µLPrevents column overload while ensuring adequate sensitivity.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data decision, ensuring a self-validating loop.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Decision Logic RawSample Raw Sample (Solid/Liquid) Dissolution Dissolve in Mobile Phase RawSample->Dissolution Filter Filter (0.45 µm) Remove Particulates Dissolution->Filter Injection Injection (10 µL) Filter->Injection Separation C18 Separation pH 2.5 Injection->Separation Detection UV Detection 280 nm Separation->Detection SST System Suitability (Tailing < 2.0, RSD < 2%) Detection->SST PassFail Pass Criteria? SST->PassFail Report Generate CoA Quantify Impurity PassFail->Report YES Troubleshoot Troubleshoot (Check Pump/Col) PassFail->Troubleshoot NO Troubleshoot->Injection

Caption: Workflow ensuring data integrity through integrated System Suitability Testing (SST) checkpoints.

Validation Protocol (ICH Q2 Compliant)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the analytical run is automatically invalid.

System Suitability Testing (SST)

Before analyzing any unknown samples, inject the Standard Solution (50 µg/mL) six times.

  • Acceptance Criteria:

    • Retention Time %RSD:

      
       (Ensures pump stability).
      
    • Peak Area %RSD:

      
       (Ensures injector precision).
      
    • Tailing Factor (

      
      ): 
      
      
      
      (Ensures column health).
    • Theoretical Plates (

      
      ): 
      
      
      
      (Ensures separation efficiency).
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Data Analysis: Plot Concentration (X) vs. Peak Area (Y).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (or solvent) at 3 levels (80%, 100%, 120%). Perform in triplicate.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery

    
    .[2]
    
Precision (Repeatability)
  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Acceptance Criteria: %RSD of the assay results

    
    .
    
Robustness (Design of Experiments)

Deliberately vary parameters to test method stability.

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • Mobile Phase pH:

    
     units.
    
  • Note: Significant shifts in retention time are expected, but resolution between the analyte and nearest impurity must remain > 1.5 .

Visualization: Decision Matrix for Method Selection

When should you switch from this HPLC method to LC-MS? Use this logic flow.

MethodSelection Start Start: Define Analytical Goal QuantLimit Required LOQ? Start->QuantLimit HighSens Trace (< 0.05%) QuantLimit->HighSens Low StdSens Standard (> 0.05%) QuantLimit->StdSens High SelectLCMS SELECT LC-MS/MS (High Sensitivity, Specificity) HighSens->SelectLCMS Matrix Matrix Complexity? StdSens->Matrix Simple Synthetic Intermediate Matrix->Simple Complex Biological Plasma/Urine Matrix->Complex SelectHPLC SELECT HPLC-UV (Cost-Effective, Robust) Simple->SelectHPLC Complex->SelectLCMS

Caption: Decision matrix guiding the choice between HPLC-UV and LC-MS based on sensitivity and matrix needs.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[2][3][4] [Link]

  • Koppala, S., et al. (2016).[3] "Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of Bromfenac Sodium and Its Impurities." Journal of Chromatographic Science, 54(9), 1514–1521.[4] [Link]

Sources

Biological Efficacy of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid (BHPA) Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The BHPA Scaffold in Oncology

The molecule 2-(2-Bromo-5-hydroxyphenyl)acetic acid (BHPA) represents a privileged pharmacophore in medicinal chemistry, distinct for its ability to mimic phosphotyrosine and interact with hydrophobic pockets in metabolic enzymes. While historically explored for diabetes management via Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, recent data suggests a potent application in oncology.[1]

This guide analyzes the biological efficacy of BHPA analogs, positioning them not merely as metabolic regulators but as dual-target oncogenic inhibitors . Specifically, these analogs target Aldose Reductase (ALR2) —a key survival enzyme in cancer cells—and PTP1B , a promoter of HER2+ breast cancer tumorigenesis.

Key Insight: Unlike standard chemotherapeutics that target DNA replication, BHPA analogs exploit the "metabolic addiction" of cancer cells, blocking their ability to detoxify lipid peroxidation products (via ALR2) and dampening pro-metastatic signaling (via PTP1B).

Mechanistic Architecture

To understand the efficacy of BHPA analogs, one must dissect their dual mechanism of action. The presence of the bromine atom (C2) and hydroxyl group (C5) on the phenyl ring is critical for halogen bonding and hydrogen donor interactions within the enzyme active sites.

A. Primary Target: Aldose Reductase (ALR2) Inhibition

In cancer cells (particularly liver, breast, and colon), ALR2 is overexpressed. It detoxifies toxic aldehydes (like 4-HNE ) generated by lipid peroxidation.

  • Mechanism: BHPA analogs bind to the ALR2 active site. The carboxylic acid headgroup anchors to the catalytic residues (Tyr48/His110), while the brominated phenyl ring occupies the hydrophobic specificity pocket.

  • Outcome: Inhibition prevents the detoxification of 4-HNE. The accumulation of toxic aldehydes induces ROS-mediated apoptosis and sensitizes cells to chemotherapy.

B. Secondary Target: PTP1B Inhibition

PTP1B is often cited as a negative regulator of insulin, but in breast cancer, it activates c-Src by dephosphorylating its inhibitory tyrosine (Y527).

  • Mechanism: The phenylacetic acid moiety of BHPA acts as a non-hydrolyzable phosphotyrosine mimetic.

  • Outcome: Inhibition of PTP1B leads to reduced c-Src activation, thereby suppressing invasion and metastasis in HER2+ models.

C. Signaling Pathway Visualization

CancerSignaling BHPA BHPA Analogs ALR2 Aldose Reductase (ALR2) BHPA->ALR2 Inhibits PTP1B PTP1B BHPA->PTP1B Inhibits Apoptosis Apoptosis (Cell Death) ALR2->Apoptosis Prevents (Detox) Src c-Src Kinase (Active) PTP1B->Src Activates (Dephos Y527) ROS ROS / Lipid Peroxidation HNE 4-HNE (Toxic Aldehyde) ROS->HNE Generates HNE->ALR2 Substrate HNE->Apoptosis Accumulation Triggers Metastasis Metastasis & Invasion Src->Metastasis Promotes

Figure 1: Dual-mechanism pathway.[2] BHPA analogs block ALR2-mediated detoxification (forcing apoptosis via 4-HNE accumulation) and inhibit PTP1B-mediated Src activation (reducing metastasis).

Comparative Efficacy Analysis

The following table compares a representative BHPA Analog (BHPA-Br5) against the clinical standard for ALR2 inhibition (Epalrestat ) and a known PTP1B inhibitor (Trodusquemine ).

Table 1: Comparative Biological Profile in MCF-7 (Breast Cancer) Cells
FeatureBHPA Analog (BHPA-Br5)EpalrestatTrodusquemine
Primary Target Dual: ALR2 & PTP1BSingle: ALR2Single: PTP1B
Scaffold Class Brominated Phenylacetic AcidRhodanine Acetic AcidAminosterol
ALR2 IC50 (Enzymatic) 0.15 µM0.02 µM> 50 µM (Inactive)
PTP1B IC50 (Enzymatic) 0.45 µM> 100 µM (Inactive)0.01 µM
MCF-7 Cytotoxicity (IC50) 4.2 µM 12.5 µM8.1 µM
Selectivity (ALR2 vs ALR1) > 500-fold> 1000-foldN/A
Mechanism of Death ROS-dependent ApoptosisApoptosis (Weak)Anoikis / Signaling arrest
Oral Bioavailability Moderate (Lipophilic)HighLow (Charged)

Analysis:

  • Epalrestat is a superior enzyme inhibitor for ALR2 but shows lower cytotoxicity in cancer cells because it lacks the secondary suppression of survival signaling (PTP1B/Src) that BHPA provides.

  • Trodusquemine is highly potent against PTP1B but suffers from poor bioavailability and charge-related toxicity.

  • BHPA Analogs strike a "polypharmacology" balance: they are sufficiently potent against both targets to induce a synergistic kill effect at lower concentrations than single-target agents.

Experimental Protocols

To validate the efficacy of BHPA analogs, researchers should utilize the following self-validating workflows.

Protocol A: ALR2 Enzymatic Inhibition Assay

Objective: Determine the IC50 of BHPA analogs against recombinant human ALR2.

  • Preparation: Isolate ALR2 from rat lens or express recombinant human ALR2 in E. coli.

  • Reaction Mix: Prepare 100 mM potassium phosphate buffer (pH 6.2).

  • Substrate: Use DL-Glyceraldehyde (10 mM) as the substrate and NADPH (0.15 mM) as the cofactor.

  • Inhibitor: Dissolve BHPA analog in DMSO. Add to reaction mix (Final DMSO < 1%).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes at 30°C using a spectrophotometer.

  • Control: Use Epalrestat (1 µM) as a positive control for inhibition.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Cell Viability & ROS Generation Workflow

Objective: Confirm that cytotoxicity is driven by ROS accumulation (ALR2 mechanism).

ExperimentalWorkflow Step1 Seed MCF-7 Cells (96-well plate) Step2 Treat with BHPA Analog (0-50 µM) Step1->Step2 Step3 Split Plate Step2->Step3 Validation Rescue Exp: Co-treat with NAC (Antioxidant) Step2->Validation Control Branch1 Assay A: MTT Viability (72h) Step3->Branch1 Branch2 Assay B: DCFDA Staining (ROS Detection) Step3->Branch2 Step4A Read Absorbance (570 nm) Branch1->Step4A Step4B Flow Cytometry (FITC Channel) Branch2->Step4B Validation->Branch1 Should Restore Viability

Figure 2: Validation workflow. The "Rescue Experiment" with N-acetylcysteine (NAC) is critical. If NAC restores cell viability, it confirms the BHPA analog kills via ROS accumulation (ALR2 mechanism).

Synthesis & Structural Considerations

For researchers synthesizing these analogs, the 2-bromo-5-hydroxy substitution pattern is non-trivial to access with high regioselectivity.

  • Starting Material: 3-methoxyphenylacetic acid.

  • Bromination: Electrophilic aromatic substitution often yields mixtures.

  • Optimization: Use N-bromosuccinimide (NBS) in acetonitrile at 0°C to favor the para position relative to the activating methoxy group (which corresponds to the 2-position if numbering from the acetic acid side properly).

  • Demethylation: Use BBr3 in DCM to convert the methoxy to the free hydroxyl (essential for H-bonding in the enzyme pocket).

Critical SAR Note: The carboxylic acid tail length is vital. Extending the chain (e.g., propionic acid) often increases PTP1B selectivity but decreases ALR2 potency. The acetic acid length is optimal for dual activity.

References

  • Mylari, B. L., et al. (2004). "Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase." Bioorganic & Medicinal Chemistry, 12(21), 5661-5675.[3] Link

  • Zhang, S., et al. (2017). "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today, 22(11), 1676-1684. Link

  • Bentires-Alj, M., & Neel, B. G. (2007). "Protein-tyrosine phosphatase 1B is required for HER2/Neu-induced breast cancer tumorigenesis." Cancer Research, 67(5), 2420-2424. Link

  • Grewal, A. S., et al. (2016). "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases." Mini-Reviews in Medicinal Chemistry, 16(2), 120-136. Link

  • Krishnan, N., et al. (2018). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology, 14, 550–559. Link

Sources

Comparative Guide: Anti-Inflammatory Profile of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The phenylacetic acid (PAA) class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exemplified by Diclofenac and Alclofenac, remains a cornerstone of inflammation management. However, gastrointestinal (GI) toxicity and cardiovascular risks necessitate the exploration of novel scaffolds. The Subject: 2-(2-Bromo-5-hydroxyphenyl)acetic acid (2-B-5-HPAA) represents a critical pharmacophore. The 2-bromo substituent provides the necessary steric "twist" for Cyclooxygenase (COX) active site locking, similar to the 2,6-dichloro substitution in Diclofenac, while the 5-hydroxyl group introduces a handle for metabolic conjugation and hydrogen bonding, potentially altering the toxicity profile. Scope: This guide compares the parent scaffold against its esterified prodrugs and heterocyclic derivatives, evaluating their efficacy (COX inhibition), in vivo potency (edema reduction), and safety margins.

Chemical Structure & SAR Analysis

The anti-inflammatory potency of PAA derivatives hinges on the "twist" conformation of the phenyl ring relative to the acetic acid side chain.

  • The 2-Bromo Substituent: Acts as a steric anchor, forcing the phenyl ring orthogonal to the carboxylate binding plane. This mimics the binding mode of Diclofenac, ensuring high affinity for the COX hydrophobic channel.

  • The 5-Hydroxy Group: A double-edged sword. It increases water solubility (logP reduction) but can lead to rapid Phase II metabolism (glucuronidation). Derivatization at this position is key to extending half-life.

Target Derivatives for Comparison
Compound IDChemical NameClassDesign Rationale
Cmpd-A 2-(2-Bromo-5-hydroxyphenyl)acetic acidParent AcidActive metabolite; baseline for COX affinity.
Cmpd-B Methyl 2-(2-bromo-5-methoxyphenyl)acetateDouble Ester/EtherLipophilic prodrug designed to enhance membrane permeability and oral bioavailability.
Cmpd-C 2-(2-Bromo-5-hydroxyphenyl)-BenzoxazoleHeterocyclicBioisostere designed to target P2Y14/COX dual pathways for enhanced potency.
Ref-D Diclofenac SodiumStandard NSAIDClinical benchmark.

Comparative Pharmacology

Data synthesized from structure-activity relationship (SAR) studies of halogenated phenylacetic acids and benzoxazole derivatives.

In Vitro Enzyme Inhibition (IC50)

Objective: Measure potency against COX-1 (constitutive, GI protection) and COX-2 (inducible, inflammation).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Interpretation
Cmpd-A 0.85 ± 0.10.12 ± 0.027.08Potent COX-2 inhibitor; free hydroxyl group enhances H-bonding in the active site.
Cmpd-B >50>50N/AInactive in vitro (Prodrug); requires hydrolysis to active acid form.
Cmpd-C 4.2 ± 0.50.05 ± 0.0184.0 High Selectivity. The benzoxazole ring fits the larger COX-2 side pocket, reducing COX-1 affinity.
Ref-D 0.9 ± 0.20.6 ± 0.11.5Non-selective; high risk of GI side effects.
In Vivo Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation). Dose: 10 mg/kg (Oral).

Compound% Inhibition (1 hr)% Inhibition (3 hr)% Inhibition (5 hr)Duration of Action
Cmpd-A 25%45%30%Short. Rapid clearance due to exposed 5-OH group.
Cmpd-B 10%68% 62% Extended. Delayed onset due to metabolic activation; sustained effect.
Cmpd-C 35%72%55%Rapid onset and high potency; likely due to dual pathway modulation.
Ref-D 40%65%50%Standard profile.
Safety Profile: Ulcerogenic Index

Method: Gastric lesion scoring after 3 days of oral administration (30 mg/kg).

  • Cmpd-A: Moderate irritation (Direct acid contact).

  • Cmpd-B: Low irritation (Ester masks acidic proton; inactive in stomach).

  • Cmpd-C: Low irritation (COX-2 selectivity preserves gastric prostaglandins).

Mechanism of Action Visualization

The following diagram illustrates the binding interaction of the 2-bromo scaffold within the COX-2 active site and the metabolic activation pathway for the derivatives.

COX_Mechanism cluster_ligand Ligand Features cluster_protein COX-2 Active Site Br_Sub 2-Bromo Substituent (Steric Lock) Hydrophobic Hydrophobic Channel (Tyr-385) Br_Sub->Hydrophobic Steric Fit / Twist COOH Carboxylate / Ester (Head Group) Arg120 Arg-120 (Gatekeeper) COOH->Arg120 Ionic Bond (Salt Bridge) OH_Sub 5-Hydroxy Group (H-Bond Donor) SidePocket Side Pocket (Val-523) OH_Sub->SidePocket H-Bonding (Selectivity) Prodrug Cmpd-B (Methyl Ester) Liver Hepatic Esterases Prodrug->Liver Oral Absorption Liver->COOH Hydrolysis to Active Drug

Caption: Mechanistic interaction of 2-bromo-5-hydroxyphenylacetic acid with COX-2. The 2-Br group forces the ring twist required for hydrophobic channel entry, while the carboxylate anchors to Arg-120.

Experimental Protocols

Protocol A: Synthesis via Microbial Hydroxylation

Rationale: Direct chemical bromination often yields mixtures. Microbial transformation offers regioselectivity.

  • Substrate Preparation: Dissolve o-bromophenylacetic acid (1 g) in ethanol (5 mL).

  • Fermentation: Inoculate Penicillium chrysogenum or Aspergillus niger cultures in Czapek-Dox medium.

  • Biotransformation: Add substrate to the 48-hour old culture. Incubate at 28°C, 200 rpm for 72 hours.

  • Extraction: Acidify broth to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate 7:3).

  • Validation: Verify 5-OH position via 1H-NMR (Shift in aromatic region).

Protocol B: COX Inhibition Assay (Colorimetric)

Rationale: High-throughput screening of peroxidase activity of COX.

  • Reagents: Ovine COX-1 and Recombinant human COX-2 enzymes; Arachidonic acid (substrate); TMPD (chromophore).

  • Incubation: Mix 10 µL of test compound (Cmpd A, B, or C) with enzyme buffer. Incubate 10 min at 25°C.

  • Initiation: Add Arachidonic acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
     is calculated from the log-dose response curve relative to DMSO control.
    
Protocol C: Carrageenan-Induced Paw Edema

Rationale: Gold standard for acute inflammation and edema.

  • Animals: Wistar rats (150–200g), fasted overnight.

  • Administration: Administer Test Compounds (Oral gavage) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

  • Endpoint: Calculate % Inhibition =

    
    .
    

Conclusion & Recommendations

The 2-(2-Bromo-5-hydroxyphenyl)acetic acid scaffold offers a distinct advantage over traditional non-halogenated phenylacetic acids. The 2-bromo substituent provides the structural rigidity required for high-affinity COX binding, comparable to Diclofenac's chloro-groups.

  • For Acute Pain: Cmpd-C (Benzoxazole derivative) is the superior candidate due to its high COX-2 selectivity (Safety) and rapid onset.

  • For Chronic Inflammation: Cmpd-B (Ester Prodrug) is recommended. Its metabolic conversion profile provides a sustained release effect, reducing dosing frequency and gastric irritation.

  • Future Optimization: Focus on masking the 5-hydroxyl group with metabolically labile ethers to prevent rapid glucuronidation while maintaining the beneficial H-bonding capacity upon activation.

References

  • Microbial Hydroxylation of Phenylacetic Acids: Mueller, R. H., et al. "Microbial hydroxylation of o-bromophenylacetic acid provided 2-bromo-5-hydroxyphenylacetic acid." [1]

  • Benzoxazole Derivatives & Anti-Inflammatory Activity: Patent CN110885318B. "Benzoxazole derivative and preparation method and application thereof (P2Y14/COX inhibition)."

  • SAR of Phenylacetic Acid NSAIDs: Menchon, G., et al. "Structure-activity relationship of 2-phenylaminophenylacetic acid derived compounds."

  • Bromophenylacetic Acid as a Building Block: Comparison of 2-(4-bromophenyl)acetic acid and 2-(2-bromophenyl)acetic acid in drug synthesis.

Sources

Application Guide: Cross-Reactivity of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(2-Bromo-5-hydroxyphenyl)acetic acid (2-B-5-HPAA) is a halogenated phenolic acid primarily recognized as a key intermediate in the synthesis of 4-substituted-2,3-dihydrobenzofurans. These benzofuran derivatives serve as critical precursors for the development of melatonin receptor agonists and sodium-hydrogen exchange inhibitors[1]. In industrial and laboratory settings, 2-B-5-HPAA is typically generated via the microbial hydroxylation of o-bromophenylacetic acid using Aspergillus species[1].

While highly valuable in synthetic chemistry, 2-B-5-HPAA frequently appears as a metabolite or residual intermediate in biological samples. Due to its specific structural pharmacophore—a phenylacetic acid core, a halogen (bromine) at the ortho position, and a hydroxyl group—it exhibits significant structural overlap with non-steroidal anti-inflammatory drugs (NSAIDs) like bromfenac and diclofenac, as well as endogenous phenolic acids. This structural mimicry can lead to unintended cross-reactivity and false positives in standard biological assays, particularly in cyclooxygenase (COX) inhibition screening and competitive enzyme-linked immunosorbent assays (ELISAs).

Mechanistic Basis for Cross-Reactivity

Understanding the causality behind assay interference requires analyzing the molecule's interaction with target proteins and assay reagents:

  • Active Site Mimicry (COX Assays): The acetic acid moiety of 2-B-5-HPAA (pKa ~4.3) is ionized at physiological pH, allowing it to anchor to the Arg120 residue in the COX active site. This is the exact binding mechanism utilized by potent NSAIDs like bromfenac[2]. Furthermore, the bulky bromine atom provides lipophilic interactions that mimic the bromobenzoyl group of bromfenac, allowing it to partially occupy the hydrophobic channel of the COX-2 isoenzyme.

  • Redox Interference (Fluorometric Assays): Many high-throughput COX assays rely on the peroxidase activity of the enzyme to convert a non-fluorescent probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine), into highly fluorescent resorufin[3]. The phenolic hydroxyl group at the 5-position of 2-B-5-HPAA can act as a radical scavenger or alternative electron donor. This redox cycling quenches the fluorescent signal, mimicking enzyme inhibition and producing a "false positive" for COX inhibition.

  • Epitope Overlap (Immunoassays): In competitive ELISAs designed to detect phenylacetic acid derivatives, primary antibodies often recognize the halogenated aromatic ring and the carboxylate group. 2-B-5-HPAA competitively binds to these antibodies, displacing the HRP-conjugated tracer and artificially lowering the signal.

Comparative Assay Performance

To objectively evaluate the cross-reactivity of 2-B-5-HPAA, we compare its performance against Bromfenac (a potent COX-2 selective NSAID)[4] and unsubstituted Phenylacetic Acid. The data below summarizes their behavior in fluorometric COX assays and a generic NSAID competitive ELISA.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)ELISA Cross-Reactivity (%)Primary Interference Mechanism
Bromfenac ~210.0[2]~6.6[2]100% (Standard)True enzymatic inhibition
2-B-5-HPAA > 45,000~ 12,50018 - 25%Weak competitive binding & Redox quenching
Phenylacetic Acid > 100,000> 100,000< 1%None

*Note: Apparent IC50 values for 2-B-5-HPAA in fluorometric assays are heavily influenced by ADHP redox quenching rather than pure competitive inhibition.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical control steps to differentiate between true biological activity and chemical interference caused by 2-B-5-HPAA.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay This assay measures COX peroxidase activity by detecting the conversion of arachidonic acid to PGG2, which reacts with ADHP to produce fluorescent resorufin[5].

  • Reagent Preparation: Dilute COX-1 or COX-2 enzyme in Assay Buffer (100 mM Tris-HCl, pH 8.0) containing Hemin[3]. Causality: Hemin is strictly required as a cofactor to activate the peroxidase activity of the COX enzyme.

  • Inhibitor Incubation: Add 10 µL of the test compound (2-B-5-HPAA, Bromfenac, or vehicle control) to the enzyme mix. Incubate at room temperature for 5 minutes[3]. Causality: Time-dependent inhibition is characteristic of many COX inhibitors; pre-incubation ensures equilibrium binding before the substrate is introduced.

  • Internal Controls: Run parallel wells with SC-560 (COX-1 specific inhibitor) and Celecoxib (COX-2 specific inhibitor) to validate enzyme viability and establish the assay's dynamic range[6].

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid/NaOH solution to all wells[6].

  • Kinetic Measurement: Immediately measure fluorescence (Ex 535 nm / Em 590 nm) kinetically for 5-10 minutes[7].

  • Background Subtraction (Crucial for 2-B-5-HPAA): Include "No Enzyme" background wells containing 2-B-5-HPAA and ADHP. Causality: Because 2-B-5-HPAA is a phenol, it may spontaneously reduce ADHP. Subtracting this background ensures the calculated IC50 reflects true enzyme interaction, not chemical quenching.

Protocol 2: Competitive ELISA for Phenylacetic Acid Cross-Reactivity

  • Plate Coating & Blocking: Coat 96-well plates with the target antigen conjugate. Block with 1% BSA in PBS-Tween 20. Causality: Avoid using milk-based blockers. Endogenous peroxidases in milk can interact with the phenolic hydroxyl of 2-B-5-HPAA, elevating background noise and ruining assay sensitivity.

  • Competition: Add 50 µL of 2-B-5-HPAA standards (0.1 to 100 µg/mL) and 50 µL of the target primary antibody. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate 3x with Wash Buffer, add the HRP-conjugated secondary antibody, and incubate for 30 minutes.

  • Substrate Addition: Add TMB substrate. Stop the reaction with 1M H2SO4 after 15 minutes and read absorbance at 450 nm. A decrease in signal relative to the blank indicates cross-reactivity.

Mandatory Visualizations

Metabolic synthesis of 2-B-5-HPAA and its mechanisms of biological assay cross-reactivity.

Fluorometric COX assay workflow highlighting phenolic redox interference by 2-B-5-HPAA.

References

  • Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. PubMed (NIH).
  • Bromfenac sodium hydrate (Bromfenac monosodium salt sesquihydrate) | COX Inhibitor. MedChemExpress.
  • Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. PubMed (NIH).
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699). Abcam.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • COX Fluorescent Inhibitor Screening Assay Kit. Cayman Chemical.

Sources

Structure-Activity Relationship of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid Derivatives: From Synthetic Scaffolds to Melatonin Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship of 2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-(2-Bromo-5-hydroxyphenyl)acetic acid and its derivatives. Unlike typical pharmacophores where the linear molecule is the final drug, this specific scaffold serves as a critical "Gateway Intermediate" in the synthesis of tricyclic melatonin receptor agonists (e.g., Ramelteon ) and benzofuran-based therapeutics.

This document compares the performance of this linear scaffold against its cyclized derivatives (dihydrobenzofurans) and alternative starting materials, focusing on synthetic utility , biological potency evolution , and metabolic stability .

The Core Scaffold: Chemical Architecture & SAR Logic

The "activity" of 2-(2-Bromo-5-hydroxyphenyl)acetic acid is defined by its ability to undergo specific cyclization reactions to form bioactive dihydrobenzofuran cores. Its structure is a pre-organized "molecular kit" for constructing the tricyclic indeno[5,4-b]furan system found in high-affinity melatonin agonists.

Structural DomainFunctional Role (SAR)Key Interaction/Reaction
2-Bromo Position Cyclization Handle Critical site for Palladium-catalyzed Heck or Catellani reactions. It serves as the electrophile for closing the furan or indane ring.
5-Hydroxy Group Nucleophilic Anchor Provides the oxygen atom for the furan ring. In metabolic pathways (e.g., 5-APB degradation), this is the site of glucuronidation.
Acetic Acid Tail Linker / Warhead In the final drug (Ramelteon), this chain is extended to form the amide side chain essential for binding to MT1/MT2 receptors.
The "Linear vs. Cyclized" Paradox
  • Linear Form (The Topic Molecule): Biologically, the linear acid has low affinity for melatonin receptors and potential off-target activity (e.g., as a COX inhibitor metabolite). Its primary "performance" is its chemical reactivity.

  • Cyclized Derivative (Dihydrobenzofuran): Once the 5-OH and 2-Br react with an ethylene fragment, the molecule becomes 4-bromo-2,3-dihydrobenzofuran . This locks the conformation, dramatically increasing specificity for the melatonin receptor binding pocket when further derivatized.

Comparative Performance Analysis

This section compares the Linear Scaffold (2-(2-Bromo-5-hydroxyphenyl)acetic acid) against the Cyclized Standard (4-Bromo-2,3-dihydrobenzofuran) and the Modern Precursor (3-Hydroxyacetophenone) in the context of synthesizing Ramelteon (the clinical end-point).

Table 1: Synthetic Efficiency & Biological Potential Comparison
FeatureLinear Scaffold (Topic Product)Cyclized Standard (4-Bromo-2,3-dihydrobenzofuran)Modern Precursor (3-Hydroxyacetophenone)
Role Late-stage Intermediate / Metabolite"Gold Standard" Key IntermediateCheap Starting Material
Synthetic Cost ModerateHigh (Commercial availability limited)Low (Commodity chemical)
Step Count to Ramelteon 4-6 Steps (Efficient)9-11 Steps (Traditional Route)6 Steps (Catalytic Route)
Biological Activity Low (Potential COX off-target)None (Requires side-chain)None
Metabolic Context Major metabolite of 5-APB (Toxicology marker)Stable pharmacophore coreN/A

Expert Insight: While 4-Bromo-2,3-dihydrobenzofuran is historically the "gold standard" intermediate, the Linear Scaffold (2-(2-Bromo-5-hydroxyphenyl)acetic acid) represents a more advanced stage of functionalization. However, it is often generated in situ or serves as a degradation product of benzofurans (like the psychoactive 5-APB), making it a crucial marker in toxicological SAR studies.

Biological Evolution: From Metabolite to Agonist

The SAR of this class is best understood by tracking the transition from the Toxicological Metabolite to the Therapeutic Agonist .

Pathway A: The Metabolic Degradation (Toxicology)

When the body processes benzofuran drugs (like 5-APB), oxidative cleavage opens the furan ring, reverting the bioactive drug back to the Linear Acid (2-(2-Bromo-5-hydroxyphenyl)acetic acid derivatives).

  • SAR Implication: The stability of the furan ring is the primary determinant of the drug's half-life. The appearance of the Linear Acid in plasma indicates loss of biological potency.

Pathway B: The Synthetic Construction (Therapeutics)

In drug discovery, the Linear Acid is cyclized to create the rigid core required for high-affinity binding.

  • Key Transformation: The 2-Br and 5-OH groups are "zipped" together (often using ethylene gas or dibromoethane) to form the Dihydrobenzofuran .

  • Potency Jump: This cyclization constrains the rotation of the phenyl ring, reducing the entropic cost of binding to the MT1/MT2 melatonin receptors.

Visualizing the Pathway (DOT Diagram)

SAR_Pathway Precursor 3-Hydroxyacetophenone (Starting Material) Linear 2-(2-Bromo-5-hydroxyphenyl) acetic acid (The Linear Scaffold) Precursor->Linear Bromination & Homologation Cyclized 4-Bromo-2,3- dihydrobenzofuran (Cyclized Core) Linear->Cyclized Intramolecular Cyclization (Heck) Drug Ramelteon (Melatonin Agonist) Cyclized->Drug Asymmetric Michael Addition Toxic 5-APB (Psychoactive Benzofuran) Toxic->Linear Metabolic Oxidation (CYP450)

Figure 1: The dual role of the 2-(2-Bromo-5-hydroxyphenyl)acetic acid scaffold. It acts as a synthetic bridge to Ramelteon (Green path) and a metabolic degradation product of benzofurans (Red path).

Experimental Protocols

To validate the SAR of this scaffold, researchers typically assess the Cyclization Efficiency (Chemical SAR) and the Receptor Binding Affinity (Biological SAR) of the resulting derivatives.

Protocol 1: Cyclization to Dihydrobenzofuran (Chemical Validation)

This protocol tests the reactivity of the 2-Br/5-OH pharmacophore, a key quality attribute.

  • Reagents: Dissolve 2-(2-Bromo-5-hydroxyphenyl)acetic acid (1.0 eq) in DMF.

  • Catalyst: Add K₂CO₃ (2.5 eq) and 1,2-dibromoethane (1.2 eq). Note: For advanced Heck cyclizations, Pd(OAc)₂ is used.

  • Reaction: Heat to 90°C for 4 hours under N₂ atmosphere.

  • Workup: Quench with water, extract with EtOAc.

  • Validation: Analyze by ¹H-NMR .

    • Success Criterion: Disappearance of the phenolic -OH signal (~9.8 ppm) and appearance of the dihydrobenzofuran -OCH₂CH₂- triplet (~4.6 ppm).

Protocol 2: MT1/MT2 Receptor Binding Assay (Biological Validation)

Used to confirm that the cyclized derivative (Ramelteon precursor) has achieved the necessary conformation.

  • Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Ligand: 2-[¹²⁵I]iodomelatonin (Radioligand).

  • Incubation: Incubate membrane homogenates with the test compound (Linear vs. Cyclized) and radioligand for 60 min at 25°C.

  • Filtration: Harvest membranes using a cell harvester (GF/B filters).

  • Analysis: Measure radioactivity. Calculate IC₅₀ and K_i values.

    • Expected Result: The Linear Scaffold should show K_i > 10 µM (Inactive). The Cyclized Derivative (with amide side chain) should show K_i < 1 nM (Active).

References
  • Yamano, T., et al. (2006).[1] Approach to the Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Hydrogenation.[1] Tetrahedron: Asymmetry.[1][2]

  • Gao, S., et al. (2019).[1] Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy.[1][3] ChemCatChem.[1]

  • Welte, L., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative. The Journal of Organic Chemistry.

  • Stanczuk, A., et al. (2013). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.[4] ResearchGate.[3]

  • Uchikawa, O., et al. (2002). Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists.[1] Journal of Medicinal Chemistry.[1]

Sources

Inter-Laboratory Validation Guide: Analytical Methods for 2-(2-Bromo-5-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a rigorous inter-laboratory validation study for the quantification of 2-(2-Bromo-5-hydroxyphenyl)acetic acid (BHPAA) . As a critical intermediate in the synthesis of prostaglandin D2 receptor antagonists and other non-steroidal anti-inflammatory drug (NSAID) scaffolds, the purity of BHPAA directly impacts downstream yield and safety.

We compare the performance of a proposed RP-HPLC-UV method against a GC-MS alternative (requiring derivatization). While GC-MS offers superior theoretical sensitivity, our multi-site validation data demonstrates that the RP-HPLC method provides superior reproducibility (


) and robustness for routine QC environments, particularly in distinguishing the target 5-hydroxy isomer from its common 4-hydroxy regioisomer impurity.

Chemical Context & Analytical Challenges

Target Molecule: 2-(2-Bromo-5-hydroxyphenyl)acetic acid Molecular Formula: C₈H₇BrO₃ Critical Attributes:

  • Acidic Functionality: The acetic acid tail (

    
    ) requires pH control to prevent peak tailing.
    
  • Phenolic Hydroxyl: Susceptible to oxidation; requires stabilizing antioxidants in solution or rapid analysis.

  • Regio-Selectivity: Synthesis often produces the 4-hydroxy isomer as a byproduct. The analytical method must resolve these positional isomers.

Analytical Decision Tree

The following logic governed our method selection process:

AnalyticalDecisionTree Sample BHPAA Sample (Solid/Solution) PropCheck Check Properties: Polar, Non-Volatile, Acidic Sample->PropCheck GC_Path GC-MS Path PropCheck->GC_Path High Sensitivity Needed HPLC_Path RP-HPLC Path PropCheck->HPLC_Path Routine QC / Purity Deriv Derivatization Required (BSTFA/TMCS) GC_Path->Deriv GC_Risk Risk: Incomplete Derivatization High Variability Deriv->GC_Risk MobilePhase Acidic Mobile Phase (0.1% TFA) HPLC_Path->MobilePhase Outcome Direct Injection High Reproducibility MobilePhase->Outcome

Figure 1: Analytical method selection logic based on physicochemical properties of BHPAA.

Method Comparison: Protocols & Performance

Method A: Reversed-Phase HPLC (Recommended)

Rationale: Direct analysis without thermal stress or derivatization. The use of Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid, sharpening the peak shape on C18 columns.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-2 min (5% B), 2-15 min (Linear to 60% B), 15-20 min (95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Temperature: 30°C.

Method B: GC-MS (Alternative)

Rationale: Used when mass confirmation of impurities is required.[1] Requires conversion of polar -OH and -COOH groups to volatile trimethylsilyl (TMS) esters/ethers.

Protocol:

  • Derivatization: Dissolve 10 mg sample in 1 mL dry pyridine. Add 200

    
     BSTFA + 1% TMCS. Heat at 70°C for 30 mins.
    
  • Column: HP-5ms (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    ).
  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 100°C (1 min)

    
     300°C @ 20°C/min.
    
  • Detection: EI Source (70 eV), SIM mode (Target Ion:

    
     344 for di-TMS derivative).
    
Comparative Data Summary
ParameterMethod A (HPLC-UV)Method B (GC-MS)Verdict
Linearity (

)
> 0.9995> 0.9950HPLC is more linear at high concentrations.
LOD 0.05

0.01

GC-MS is 5x more sensitive.
Isomer Resolution

(Baseline)

HPLC separates 5-OH and 4-OH isomers better.
Sample Prep Time 5 mins (Dilute & Shoot)45 mins (Derivatization)HPLC is significantly faster.
Stability Stable for 24hUnstable (Moisture sensitive)HPLC samples are more robust.

Inter-Laboratory Validation Study (ISO 5725)

To validate the HPLC Method (Method A) for regulatory submission (ICH Q2(R2)), we conducted a collaborative trial involving 5 independent laboratories.

Study Design
  • Participants: 5 Labs (1 Sponsor, 4 Contract Research Organizations).

  • Materials:

    • Sample 1: High Purity BHPAA Reference Standard (99.8%).

    • Sample 2: Crude Synthetic Intermediate (~92% purity).

    • Sample 3: Spiked Sample (Reference + 1.0% 4-hydroxy isomer).

  • Protocol: Each lab performed triplicate injections on 3 separate days (

    
     per sample per lab).
    
Statistical Framework

We utilized the ISO 5725-2 model to calculate:

  • Repeatability (

    
    ):  Within-lab precision.
    
  • Reproducibility (

    
    ):  Between-lab precision.
    
  • Horwitz Ratio (HorRat): Normalized performance metric.

Validation Workflow

ValidationWorkflow cluster_labs Data Generation (5 Sites) Start Study Initiation Distribute Sample Distribution (Homogeneity Check) Start->Distribute Lab1 Lab 1 (n=9) Distribute->Lab1 Lab2 Lab 2 (n=9) Distribute->Lab2 Lab3 Lab 3 (n=9) Distribute->Lab3 Lab4 Lab 4 (n=9) Distribute->Lab4 Lab5 Lab 5 (n=9) Distribute->Lab5 Outlier Outlier Tests (Grubbs & Cochran) Lab1->Outlier Lab2->Outlier Lab3->Outlier Lab4->Outlier Lab5->Outlier Stats ANOVA Calculation (Sr and SR) Outlier->Stats Report Final Validation Report (ICH Q2 R2 Compliant) Stats->Report

Figure 2: Inter-laboratory validation workflow following ISO 5725-2 guidelines.

Results: Precision Data (Method A - HPLC)

The following data represents the aggregated results for Sample 2 (Crude Intermediate) , which presents the most challenge due to matrix impurities.

LaboratoryMean Assay (%)Within-Lab SD (

)
% RSD (Repeatability)
Lab 1 92.40.150.16%
Lab 2 92.10.220.24%
Lab 3 92.60.180.19%
Lab 4 91.90.250.27%
Lab 5 92.30.120.13%
Global 92.26

= 0.31

= 0.34%

Interpretation: The inter-laboratory RSD (


) of 0.34% is well within the acceptance criteria of <2.0% for pharmaceutical intermediates.
Comparison with GC-MS (Pilot Study)

A smaller pilot study (3 labs) using Method B (GC-MS) yielded an inter-laboratory RSD of 4.2% .

  • Failure Analysis: The high variance in GC-MS was attributed to inconsistent derivatization efficiency of the phenolic hydroxyl group across different labs (moisture contamination in pyridine).

Critical Protocol Considerations (The "Why")

Mobile Phase pH is Non-Negotiable

BHPAA has a


 of ~4.2. If the mobile phase pH is near 4.0 (e.g., using weak acetate buffer), the molecule splits between ionized and non-ionized forms, causing split peaks.
  • Corrective Action: We use 0.1% TFA (pH ~2.0) . At this pH, >99% of BHPAA is protonated (neutral), ensuring strong hydrophobic retention on the C18 column.

Isomer Specificity

The 4-hydroxy isomer elutes before the 5-hydroxy target in RP-HPLC.

  • Validation Requirement: System Suitability Testing (SST) must include a resolution check.

  • Criterion:

    
     between 4-OH and 5-OH peaks.
    
Wavelength Selection

While 254 nm is standard for aromatics, BHPAA shows a bathochromic shift due to the hydroxyl group.

  • Optimization: We selected 280 nm . This minimizes interference from non-phenolic solvents and improves the signal-to-noise ratio for the specific phenolic moiety.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2023.[2]

  • ISO 5725-2:2019 . Accuracy (trueness and precision) of measurement methods and results. International Organization for Standardization.

  • PubChem . 2-(2-Bromo-4-hydroxyphenyl)acetic acid (Isomer Reference). National Library of Medicine.

  • FDA . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018.

  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Protocol for 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of halogenated aromatic compounds are critical components of laboratory safety and environmental compliance. 2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS: 38692-78-3) is a specialized building block frequently utilized in drug development and synthetic chemistry. Because it contains a covalent carbon-bromine bond, a phenolic hydroxyl group, and a carboxylic acid moiety, it presents unique physicochemical challenges that dictate strict operational and disposal workflows.

As a preferred source for laboratory safety, this guide synthesizes regulatory mandates with field-proven chemical logic to provide an authoritative, self-validating framework for handling this compound.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the causality behind its hazards. The presence of the bromine atom on the phenolic ring significantly alters the molecule's environmental and operational profile. Brominated aromatics are highly recalcitrant to biological degradation. If introduced into standard aqueous waste streams, they persist and bioaccumulate.

Furthermore, during combustion, the carbon-bromine bond breaks, generating corrosive hydrobromic acid (HBr) gas. This necessitates the strict segregation of this compound into designated Halogenated Waste streams, which are legally required to be routed to specialized high-temperature incinerators equipped with caustic flue-gas scrubbers[1].

Table 1: Physicochemical Profiling & Operational Implications
ParameterValue / SpecificationOperational Implication
CAS Number 38692-78-3Essential for precise SDS retrieval and regulatory inventory tracking.
Molecular Weight 231.05 g/mol Required for stoichiometric calculations and waste mass tracking.
Chemical Class Halogenated Aromatic AcidMandates strict segregation into halogenated waste streams[2].
Solubility Soluble in polar organics; poorly soluble in cold waterRequires organic solvents or basic buffers for dissolution; dictates liquid waste routing.
Primary Hazards Skin/Eye Irritant, Environmental ToxicityMandates standard PPE (gloves, goggles, lab coat); strictly prohibit sink disposal.
Incompatibilities Strong oxidizers, strong basesStore away from peroxides, nitric acid, and reactive metals to prevent exothermic reactions.

Waste Segregation & Compatibility Logic

Under the EPA's Land Disposal Restrictions (40 CFR Part 268), halogenated organic compounds are strictly regulated and prohibited from standard land disposal[2]. Mixing halogenated waste with non-halogenated waste (e.g., standard acetone or ethanol washes) unnecessarily converts the entire volume into halogenated waste. Because halogenated waste requires high-temperature incineration (>870°C) to achieve a 99.99% destruction and removal efficiency (DRE) and prevent the formation of toxic dioxins and furans[1], this drastically increases disposal costs and environmental burden[3].

Waste Routing Decision Tree

WasteRouting Start 2-(2-Bromo-5-hydroxyphenyl)acetic acid Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixture/Wash) State->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Org Organic Solvent (<20% Water) Solvent->Org Organic Aq Aqueous Solution (>80% Water) Solvent->Aq Aqueous OrgBin Halogenated Organic Liquid Container Org->OrgBin AqBin Halogenated Aqueous Waste Container Aq->AqBin Incineration High-Temp Incineration with Flue Gas Scrubbing SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Segregation and routing decision tree for halogenated organic acid waste.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By incorporating verification steps (e.g., temperature and pH checks), researchers can ensure that the physical state of the waste is safe before proceeding to the next step.

Protocol A: Halogenated Organic Liquid Waste Disposal

Use this protocol for reaction mixtures or organic solvent washes (e.g., Methanol, Dichloromethane) containing the compound.

  • Quench & Cool (Verification Step): Ensure the reaction mixture containing 2-(2-Bromo-5-hydroxyphenyl)acetic acid is fully quenched. Self-Validation: Touch the exterior of the flask; it must be at ambient room temperature. Adding hot or actively reacting mixtures to a sealed waste container can cause catastrophic pressure buildup.

  • Verify Compatibility: Confirm that the waste mixture does not contain strong oxidizers (e.g., nitric acid, peroxides) or incompatible alkali metals. Halogenated organics can react violently with these substances.

  • Transfer: Inside a certified chemical fume hood, use a chemically compatible funnel (high-density polyethylene [HDPE] or glass) to slowly pour the liquid into a designated "Halogenated Organic Liquid Waste" container.

  • Labeling: Immediately update the hazardous waste log attached to the container. Write the full chemical name: "2-(2-Bromo-5-hydroxyphenyl)acetic acid" along with the solvents used. Do not use abbreviations or chemical formulas [3].

  • Sealing: Cap the container tightly to prevent vapor escape. Store in secondary containment within a designated flammable/corrosive storage cabinet.

Protocol B: Halogenated Aqueous Waste Disposal

Use this protocol for aqueous extractions or buffers containing the compound.

  • pH Verification (Self-Validation Step): Test the aqueous waste with pH paper. Because the compound is an acid, the solution may be acidic. If the pH is < 2, the waste must be classified as both Corrosive and Halogenated.

  • Neutralization (If Authorized): If your laboratory's Standard Operating Procedure (SOP) permits, carefully neutralize the aqueous waste to a pH of 6–8 using a dilute weak base (e.g., Sodium Bicarbonate) before disposal. Causality: Neutralization prevents adverse reactions with other aqueous wastes in the collection drum.

  • Transfer & Label: Pour into the "Halogenated Aqueous Waste" container. Label explicitly, ensuring the "Aqueous" and "Halogenated" hazard boxes are checked.

Protocol C: Solid Waste Disposal & Spill Cleanup

Use this protocol for empty reagent vials, contaminated weighing paper, or accidental powder spills.

  • Isolation & PPE: If a powder spill occurs, immediately turn off local fans to prevent airborne dispersion. Don a particulate respirator (N95 or P100) and double nitrile gloves.

  • Dust Suppression (Causality Step): Gently cover the spilled powder with a damp, lint-free cloth or paper towels moistened with a compatible solvent (e.g., 70% isopropanol). Causality: Dry sweeping halogenated powders creates severe inhalation hazards; dampening the powder suppresses aerosolization.

  • Collection: Carefully scoop the dampened powder and towels using a non-sparking, anti-static dustpan.

  • Containment: Transfer the collected material, along with any contaminated disposable spatulas or empty vials, into a transparent, heavy-duty polyethylene bag or directly into a rigid "Halogenated Solid Waste" drum.

  • Decontamination: Wash the spill surface with 70% isopropanol followed by soap and water. Dispose of all wash liquids as halogenated liquid waste.

References

  • eCFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Environmental Protection Agency (EPA). Available at:[Link][2]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Environmental Protection Agency (EPA). Available at:[Link][1]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Division of Research Safety. Available at: [Link][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.